molecular formula C6H14O7 B079197 alpha-D-Glucose monohydrate CAS No. 14431-43-7

alpha-D-Glucose monohydrate

Cat. No.: B079197
CAS No.: 14431-43-7
M. Wt: 198.17 g/mol
InChI Key: OSNSWKAZFASRNG-WNFIKIDCSA-N
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Description

alpha-D-Glucose monohydrate is a fundamental monosaccharide and a primary energy source for cellular metabolism across diverse biological systems. This high-purity compound serves as an essential reagent in numerous research applications, including cell culture media formulation where it provides a critical carbon source for promoting robust cell growth and viability. In microbiology, it is utilized as a fermentable carbohydrate for microbial growth studies and metabolic profiling. Its significance extends to biochemical assays where it acts as a standard for quantifying reducing sugars and a substrate for key enzymes like hexokinase and glucose-6-phosphate dehydrogenase. The specific anomeric form, alpha-D-glucose, is of particular interest in studies of carbohydrate metabolism, enzymatic kinetics, and anomer-specific transport mechanisms across cell membranes. The monohydrate form ensures enhanced stability and precise handling for quantitative research. Researchers leverage this compound to investigate glycolysis, insulin signaling pathways, and cellular energy homeostasis, making it indispensable in diabetes, cancer metabolism, and nutrition science research. Its consistent quality and reliability are paramount for generating reproducible and high-fidelity scientific data.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNSWKAZFASRNG-WNFIKIDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881263
Record name alpha-D-Glucose monohydrate
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14431-43-7
Record name α-D-Glucose monohydrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrose [USAN]
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Record name alpha-D-Glucose monohydrate
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Record name α-D-Glucopyranose, hydrate (1:1)
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Record name .ALPHA.-D-GLUCOPYRANOSE MONOHYDRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of alpha-D-Glucose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Glucose monohydrate, a crystalline form of the simple sugar dextrose, is a fundamental carbohydrate of immense biological and pharmaceutical importance. As a primary energy source for most living organisms, its metabolic pathways are central to cellular function. In the pharmaceutical industry, it serves as a critical excipient in various drug formulations and as a key component in parenteral nutrition. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, offering detailed experimental protocols and structured data to support research and development activities.

Physical Properties

This compound presents as a white, odorless, crystalline solid.[1] Its physical characteristics are crucial for its handling, formulation, and storage. The presence of a water molecule within its crystal lattice significantly influences its properties compared to its anhydrous form.[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₆H₁₄O₇ (C₆H₁₂O₆·H₂O)[1][2]
Molecular Weight 198.17[2] g/mol
Melting Point Approximately 83 - 86[2]°C
Density 1.54g/cm³
Specific Optical Rotation +52.5° to +53.3° (c=10% in H₂O)[3][4]degrees
Solubility in Water Freely soluble[5]
pH (10% aqueous solution) 6 - 7[3][6]
Crystal System Orthorhombic[2]
Space Group P2₁2₁2₁[2]

Chemical Properties

The chemical behavior of this compound is dictated by the presence of hydroxyl groups and a hemiacetal group in its cyclic structure. This structure exists in equilibrium with the open-chain aldehyde form and the beta-anomer in solution.

Mutarotation

In an aqueous solution, alpha-D-Glucose undergoes mutarotation, a process where the alpha and beta anomers interconvert until an equilibrium is established.[2] The specific optical rotation of a freshly prepared solution of alpha-D-glucose is +112.2°, which gradually changes to an equilibrium value of +52.7°. This equilibrium mixture consists of approximately 36% alpha-D-glucose and 64% beta-D-glucose.[2]

Mutarotation cluster_equilibrium Equilibrium in Solution alpha α-D-Glucopyranose open_chain Open-chain form (aldehyde) alpha->open_chain open_chain->alpha beta β-D-Glucopyranose open_chain->beta beta->open_chain

Caption: Mutarotation of D-Glucose in solution.

Oxidation

The aldehyde group in the open-chain form of glucose can be oxidized. Mild oxidizing agents, such as bromine water, convert alpha-D-glucose to gluconic acid.[2] This reaction is often used to demonstrate the presence of the aldehyde functional group.

Glycosylation

The anomeric hydroxyl group of alpha-D-glucose can react with alcohols in the presence of an acid catalyst to form glycosides.[2] This reaction, known as glycosylation, is fundamental in the synthesis of various biologically important molecules, including polysaccharides and glycoconjugates.

Dehydration

Upon heating, this compound loses its water of crystallization. This dehydration process can occur in the solid state at lower heating rates or in the liquid state if the melting point is reached.[7] The kinetics of dehydration are crucial for industrial processes involving this compound.[8]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for quality control and formulation development. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Method:

    • An empty sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

    • The heat flow to the sample is monitored as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid. It is important to note that the observed melting can be an "apparent melting" due to thermal decomposition, and rapid-scanning DSC may be needed to determine the true thermodynamic melting point.[4]

DSC_Workflow start Start prep Sample Preparation: Weigh 1-5 mg of α-D-Glucose monohydrate and seal in an aluminum pan start->prep ref Prepare empty reference pan start->ref load Load sample and reference pans into DSC prep->load ref->load program Program DSC: Set temperature range and heating rate (e.g., 10 °C/min) load->program run Run DSC analysis program->run data Data Acquisition: Record heat flow vs. temperature run->data analysis Data Analysis: Determine onset/peak of endothermic event data->analysis end End: Melting Point Determined analysis->end

Caption: Workflow for Melting Point Determination by DSC.

Determination of Specific Optical Rotation by Polarimetry

Optical rotation is a key parameter for the identification and purity assessment of chiral molecules like glucose.

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 g).

    • Dissolve the sample in a precise volume of distilled water (e.g., 100 mL) in a volumetric flask. The solution should be allowed to stand for a sufficient time to reach equilibrium (mutarotation).[9]

  • Method:

    • Calibrate the polarimeter with a blank (distilled water).

    • Fill the polarimeter sample tube with the prepared glucose solution, ensuring no air bubbles are present.

    • Measure the angle of optical rotation at a specified wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

    • The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL.

Determination of Crystal Structure by X-ray Crystallography

X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystal.

  • Instrumentation: An X-ray diffractometer.

  • Sample Preparation: A single, high-quality crystal of this compound is required. Crystals can be grown by slow evaporation from a saturated aqueous solution.

  • Method:

    • The crystal is mounted on a goniometer head and placed in the X-ray beam.

    • The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

    • The intensities and positions of the diffracted spots are measured.

    • This data is used to calculate an electron density map of the crystal.

    • A molecular model is built into the electron density map and refined to obtain the final crystal structure, including bond lengths, bond angles, and the positions of the water molecule.

Conclusion

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research, drug development, and various industrial applications. The data and experimental protocols presented in this guide provide a solid foundation for scientists and researchers working with this essential carbohydrate. The interplay between its solid-state structure and its behavior in solution underscores the importance of detailed characterization for ensuring product quality, stability, and performance.

References

An In-depth Technical Guide to alpha-D-Glucose Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of alpha-D-Glucose monohydrate, a pivotal molecule in biological systems and a key ingredient in numerous research and pharmaceutical applications. This document details its fundamental properties, its central role in cellular metabolism, and the intricate signaling pathways it influences. Furthermore, it offers detailed experimental protocols relevant to drug development and metabolic research.

Core Properties of this compound

This compound is the hydrated crystalline form of D-glucose, a simple sugar that is a fundamental source of energy for most living organisms.[1] Its physical and chemical characteristics are summarized below.

PropertyValueReference
CAS Number 14431-43-7[1][2][3]
Molecular Formula C₆H₁₄O₇ (C₆H₁₂O₆·H₂O)[2][3]
Molecular Weight 198.17 g/mol [2][4]
Synonyms Dextrose monohydrate, α-D-Glucopyranose monohydrate[3][5]
Appearance White, odorless, crystalline solid[1]
Solubility Highly soluble in water[1]

Biological Significance and Role in Cellular Metabolism

alpha-D-Glucose is the primary substrate for cellular respiration, the process by which organisms generate energy in the form of ATP.[6] Upon entering the cell, glucose is metabolized through a series of interconnected pathways, the most central of which is glycolysis.

Glycolysis: This initial stage of glucose breakdown occurs in the cytoplasm and converts one molecule of glucose into two molecules of pyruvate, generating a net of two ATP and two NADH molecules. This pathway is fundamental for energy production in both aerobic and anaerobic conditions.[6]

Insulin Signaling and Glucose Uptake: In insulin-sensitive tissues such as skeletal muscle and adipose tissue, the uptake of glucose from the bloodstream is tightly regulated by the hormone insulin.[6][7][8][9][10][11][12] The binding of insulin to its receptor on the cell surface initiates a complex signaling cascade that results in the translocation of the glucose transporter protein 4 (GLUT4) from intracellular vesicles to the plasma membrane.[8][9][10][11][13][14] This increases the number of glucose transporters on the cell surface, facilitating the entry of glucose into the cell and thereby lowering blood glucose levels.[8][9][10][11]

Insulin Signaling Pathway for GLUT4 Translocation

The insulin-stimulated GLUT4 translocation is a critical process for maintaining glucose homeostasis. The signaling cascade is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase.[11] This binding triggers the autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins.[9][15] Phosphorylated IRS then recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[15] PIP3 acts as a second messenger, recruiting and activating protein kinases such as PDK1 and Akt (also known as Protein Kinase B).[15] Activated Akt then phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein.[8][15] Phosphorylation of AS160 inhibits its GAP activity, leading to the activation of Rab proteins, which are crucial for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane.[8][15]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P GLUT4_pm GLUT4 Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake facilitates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt P AS160 AS160 Akt->AS160 P (inactivates) Rab Rab-GTP AS160->Rab inhibits GAP activity GLUT4_vesicle GLUT4 Vesicle Rab->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_pm fusion

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study glucose metabolism and the effects of potential therapeutic agents.

2-NBDG Glucose Uptake Assay using Flow Cytometry

This protocol describes a method to measure glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[16][17][18][19][20]

Materials:

  • Cultured cells (e.g., adipocytes, muscle cells, or cancer cell lines)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free culture medium

  • 2-NBDG stock solution (e.g., 10 mM in DMSO)

  • Trypsin-EDTA solution

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture cells to 80-90% confluency in appropriate culture vessels.[19]

  • Cell Harvest:

    • Aspirate the culture medium and wash the cells once with PBS.[19]

    • Add trypsin-EDTA and incubate at 37°C until cells detach.[19]

    • Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).[19]

    • Wash the cell pellet once with PBS.[19]

  • Glucose Starvation:

    • Resuspend the cells in glucose-free medium.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C to deplete intracellular glucose stores.[20]

  • 2-NBDG Incubation:

    • Pellet the cells and resuspend in glucose-free medium containing the desired concentration of 2-NBDG (e.g., 100 µM).[19] Include a negative control without 2-NBDG.[19]

    • If testing compounds, pre-incubate cells with the compounds before adding 2-NBDG.

    • Incubate at 37°C for a specific duration (e.g., 20-30 minutes).[20] This time may need to be optimized for different cell types.[20]

  • Stopping the Uptake:

    • Immediately after incubation, place the tubes on ice to stop the glucose uptake.[18]

    • Pellet the cells by centrifugation at 4°C.[18]

  • Washing:

    • Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.[20]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in FACS buffer.[20]

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC/FL1).[20]

Data Analysis:

The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of 2-NBDG taken up by the cells. Compare the MFI of treated cells to that of control cells to determine the effect of the treatment on glucose uptake.[20]

Western Blotting for GLUT4 Translocation

This protocol outlines a method to assess the translocation of GLUT4 to the plasma membrane by subcellular fractionation followed by Western blotting.

Materials:

  • Treated and untreated cultured cells (e.g., 3T3-L1 adipocytes)

  • Homogenization buffer (e.g., containing protease and phosphatase inhibitors)

  • Subcellular fractionation kit or protocol

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLUT4

  • Primary antibody against a plasma membrane marker (e.g., Na+/K+-ATPase) and a cytosolic marker (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with insulin or other compounds to stimulate GLUT4 translocation.

    • Wash cells with ice-cold PBS and scrape them into homogenization buffer.

  • Subcellular Fractionation:

    • Perform subcellular fractionation to separate the plasma membrane fraction from the cytosolic and other intracellular membrane fractions. This is a critical step and various protocols (e.g., differential centrifugation, density gradient centrifugation) can be used.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the plasma membrane fractions of each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GLUT4 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities. Normalize the GLUT4 signal to the plasma membrane marker to account for loading differences. An increase in the normalized GLUT4 signal in the plasma membrane fraction indicates translocation. To confirm the purity of the fractions, probe separate blots with antibodies against cytosolic and other organelle markers.

Applications in Drug Development

The study of glucose metabolism and its regulation is central to the development of drugs for metabolic diseases such as type 2 diabetes.

  • Screening for Insulin Sensitizers: The experimental protocols described above can be used in high-throughput screening assays to identify compounds that enhance insulin-stimulated glucose uptake.

  • Investigating Mechanisms of Action: These methods are crucial for elucidating how new drug candidates modulate the insulin signaling pathway and glucose transport.

  • Assessing Off-Target Effects: Understanding the impact of a drug on glucose metabolism is essential for a comprehensive safety assessment.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation into the complex and vital role of glucose in health and disease.

References

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of alpha-D-Glucose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and stereochemistry of alpha-D-glucose monohydrate, a fundamental molecule in biological systems and pharmaceutical sciences. This document delves into the precise three-dimensional arrangement of atoms, the intricate network of hydrogen bonds that govern its crystalline form, and the experimental methodologies used to elucidate these features.

Stereochemistry of alpha-D-Glucose

Glucose, a simple sugar, is a cornerstone of carbohydrate chemistry. Its stereochemistry is crucial to its biological function. In its cyclic form, glucose exists as two anomers, alpha (α) and beta (β), which differ in the configuration at the anomeric carbon (C1). In alpha-D-glucose, the hydroxyl group on the anomeric carbon is in an axial position, below the plane of the pyranose ring. This is in contrast to beta-D-glucose, where the anomeric hydroxyl group is in an equatorial position. This seemingly small difference has profound implications for the chemical and physical properties of glucose, including its role in forming complex carbohydrates like starch and cellulose.

stereochemistry cluster_alpha α-D-Glucose cluster_beta β-D-Glucose alpha_structure beta_structure alpha_label Anomeric -OH is axial (down) beta_label Anomeric -OH is equatorial (up) hydrogen_bonding cluster_glucose α-D-Glucose Molecule cluster_water Water Molecule (W) G_O1 O1-H G_O6 O6-H G_O1->G_O6 2.78 Å G_O2 O2-H W_O O(W) G_O2->W_O 2.81 Å G_O3 O3-H G_O3->G_O2 2.76 Å G_O4 O4-H G_O4->G_O1 2.83 Å G_O6->G_O4 2.73 Å G_O5 O5 (ring) W_H1 H1(W) W_H1->G_O5 2.89 Å W_H2 H2(W) W_H2->G_O3 2.95 Å xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution and Refinement Crystal_Growth Slow evaporation of an aqueous solution Crystal_Selection Select a single, defect-free crystal (0.1-0.3 mm) Crystal_Growth->Crystal_Selection Mounting Mount on a goniometer head Crystal_Selection->Mounting Diffractometer Place in a single-crystal X-ray diffractometer Mounting->Diffractometer Data_Acquisition Rotate crystal and collect diffraction patterns Diffractometer->Data_Acquisition Xray_Source Generate monochromatic X-rays (e.g., Mo Kα) Data_Processing Integrate diffraction intensities Data_Acquisition->Data_Processing Phase_Problem Solve the phase problem (e.g., direct methods) Data_Processing->Phase_Problem Model_Building Build an initial atomic model Phase_Problem->Model_Building Refinement Refine atomic positions and thermal parameters Model_Building->Refinement Validation Validate the final structure Refinement->Validation

An In-depth Technical Guide to alpha-D-Glucose Monohydrate: Synonyms, Properties, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of alpha-D-Glucose monohydrate, a fundamental carbohydrate in various scientific disciplines. It details its nomenclature, physicochemical properties, and a key experimental protocol relevant to laboratory research.

Synonyms and Alternative Names

In scientific literature and commercial applications, this compound is known by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the substance.

  • Dextrose monohydrate[1][2][3]

  • Glucose monohydrate[4]

  • D-(+)-Glucose monohydrate[5][6]

  • alpha-D-glucopyranose monohydrate[7]

  • Corn sugar[2]

  • Grape sugar[3]

  • Blood sugar[3][8]

  • D-glucose hydrate[2]

  • Glucose hydrate[7]

  • (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate[1][7]

  • C6H12O6·H2O[2][3]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, facilitating its use in experimental design and formulation.

PropertyValueCitations
Molecular Formula C₆H₁₄O₇ (or C₆H₁₂O₆·H₂O)[1][2][7][9]
Molecular Weight 198.17 g/mol [1][3][7]
Melting Point ~83 °C (181 °F)[5][6][9][10]
Density ~1.54 g/cm³ at 25 °C[6][10]
Solubility in Water Freely soluble; 1 g in 1.1 mL at 25 °C[6][11]
Solubility in Ethanol Sparingly soluble[3][6][11]
Specific Optical Rotation [α]D²⁰: +52.5° to +53.3° (c=10 in water) after mutarotation. The initial rotation is higher.[5][12][13]
Appearance White, odorless, crystalline powder[2][3]
pH 5.9 (0.5 M aqueous solution); ~6-7 (100 g/L at 20 °C)[5][6]

Key Experimental Protocol: Preparation of a Sterile Glucose Stock Solution for Cell Culture

This compound is a critical energy source in cell culture media.[4][14][15][16] Preparing a sterile, concentrated stock solution is a routine and essential procedure in a cell culture laboratory.

Objective: To prepare a sterile-filtered stock solution of glucose at a desired concentration for supplementing cell culture media.

Materials:

  • This compound (or Dextrose monohydrate), cell culture grade

  • High-purity, sterile water (e.g., cell culture grade water, Water for Injection - WFI)

  • Sterile beaker or flask

  • Sterile magnetic stir bar and stir plate

  • Sterile volumetric flask

  • Sterile 0.22 µm syringe filter or bottle-top filtration unit

  • Sterile storage bottles

Methodology:

  • Calculation: Determine the mass of this compound required to make the desired volume and concentration of the stock solution. For example, to prepare 100 mL of a 1 M (1000 mM) glucose solution, you would need 19.82 g of this compound (M.W. 198.17 g/mol ).

  • Dissolution: In a sterile beaker or flask, add the calculated amount of this compound to approximately 80% of the final volume of sterile water.[17] Add a sterile magnetic stir bar and place the beaker on a stir plate. Stir until the glucose is completely dissolved. Gentle warming can aid dissolution, but boiling should be avoided to prevent caramelization.[11]

  • Volume Adjustment: Once fully dissolved, transfer the solution to a sterile volumetric flask.[17] Carefully add sterile water to bring the solution to the final desired volume. Mix thoroughly.

  • Sterilization: Sterilize the glucose solution by passing it through a 0.22 µm filter into a sterile final container.[17] Autoclaving is an alternative but is not recommended for high-concentration glucose solutions as it can lead to a drop in pH and caramelization, indicated by a yellowing of the solution.[11][17]

  • Storage: Store the sterile glucose stock solution at 2-8 °C. Properly prepared and stored solutions are stable for several months.

Visualizations

The following diagrams illustrate key conceptual and practical workflows related to this compound.

G cluster_0 Preparation cluster_1 Storage & Use Calculate Mass Calculate Mass Dissolve in 80% Water Dissolve in 80% Water Calculate Mass->Dissolve in 80% Water Weigh Adjust to Final Volume Adjust to Final Volume Dissolve in 80% Water->Adjust to Final Volume Transfer Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) Adjust to Final Volume->Sterile Filtration (0.22 µm) Filter Store at 2-8°C Store at 2-8°C Sterile Filtration (0.22 µm)->Store at 2-8°C Aliquot Supplement Media Supplement Media Store at 2-8°C->Supplement Media Use

Caption: Experimental workflow for preparing a sterile glucose stock solution.

Glucose_Forms A α-D-Glucopyranose B Open-Chain Form (Aldehyde) A->B Mutarotation C β-D-Glucopyranose B->C Mutarotation

Caption: Interconversion of glucose anomers in aqueous solution (Mutarotation).

References

The Central Role of Alpha-D-Glucose in Cellular Energetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-D-glucose stands as the cornerstone of energy metabolism in most living organisms. This technical guide provides an in-depth exploration of its biological role as the primary energy source. We will dissect the core metabolic pathways, their intricate regulation, and the crucial involvement of glucose in various biosynthetic processes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling and metabolic pathways to serve as a comprehensive resource for professionals in the fields of biological research and drug development.

Introduction: The Universal Fuel

Alpha-D-glucose, a simple hexose sugar, is the most abundant monosaccharide and the principal fuel for cellular respiration.[1] Its catabolism through a series of exquisitely regulated enzymatic reactions releases the energy stored in its chemical bonds, which is then captured in the form of adenosine triphosphate (ATP), the universal energy currency of the cell.[2][3] This process not only provides the immediate energy required for cellular functions but also generates precursor molecules for a host of anabolic pathways, including the synthesis of amino acids, fatty acids, and the components of nucleotides.[4][5]

The Core Metabolic Engine: From Glucose to ATP

The complete oxidation of a single molecule of glucose to carbon dioxide and water is a multi-stage process that can be broadly divided into glycolysis, the Krebs cycle (also known as the citric acid cycle or TCA cycle), and oxidative phosphorylation.

Glycolysis: The Initial Breakdown

Glycolysis is the initial, anaerobic breakdown of glucose that occurs in the cytoplasm of the cell.[6][7] It involves a sequence of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate. This process has a net yield of two ATP molecules and two molecules of NADH.[8][9]

Key Regulatory Enzymes in Glycolysis:

  • Hexokinase/Glucokinase: Catalyzes the first irreversible step, the phosphorylation of glucose to glucose-6-phosphate, trapping it within the cell. Hexokinase is found in most tissues and has a high affinity (low Km) for glucose, ensuring a constant supply for cellular needs even at low blood glucose levels.[10][11] Glucokinase, found primarily in the liver and pancreatic β-cells, has a lower affinity (higher Km) and acts as a glucose sensor, becoming significantly active only at high glucose concentrations.[10][12]

  • Phosphofructokinase-1 (PFK-1): This is the main rate-limiting enzyme of glycolysis. It catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. PFK-1 is allosterically inhibited by high levels of ATP and citrate, and activated by AMP and fructose-2,6-bisphosphate.

  • Pyruvate Kinase: This enzyme catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate to pyruvate, generating ATP. It is allosterically activated by fructose-1,6-bisphosphate and inhibited by ATP and alanine.

The Krebs Cycle: The Central Hub of Metabolism

In the presence of oxygen, the pyruvate generated from glycolysis is transported into the mitochondria and converted to acetyl-CoA. Acetyl-CoA then enters the Krebs cycle, a series of eight reactions that completely oxidize the acetyl group to two molecules of carbon dioxide.[13][14] For each molecule of glucose, the Krebs cycle turns twice, producing a total of two ATP (or GTP), six NADH, and two FADH2 molecules.[9]

Oxidative Phosphorylation: The Major ATP Yield

The NADH and FADH2 molecules produced during glycolysis and the Krebs cycle are electron carriers that donate their high-energy electrons to the electron transport chain located in the inner mitochondrial membrane. As electrons are passed down the chain, a proton gradient is established across the membrane. The flow of protons back into the mitochondrial matrix through ATP synthase drives the synthesis of the majority of ATP. The complete aerobic respiration of one glucose molecule can yield a theoretical maximum of approximately 30-32 ATP molecules.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to glucose metabolism. These values can vary depending on the cell type, organism, and physiological conditions.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Key Glycolytic Enzymes

EnzymeTissueSubstrateKm (mM)Vmax (U/g tissue)
Hexokinase IBrain, MuscleGlucose~0.03 - 0.1Low
Glucokinase (Hexokinase IV)Liver, PancreasGlucose~5 - 10High
Phosphofructokinase-1 (PFK-1)MuscleFructose-6-Phosphate~0.03 - 0.1-
Pyruvate Kinase (L-type)LiverPhosphoenolpyruvate~0.5-
Pyruvate Kinase (M-type)MusclePhosphoenolpyruvate~0.05-

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore often reported in relative terms.[4][10][12]

Table 2: Approximate Concentrations of Glycolytic and Krebs Cycle Intermediates

MetaboliteTissueConditionConcentration (mmol/kg wet weight)
Glucose-6-phosphateSkeletal MuscleRest~0.2 - 0.5
Glucose-6-phosphateSkeletal MuscleIntense Exercise~1.0 - 2.0
Fructose-6-phosphateSkeletal MuscleRest~0.05 - 0.1
PyruvateSkeletal MuscleRest~0.05 - 0.1
LactateSkeletal MuscleRest~1.0 - 2.0
LactateSkeletal MuscleIntense Exercise>20
CitrateLiverFed~0.2 - 0.5
α-KetoglutarateLiverFed~0.1 - 0.3

Sources: Data compiled from various studies on human and rodent models.[2][15][16]

Table 3: Estimated ATP Yield from the Complete Oxidation of One Molecule of Alpha-D-Glucose

Metabolic PathwayNADH ProducedFADH2 ProducedATP (Substrate-Level)Total ATP (Oxidative Phosphorylation)
Glycolysis202~5
Pyruvate to Acetyl-CoA200~5
Krebs Cycle622~18
Total 10 2 4 ~28
Net Total ATP ~32

Note: The total ATP yield is an estimate and can vary based on the efficiency of the proton pumps and the shuttle system used to transport electrons from cytoplasmic NADH into the mitochondria.[4]

Regulation of Glucose Homeostasis: The Insulin Signaling Pathway

The maintenance of stable blood glucose levels is critical for physiological function. The hormone insulin, secreted by the pancreatic β-cells in response to high blood glucose, plays a central role in this process.[1] Insulin promotes the uptake, utilization, and storage of glucose in its target tissues, primarily skeletal muscle, adipose tissue, and the liver.

The binding of insulin to its receptor on the cell surface initiates a complex signaling cascade.[15][17] A key downstream pathway involves the activation of phosphoinositide 3-kinase (PI3K) and the subsequent activation of the protein kinase Akt (also known as protein kinase B).[16] Activated Akt mediates many of insulin's metabolic effects, including the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in muscle and fat cells, thereby increasing glucose uptake.[16]

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt P GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation GSK3 GSK-3 Akt->GSK3 GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: The insulin signaling pathway leading to glucose uptake and glycogen synthesis.

Glucose as a Biosynthetic Precursor

Beyond its role in energy production, alpha-D-glucose is a critical starting material for various anabolic pathways.

Glycogen Synthesis (Glycogenesis)

In times of glucose surplus, excess glucose is stored as glycogen, a branched polymer of glucose, primarily in the liver and skeletal muscle.[18][19] This process, known as glycogenesis, is stimulated by insulin.[20] The pathway begins with the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose. Glycogen synthase, the key regulatory enzyme, adds these UDP-glucose units to a growing glycogen chain.[21][22]

Glycogenesis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/Glucokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-glucose pyrophosphorylase Glycogen_n1 Glycogen (n+1 residues) UDP_Glucose->Glycogen_n1 Glycogen Synthase Glycogenin Glycogenin (primer) Glycogen_n Glycogen (n residues) Glycogenin->Glycogen_n Glycogen Synthase Glycogen_n->Glycogen_n1

Caption: The pathway of glycogen synthesis from glucose.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is an alternative route for glucose-6-phosphate metabolism that runs parallel to glycolysis.[23][24] This pathway is crucial for the production of NADPH, a key reducing agent in anabolic reactions and for protection against oxidative stress, and for the synthesis of pentose sugars, such as ribose-5-phosphate, which is a precursor for nucleotide and nucleic acid synthesis.[10]

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate SixPGL 6-Phosphoglucono- δ-lactone G6P->SixPGL G6PD NADPH1 NADPH G6P->NADPH1 SixPG 6-Phosphogluconate SixPGL->SixPG 6PGL Ru5P Ribulose-5-Phosphate SixPG->Ru5P 6PGD NADPH2 NADPH SixPG->NADPH2 R5P Ribose-5-Phosphate (for nucleotides) Ru5P->R5P Glycolytic_Intermediates Glycolytic Intermediates (Fructose-6-P, Glyceraldehyde-3-P) Ru5P->Glycolytic_Intermediates Transketolase, Transaldolase

Caption: An overview of the Pentose Phosphate Pathway.

Precursor for Amino Acid and Fatty Acid Synthesis

Intermediates of glycolysis and the Krebs cycle can be diverted to serve as carbon skeletons for the synthesis of non-essential amino acids.[4] For example, 3-phosphoglycerate can be converted to serine, and pyruvate can be converted to alanine. Similarly, citrate from the Krebs cycle can be transported out of the mitochondria and cleaved to provide acetyl-CoA in the cytoplasm for the synthesis of fatty acids.[5]

Experimental Protocols

Measurement of Glucose Uptake using 2-Deoxy-D-[³H]-glucose

Principle: 2-deoxy-D-glucose (2-DG) is a glucose analog that is transported into cells by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized and accumulates inside the cell. By using radiolabeled 2-DG, the amount of uptake can be quantified.

Protocol:

  • Cell Culture: Plate cells (e.g., L6 myotubes or 3T3-L1 adipocytes) in 12-well plates and grow to confluence.

  • Serum Starvation: Before the assay, serum-starve the cells for 3-4 hours in serum-free medium to lower basal glucose uptake.

  • Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose uptake.

  • Glucose Uptake: Remove the stimulation medium and incubate the cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.5-1.0 µCi/mL 2-deoxy-D-[³H]-glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes at 37°C.

  • Termination: Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Lyse the cells with 0.5 mL of 0.1 M NaOH.

  • Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration of the cell lysate for normalization of the data.

Glucose_Uptake_Assay_Workflow Start Plate and Culture Cells Serum_Starve Serum Starve Cells Start->Serum_Starve Stimulate Stimulate with Insulin Serum_Starve->Stimulate Add_2DG Add Radiolabeled 2-DG Stimulate->Add_2DG Incubate Incubate Add_2DG->Incubate Stop_and_Wash Stop Uptake and Wash Incubate->Stop_and_Wash Lyse_Cells Lyse Cells Stop_and_Wash->Lyse_Cells Measure_Radioactivity Scintillation Counting Lyse_Cells->Measure_Radioactivity Protein_Assay Normalize to Protein Content Lyse_Cells->Protein_Assay End Quantify Glucose Uptake Measure_Radioactivity->End Protein_Assay->End

References

The Ubiquitous Sweetness: An In-depth Technical Guide to the Natural Occurrence and Sources of D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose, a simple monosaccharide, is the most abundant carbohydrate in nature and serves as a fundamental source of energy for most living organisms. Its presence spans from the simplest photosynthetic organisms to complex biological systems in animals and humans. Understanding the natural distribution and sources of D-glucose is paramount for various fields, including biochemistry, nutrition, and pharmaceutical development. This technical guide provides a comprehensive overview of the natural occurrence of D-glucose, detailing its presence in plant-based sources, honey, and biological systems. Furthermore, it presents detailed experimental protocols for the quantitative analysis of D-glucose and visualizes key metabolic pathways involving this crucial molecule.

Natural Occurrence and Sources of D-Glucose

D-glucose, also known as dextrose, is synthesized by plants through photosynthesis.[1] It is found in its free form in many fruits and other plant parts.[1] However, the majority of D-glucose in nature exists in polymeric forms, such as starch in plants and glycogen in animals.[1][2]

Plant-Based Sources

Fruits and vegetables are significant natural sources of free D-glucose, contributing to their sweet taste. The concentration of D-glucose, along with other sugars like fructose and sucrose, varies widely depending on the type of plant, variety, and ripeness.

Table 1: D-Glucose Content in Selected Fruits

FruitD-Glucose ( g/100g )
Grapes7.2
Cherries8.1
Banana5.9
Apple2.4
Mango1.0
Watermelon1.6
Pomegranate7.2
Figs (dried)24.8
Dates (Medjool)32.3

Source: Data compiled from various nutritional databases.

Table 2: D-Glucose Content in Selected Vegetables

VegetableD-Glucose ( g/100g )
Sweet Corn3.4
Sweet Potato0.7
Onion2.0
Carrot1.7
Red Bell Pepper2.3
Tomato1.0
Peas5.7
Potato0.4

Source: Data compiled from various nutritional databases.

Honey

Honey is a supersaturated solution of sugars, primarily composed of fructose and D-glucose.[3] The relative proportions of these monosaccharides depend on the floral source of the nectar collected by bees.[3]

Table 3: Sugar Composition of Honey

SugarAverage Concentration (%)Range (%)
D-Glucose 31.3 22.9 - 40.7
Fructose38.230.9 - 44.3
Sucrose1.30.2 - 7.6
Other Sugars8.8-
Water17.2-

Source: Data compiled from various apicultural studies.

Biological Systems

In animals and humans, D-glucose is the primary circulating sugar in the bloodstream and the main source of energy for cellular processes.[4] Its concentration in the blood is tightly regulated by hormones, primarily insulin and glucagon.[4]

Table 4: Typical D-Glucose Concentrations in Human Biological Fluids

Biological FluidNormal Concentration Range
Blood Plasma (Fasting)70 - 100 mg/dL (3.9 - 5.6 mmol/L)
Cerebrospinal Fluid40 - 70 mg/dL (2.2 - 3.9 mmol/L)
Urine< 15 mg/dL (< 0.8 mmol/L)

Source: Data compiled from clinical and physiological studies.

D-glucose is stored in the liver and muscles in the form of glycogen.[1] The breakdown of glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis) in the liver are crucial for maintaining blood glucose homeostasis.[5]

Key Metabolic Pathways Involving D-Glucose

D-glucose is central to several fundamental metabolic pathways. The following diagrams illustrate the logical flow of two critical pathways: glycolysis and the insulin signaling pathway.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase ATP -> ADP G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH NAD+ -> NADH DHAP->G3P Triose Phosphate Isomerase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate Kinase ADP -> ATP PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP -> ATP

Figure 1: The Glycolysis Pathway

InsulinSignaling cluster_cell Cell Membrane Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation AS160->GLUT4_vesicle Inhibition of translocation GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Fuses with membrane GlucoseUptake Glucose Uptake GLUT4_transporter->GlucoseUptake

Figure 2: Insulin Signaling Pathway

Experimental Protocols for D-Glucose Quantification

Accurate quantification of D-glucose in various matrices is crucial for research and quality control. The following are detailed methodologies for three commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This method is suitable for the simultaneous quantification of D-glucose and other sugars in food and beverage samples.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).

  • Amino-propyll-silylated silica column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • D-Glucose standard (analytical grade)

Standard Preparation:

  • Prepare a stock standard solution of D-glucose (10 mg/mL) in ultrapure water.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 2.5, 5, and 7.5 mg/mL).

Sample Preparation (for a fruit juice sample):

  • Centrifuge the juice sample at 10,000 x g for 15 minutes to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered sample with ultrapure water to bring the expected glucose concentration within the calibration range.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • RID Temperature: 35°C

Quantification:

  • Construct a calibration curve by plotting the peak area of the D-glucose standards against their known concentrations.

  • Determine the concentration of D-glucose in the prepared sample by interpolating its peak area on the calibration curve.

  • Calculate the original concentration in the sample by applying the dilution factor.

HPLC_Workflow Sample Sample (e.g., Fruit Juice) Centrifugation Centrifugation Sample->Centrifugation Filtration 0.45 µm Filtration Centrifugation->Filtration Dilution Dilution Filtration->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation RID_Detection RID Detection Chromatographic_Separation->RID_Detection Data_Analysis Data Analysis & Quantification RID_Detection->Data_Analysis

Figure 3: HPLC Experimental Workflow
Enzymatic Assay (Glucose Oxidase-Peroxidase Method)

This colorimetric assay is highly specific for D-glucose and is suitable for various biological and food samples.

Principle:

  • Glucose oxidase (GOD) catalyzes the oxidation of D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).

  • In the presence of peroxidase (POD), H₂O₂ oxidizes a chromogenic substrate (e.g., o-dianisidine) to produce a colored product, the absorbance of which is proportional to the D-glucose concentration.

Reagents:

  • Phosphate buffer (0.1 M, pH 7.0)

  • Glucose oxidase (GOD) solution (e.g., 12,500 U/L in phosphate buffer)

  • Peroxidase (POD) solution (e.g., 6,500 U/L in phosphate buffer)

  • o-Dianisidine dihydrochloride solution (0.2% w/v in water, protect from light)

  • D-Glucose standard solutions (prepared in phosphate buffer)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, GOD solution, POD solution, and o-dianisidine solution.

  • Pipette 1.0 mL of the reaction mixture into a series of test tubes.

  • Add 20 µL of the sample or standard solution to each tube.

  • Incubate the tubes at 37°C for 30 minutes.

  • Stop the reaction by adding 1.0 mL of 0.5 M H₂SO₄.

  • Measure the absorbance at 540 nm against a reagent blank.

Quantification:

  • Generate a standard curve by plotting the absorbance values of the D-glucose standards versus their concentrations.

  • Determine the D-glucose concentration in the sample from the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for sugar analysis, but requires derivatization to make the sugars volatile.

Derivatization (Oximation-Silylation):

  • Dry a known amount of the sample or standard under a stream of nitrogen.

  • Add 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 30 minutes to form methoximes.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) ethers.

GC-MS Conditions:

  • GC Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Quantification:

  • Identify the D-glucose derivative peaks based on their retention time and mass spectrum.

  • Quantify using an internal standard (e.g., myo-inositol) and a calibration curve constructed from derivatized standards.

Conclusion

D-glucose is a cornerstone of life's energy metabolism, with its presence being widespread across the natural world. From the sweet flesh of fruits to the tightly regulated levels in human blood, D-glucose is a molecule of immense biological and nutritional importance. The ability to accurately quantify D-glucose in various matrices is essential for advancing our understanding in numerous scientific disciplines. The methodologies and data presented in this guide offer a robust resource for researchers, scientists, and professionals in drug development, facilitating further exploration into the roles and applications of this fundamental biomolecule.

References

An In-depth Technical Guide to the Pyranose Ring Structure of Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the pyranose ring structure of D-glucose, the most abundant and biologically significant monosaccharide. An understanding of its formation, stereochemistry, and conformational stability is critical in various fields, including glycobiology, pharmacology, and materials science. In aqueous solutions, glucose exists predominantly in a cyclic six-membered ring form, known as a pyranose, which dictates its chemical reactivity and biological function.[1][2][3]

From Linear to Cyclic: The Formation of the Pyranose Ring

The pyranose ring is formed through a spontaneous and reversible intramolecular reaction within the open-chain glucose molecule.[1][3] This process involves a nucleophilic attack by the hydroxyl group on the fifth carbon (C-5) on the electrophilic aldehyde carbon (C-1).[4][5][6] This reaction forms a stable cyclic hemiacetal.[6][7] The resulting six-membered ring, consisting of five carbon atoms and one oxygen atom, is named "pyranose" due to its structural resemblance to the heterocyclic compound pyran.[4][6][8]

The cyclization process creates a new stereocenter at the former aldehyde carbon (C-1), which is now referred to as the anomeric carbon .[1][7][8] This leads to the formation of two distinct diastereomers called anomers .[9][10]

G node_stable node_stable node_unstable node_unstable stable ⁴C₁ Conformation (All bulky groups equatorial) MORE STABLE unstable ¹C₄ Conformation (-CH₂OH group is axial) LESS STABLE stable->unstable Ring Flip

References

Navigating the Nuances: A Technical Guide to the Safe Handling, and Storage of alpha-D-Glucose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety, handling, and storage protocols for alpha-D-Glucose monohydrate, a foundational excipient and reagent in pharmaceutical development. Adherence to these guidelines is paramount for ensuring personnel safety, maintaining experimental integrity, and preserving the quality of this vital carbohydrate.

Section 1: Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is the cornerstone of its safe utilization. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆·H₂O[1][2]
Molecular Weight 198.17 g/mol [1][2][3]
Appearance White, odorless, crystalline powder[4][5]
Melting Point 83°C (decomposes)[1]
Boiling Point 527.1°C at 760 mmHg[1]
Density 1.581 g/cm³[1]
Solubility in Water Highly soluble[1][5]
Vapor Pressure 6.66E-10 mmHg at 25°C[1]

Table 2: Safety and Hazard Information

ParameterClassification/ValueSource(s)
GHS Hazard Classification Not classified as a hazardous substance[2]
NFPA 704 Rating Health: 0, Flammability: 0, Reactivity: 0
Acute Oral Toxicity (LD50) No data available
Skin Corrosion/Irritation Not classified as a skin irritant
Serious Eye Damage/Irritation May cause mechanical irritation
Carcinogenicity Not classified as a carcinogen

Section 2: Safe Handling Protocols

The primary hazards associated with this compound in a laboratory setting are the inhalation of fine dust particles and the challenges posed by its hygroscopic nature.[6] Adherence to the following workflow is critical for mitigating these risks.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (PPE) - Safety glasses with side shields - Nitrile gloves - Laboratory coat prep_workspace Prepare a well-ventilated workspace - Use of a fume hood is recommended for large quantities prep_ppe->prep_workspace handling_weigh Weighing - Use a dedicated, clean weighing vessel - Minimize dust generation prep_workspace->handling_weigh handling_transfer Transfer - Use appropriate tools (spatula, powder funnel) - Avoid spills handling_weigh->handling_transfer cleanup_spill Spill Cleanup - Sweep up solid spills carefully to avoid creating dust - Clean the area with a damp cloth handling_transfer->cleanup_spill cleanup_waste Waste Disposal - Dispose of in accordance with local regulations for non-hazardous waste cleanup_spill->cleanup_waste cleanup_ppe Remove and dispose of PPE properly cleanup_waste->cleanup_ppe

A logical workflow for the safe handling of this compound.

Section 3: Storage Guidelines

The hygroscopic nature of this compound necessitates careful storage to prevent moisture absorption, which can lead to caking and affect its physical properties and performance in formulations.[7] The following decision tree provides guidance on appropriate storage conditions.

Storage_Decision_Tree cluster_unopened Unopened Container cluster_opened Opened Container start Is the container of this compound opened? unopened_storage Store in a cool, dry, and well-ventilated area away from direct sunlight. start->unopened_storage No opened_check Will the material be used frequently? start->opened_check Yes frequent_use Store in a tightly sealed original container in a desiccator with a suitable desiccant (e.g., silica gel). opened_check->frequent_use Yes infrequent_use Consider repackaging into smaller, airtight containers under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator. opened_check->infrequent_use No

A decision tree for the appropriate storage of this compound.

Section 4: Experimental Protocols

The following are detailed methodologies for key experiments to assess the physical properties of this compound relevant to its handling and performance.

Determination of Angle of Repose

Objective: To determine the flow characteristics of this compound powder.[8]

Materials:

  • This compound powder

  • Funnel with a fixed diameter and stem

  • Stand and clamp to hold the funnel at a fixed height

  • Flat, level surface with a defined diameter (e.g., a petri dish)

  • Ruler or caliper

  • Balance

Methodology:

  • Secure the funnel to the stand at a fixed height (e.g., 2-4 cm) above the flat surface.

  • Carefully pour the this compound powder through the funnel until the apex of the resulting cone of powder reaches the tip of the funnel.

  • Measure the height (h) of the powder cone from the center of the base to the apex.

  • Measure the radius (r) of the base of the powder cone.

  • Calculate the angle of repose (θ) using the following formula: θ = tan⁻¹(h/r)[9]

  • Repeat the measurement at least three times and calculate the average angle of repose.

  • Interpret the flowability based on the measured angle, with lower angles indicating better flow properties.[10][11]

Quantification of Moisture Content by Karl Fischer Titration

Objective: To accurately determine the water content of an this compound sample.[12][13]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)[14]

  • Karl Fischer reagent (e.g., hydranal-composite)

  • Anhydrous methanol or other suitable solvent

  • This compound sample

  • Analytical balance

  • Gastight syringe or other suitable sample introduction device

Methodology:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

  • Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).

  • Quickly and carefully introduce the weighed sample into the titration vessel, minimizing exposure to atmospheric moisture.

  • Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.

  • Record the amount of titrant used (for volumetric) or the total charge passed (for coulometric) to neutralize the water.

  • The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • Perform multiple determinations to ensure the precision and accuracy of the results.

Section 5: Incompatibilities and Stability

This compound is generally stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents. In its aldehyde form, it can react with amines, amides, amino acids, peptides, and proteins, potentially leading to the Maillard reaction, which causes a brown coloration.[4][15] Excessive heating of aqueous solutions can lead to a decrease in pH and caramelization.[4]

Section 6: Conclusion

The safe and effective use of this compound in research and drug development hinges on a thorough understanding of its properties and the implementation of robust handling and storage procedures. By following the guidelines outlined in this technical guide, researchers can minimize risks, ensure the integrity of their experiments, and maintain the quality of this essential pharmaceutical ingredient.

References

A Technical Guide to Research-Grade α-D-Glucose Monohydrate: Suppliers, Grades, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers, available grades, and key experimental applications of alpha-D-Glucose monohydrate (α-D-Glucose monohydrate) for research purposes. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate grade of this critical reagent and in utilizing it effectively in experimental settings.

Commercial Suppliers and Product Grades

The selection of a suitable supplier and grade of α-D-Glucose monohydrate is paramount to ensure the reliability and reproducibility of experimental results. The following tables summarize prominent commercial suppliers and the various grades of α-D-Glucose monohydrate they offer, along with key specifications.

Table 1: Prominent Commercial Suppliers
SupplierWebsiteKey Offerings
Sigma-Aldrich (Merck)--INVALID-LINK--Wide range of grades including BioXtra, suitable for cell culture, and products meeting Ph. Eur., BP, and USP specifications.
Thermo Fisher Scientific--INVALID-LINK--Offers various purities, including 99+% extra pure and anhydrous forms under the Acros Organics and Thermo Scientific Chemicals brands.
MedChemExpress--INVALID-LINK--Provides α-D-Glucose monohydrate as a biochemical assay reagent for research use.[1][2]
bioWORLD--INVALID-LINK--Supplies Biotechnology Grade α-D-Glucose monohydrate suitable for biochemical research, cell culture, and metabolic studies.
SERVA--INVALID-LINK--Offers analytical grade α-D-Glucose monohydrate that meets Ph. Eur. standards.
Biosera--INVALID-LINK--Provides D-Glucose Monohydrate tested for cell culture applications.[3][4]
Table 2: Comparison of Research Grades of α-D-Glucose Monohydrate
GradePurity (Assay)Key Specifications & Intended Use
Biochemical Assay Reagent Typically >99%Intended for use in biochemical and enzymatic assays where high purity is required.
Biotechnology Grade >99%Suitable for a range of biotechnology applications including cell culture and metabolic studies. Often tested for the absence of RNase, DNase, and protease activity.
Cell Culture Tested Varies by supplierSpecifically tested for suitability in cell culture applications, ensuring low endotoxin levels and the absence of cytotoxicity.
Analytical Grade / Ph. Eur., BP, USP 97.5-102.0% (anhydrous basis)[5]Meets the stringent requirements of major pharmacopeias, making it suitable for pharmaceutical research and quality control applications. Specifications often include limits on heavy metals, residue on ignition, and specific rotation.
Extra Pure 99+%A high-purity grade suitable for a variety of research applications demanding stringent quality.

Experimental Protocols

Preparation of a Sterile Glucose Stock Solution for Cell Culture

This protocol describes the preparation of a sterile glucose stock solution, a common supplement for cell culture media.

  • Weighing: Accurately weigh the desired amount of α-D-Glucose monohydrate powder.

  • Dissolution: In a sterile beaker or flask, dissolve the glucose powder in approximately 80% of the final volume of high-purity, sterile water (e.g., cell culture grade water).[1] Gentle heating and stirring may be applied to facilitate dissolution.

  • Volume Adjustment: Once fully dissolved, transfer the solution to a sterile volumetric flask and bring it to the final desired volume with sterile water.[1]

  • Sterilization: Sterilize the glucose solution. The preferred method is sterile filtration through a 0.22 µm filter to avoid potential degradation or caramelization that can occur with autoclaving.[1][6] If autoclaving is necessary, use a shorter cycle (e.g., 110°C for 10 minutes) to minimize browning.[6]

  • Storage: Store the sterile stock solution at 2-8°C.

G Workflow for Sterile Glucose Solution Preparation A Weigh α-D-Glucose Monohydrate B Dissolve in 80% Final Volume of Sterile Water A->B C Adjust to Final Volume in Volumetric Flask B->C D Sterile Filter (0.22 µm) or Autoclave (short cycle) C->D E Store at 2-8°C D->E

Workflow for Sterile Glucose Solution Preparation
Use of α-D-Glucose Monohydrate in a Biochemical Assay (α-Glucosidase Activity)

This protocol provides a general outline for an endpoint spectrophotometric assay to determine α-glucosidase activity, where α-D-Glucose is a product of the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM Sodium Acetate, pH 6.0).

    • Prepare a substrate solution (e.g., 200 mg/mL Maltose monohydrate in purified water).

    • Prepare the enzyme solution (α-glucosidase) at a suitable concentration in cold purified water.

    • Prepare the Glucose Assay Reagent according to the manufacturer's instructions (this typically contains enzymes like hexokinase and glucose-6-phosphate dehydrogenase, along with ATP and NADP+).

  • Enzymatic Reaction:

    • In a reaction tube, combine the buffer and maltose solution.

    • Initiate the reaction by adding the α-glucosidase solution.

    • Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 5 minutes).

    • Stop the reaction, for example, by heating in a boiling water bath.

  • Glucose Quantification:

    • To the reaction mixture, add the Glucose Assay Reagent.

    • Incubate to allow for the conversion of glucose and the subsequent reduction of NADP+ to NADPH.

    • Measure the absorbance at 340 nm. The increase in absorbance is proportional to the amount of glucose produced.

  • Calculation: Calculate the α-glucosidase activity based on the amount of glucose produced per unit time.

G Workflow for α-Glucosidase Activity Assay cluster_0 Enzymatic Reaction cluster_1 Glucose Quantification A Combine Buffer and Maltose B Add α-Glucosidase to Initiate A->B C Incubate at Controlled Temperature B->C D Stop Reaction (e.g., Heat) C->D E Add Glucose Assay Reagent D->E F Incubate for Color Development E->F G Measure Absorbance at 340 nm F->G H Calculate Enzyme Activity G->H

Workflow for α-Glucosidase Activity Assay
Application in Cryopreservation

α-D-Glucose monohydrate can be used as a component of cryoprotective media to help preserve the integrity of cells during freezing and thawing.[7] It acts as an extracellular cryoprotectant, contributing to the osmotic balance and stabilizing cell membranes.

  • Prepare Basal Medium: Start with a suitable basal medium for the cell type being cryopreserved.

  • Add Cryoprotectants: Supplement the basal medium with a permeating cryoprotectant (e.g., DMSO or glycerol) and a non-permeating cryoprotectant.

  • Incorporate Glucose: Add sterile α-D-Glucose monohydrate solution to the cryoprotective medium to achieve the desired final concentration (e.g., 1%).[8]

  • Cell Resuspension: Resuspend the cell pellet in the complete cryoprotective medium.

  • Freezing: Aliquot the cell suspension into cryovials and proceed with a controlled-rate freezing protocol.

  • Storage: Transfer the cryovials to long-term storage in liquid nitrogen.

G Logical Flow for Cryopreservation Medium Preparation BasalMedium Basal Cell Culture Medium PermeatingCPA Add Permeating Cryoprotectant (e.g., DMSO) BasalMedium->PermeatingCPA Glucose Add Sterile α-D-Glucose Solution PermeatingCPA->Glucose CompleteMedium Complete Cryoprotective Medium Glucose->CompleteMedium Resuspend Resuspend Cells CompleteMedium->Resuspend FreezeStore Controlled-Rate Freezing and Storage Resuspend->FreezeStore

References

Methodological & Application

Preparation of a Sterile alpha-D-Glucose Monohydrate Stock Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of a sterile alpha-D-Glucose monohydrate stock solution for use in cell culture. Glucose is a critical energy source for the in vitro growth and proliferation of mammalian, insect, and microbial cells.[1][2][3] The protocol herein outlines the necessary calculations, dissolution, sterilization, and storage procedures to ensure the quality and sterility of the glucose stock solution, thereby promoting optimal and reproducible cell culture outcomes. Adherence to aseptic techniques and the use of sterile filtration is emphasized to prevent the introduction of contaminants and the degradation of the carbohydrate.

Introduction

Alpha-D-Glucose is a primary carbohydrate used in basal media formulations to provide energy for cellular metabolism.[2] While many commercial media are available as complete, ready-to-use solutions, researchers often need to prepare concentrated stock solutions of glucose to supplement basal media for specific cell lines or experimental conditions. High glucose concentrations have been shown to promote the proliferation of many tumor cell lines.[2] Preparing a concentrated, sterile stock solution allows for the flexible adjustment of the final glucose concentration in the culture medium.

This application note describes the standardized procedure for preparing a high-quality, sterile stock solution of this compound. It includes information on the physicochemical properties of this compound, detailed procedural steps, and recommendations for storage and quality control.

Materials and Reagents

Physicochemical Properties of this compound
PropertyValueReference
Synonyms Dextrose monohydrate, D-(+)-Glucose monohydrate[4]
CAS Number 14431-43-7[5]
Molecular Formula C₆H₁₂O₆·H₂O[5][6]
Molecular Weight 198.17 g/mol [4][5][7]
Appearance White, odorless, crystalline powder[6][8]
Solubility in Water Freely soluble[4][6]
Storage Temperature Room temperature (for powder)[3][8]

Experimental Protocol

Preparation of a 1 M (1000 mM) this compound Stock Solution

This protocol details the preparation of 100 mL of a 1 M sterile stock solution. The concentration can be adjusted as needed based on experimental requirements.

Materials:

  • This compound (Cell Culture Grade)

  • Cell culture grade water (e.g., Water for Injection - WFI, or equivalent)

  • Sterile 100 mL volumetric flask

  • Sterile beaker

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter or bottle-top filter

  • Sterile syringe (if using a syringe filter)

  • Sterile storage bottles (e.g., sterile conical tubes or media bottles)

  • Analytical balance

  • Weighing paper/boat

Procedure:

  • Calculation:

    • To prepare 100 mL (0.1 L) of a 1 M solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 1 mol/L x 0.1 L x 198.17 g/mol = 19.817 g

  • Dissolution:

    • In a biological safety cabinet, weigh out 19.817 g of this compound powder using a sterile weighing boat and an analytical balance.

    • Transfer the powder to a sterile beaker containing approximately 80 mL of cell culture grade water and a sterile magnetic stir bar.[9]

    • Place the beaker on a magnetic stir plate and stir until the glucose is completely dissolved. Gentle warming can aid dissolution, but do not boil.[10]

  • Volume Adjustment:

    • Once fully dissolved, carefully transfer the solution to a 100 mL sterile volumetric flask.[9]

    • Rinse the beaker with a small amount of cell culture grade water and add the rinse to the volumetric flask to ensure a complete transfer of the solute.

    • Bring the solution to the final volume of 100 mL with cell culture grade water. The bottom of the meniscus should align with the calibration mark on the volumetric flask.[9]

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Sterilization:

    • Sterilize the glucose solution by passing it through a sterile 0.22 µm filter into a sterile container.[9][11] For volumes up to 100 mL, a syringe filter is appropriate. For larger volumes, a bottle-top filtration unit is recommended.

    • Rationale for Filtration: Autoclaving glucose solutions is generally not recommended as it can lead to degradation of the sugar through processes like the Maillard reaction and caramelization, especially in the presence of other media components like amino acids.[11] This can result in a decrease in pH and the formation of byproducts that may be toxic to cells.[4][11][12] Sterile filtration is the preferred method to ensure both sterility and the integrity of the glucose solution.[9][11][13][14]

  • Aliquoting and Storage:

    • Dispense the sterile glucose solution into smaller, conveniently sized sterile aliquots in a laminar flow hood to avoid contamination.

    • Label each aliquot clearly with the name of the solution ("1 M Glucose"), the date of preparation, and the initials of the preparer.

    • Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage.[9][15]

Dilution to Final Concentration

To supplement cell culture medium, the sterile stock solution can be aseptically added to the basal medium to achieve the desired final glucose concentration. The following formula can be used for this calculation:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution (e.g., 1 M or 1000 mM)

  • V₁ = Volume of the stock solution to be added (the unknown)

  • C₂ = Desired final concentration in the medium (e.g., 25 mM)

  • V₂ = Final volume of the cell culture medium

Example: To prepare 500 mL of medium with a final glucose concentration of 25 mM from a 1 M (1000 mM) stock:

V₁ = (C₂V₂) / C₁ V₁ = (25 mM * 500 mL) / 1000 mM = 12.5 mL

Therefore, 12.5 mL of the 1 M sterile glucose stock solution should be aseptically added to 487.5 mL of the basal medium.

Workflow and Signaling Pathway Diagrams

G cluster_0 Preparation Phase cluster_1 Sterilization and Storage cluster_2 Application calc 1. Calculate Mass of This compound weigh 2. Weigh Glucose Powder Aseptically calc->weigh dissolve 3. Dissolve in Cell Culture Grade Water weigh->dissolve adjust 4. Adjust to Final Volume dissolve->adjust filter 5. Sterile Filter (0.22 µm) adjust->filter aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at 2-8°C or -20°C aliquot->store dilute 8. Dilute Stock Solution into Basal Medium store->dilute culture 9. Use in Cell Culture dilute->culture

References

Application Notes: Utilizing α-D-Glucose Monohydrate in Microbial Fermentation Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Glucose monohydrate, a readily available and highly efficient carbon source, is a cornerstone of microbial fermentation media design. Its consistent purity and high solubility make it an ideal choice for supporting the growth and productivity of a wide range of microorganisms, including bacteria, yeasts, and fungi. This document provides detailed application notes and protocols for the effective use of α-D-Glucose monohydrate in microbial fermentation, catering to applications from basic research to industrial-scale production of pharmaceuticals and other bioproducts.

Key Properties of α-D-Glucose Monohydrate:

PropertyValueReference
Molecular FormulaC₆H₁₂O₆·H₂O[1]
Molecular Weight198.17 g/mol [2]
AppearanceWhite, odorless, crystalline solid[1]
Solubility in WaterHighly soluble[1]
pH (100 g/L in H₂O at 20°C)6.0 - 7.0[2]
Common NamesDextrose monohydrate, D-glucose monohydrate[1][2]

Applications in Microbial Fermentation

α-D-Glucose monohydrate serves as the primary source of carbon and energy for cellular metabolism in most heterotrophic microorganisms.[2][3] Its central role in glycolysis, the initial stage of both aerobic respiration and anaerobic fermentation, makes it a fundamental component for:

  • Biomass Production: Achieving high cell densities is critical in many fermentation processes. Glucose provides the necessary building blocks and energy for rapid microbial growth.

  • Metabolite Production: It is the precursor for a vast array of commercially valuable metabolites, including antibiotics, organic acids, enzymes, and amino acids.[2][3]

  • Recombinant Protein Expression: In genetically engineered microorganisms, glucose metabolism provides the energy (ATP) and reducing equivalents (NADH) required for the synthesis of therapeutic proteins.

  • Biofuel Production: Glucose is the primary substrate for the fermentative production of biofuels like ethanol by yeasts such as Saccharomyces cerevisiae.[4][5]

Optimizing Glucose Concentration

The concentration of glucose in the fermentation medium is a critical parameter that significantly influences cell growth, product yield, and the formation of inhibitory byproducts.

  • Low Glucose Concentrations: Can lead to nutrient limitation and suboptimal growth and product formation.

  • High Glucose Concentrations: May cause substrate inhibition, osmotic stress, and the "Crabtree effect" in some yeasts, leading to the production of ethanol even in the presence of oxygen.[5][6] In bacteria like E. coli, high glucose levels can lead to the accumulation of inhibitory byproducts such as acetate.[7]

Typical Glucose Concentrations in Microbial Fermentation:

MicroorganismApplicationTypical Glucose Concentration (g/L)NotesReference
Escherichia coliRecombinant Protein Production5 - 20 (Batch), Fed-batch strategies are common to avoid acetate accumulation.High concentrations can lead to acetate formation, which is inhibitory to growth.[7][8]
Saccharomyces cerevisiaeEthanol Production100 - 200 (High gravity fermentation)Fed-batch is often used to mitigate substrate inhibition and osmotic stress.[5]
Lactic Acid BacteriaLactic Acid Production20 - 200High glucose can sometimes suppress lactic acid formation.[9]
General Bacterial CultureCarbohydrate Fermentation Testing5 - 10A 1.0% concentration is often preferred to prevent rapid depletion.[10]
Bacillus subtilisEnzyme Production10 - 40Higher concentrations can sometimes suppress gene expression.[11]

Experimental Protocols

Protocol 1: Preparation of a Basic Microbial Fermentation Medium (Liquid Broth)

This protocol describes the preparation of a general-purpose liquid fermentation medium. The concentrations of components should be optimized for the specific microorganism and application.

Materials:

  • α-D-Glucose monohydrate

  • Yeast Extract

  • Peptone

  • Dipotassium Phosphate (K₂HPO₄)

  • Monopotassium Phosphate (KH₂PO₄)

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Trace metal solution (optional)

  • Distilled or deionized water

  • Autoclavable flasks or bioreactor vessel

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Dissolve Components: In a suitable vessel, dissolve all medium components except for α-D-Glucose monohydrate and MgSO₄·7H₂O in approximately 80% of the final volume of distilled water.

  • Adjust pH: Adjust the pH of the medium to the desired value using 1M NaOH or 1M HCl.

  • Bring to Volume: Add distilled water to reach the final volume.

  • Aliquot and Sterilize: Dispense the medium into appropriate flasks or the bioreactor. For heat-labile components, they should be prepared as separate, concentrated stock solutions.

  • Prepare Separate Glucose Stock: Prepare a concentrated stock solution of α-D-Glucose monohydrate (e.g., 50% w/v).

  • Sterilization:

    • Autoclave the main medium and the glucose stock solution separately at 121°C for 15-20 minutes. This prevents the Maillard reaction (browning) that can occur when sugars are autoclaved with amino-containing compounds.

    • Alternatively, the glucose stock solution can be filter-sterilized through a 0.22 µm filter.

  • Combine Aseptically: After cooling to room temperature, aseptically add the sterile glucose stock solution to the sterile medium to achieve the final desired concentration.

  • Inoculation: The sterile medium is now ready for inoculation with the microbial culture.

experimental_workflow cluster_prep Medium Preparation cluster_sterilize Sterilization dissolve Dissolve all components (except glucose and MgSO4) adjust_ph Adjust pH dissolve->adjust_ph final_volume Bring to final volume adjust_ph->final_volume autoclave_medium Autoclave main medium final_volume->autoclave_medium combine Aseptically combine cooled medium and glucose autoclave_medium->combine prepare_glucose Prepare concentrated glucose stock autoclave_glucose Autoclave or filter-sterilize glucose stock prepare_glucose->autoclave_glucose autoclave_glucose->combine inoculate Inoculate with microbial culture combine->inoculate

Fig 1. Experimental workflow for preparing a microbial fermentation medium.
Protocol 2: Fed-Batch Fermentation with Controlled Glucose Feeding

Fed-batch cultivation is a common strategy to achieve high cell densities and product titers while avoiding the inhibitory effects of high initial glucose concentrations.[5][12]

Objective: To maintain a low, non-inhibitory concentration of glucose in the bioreactor by feeding a concentrated glucose solution over time.

Materials:

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Peristaltic pump for feeding

  • Sterile, concentrated α-D-Glucose monohydrate feed solution (e.g., 50-70% w/v)

  • Base fermentation medium with a limiting initial glucose concentration (e.g., 5-10 g/L)

Procedure:

  • Initial Batch Phase: Start the fermentation in a batch mode with a limiting amount of glucose in the initial medium.

  • Monitor Growth: Monitor cell growth (e.g., by measuring optical density at 600 nm) and key parameters like pH and DO. A sharp increase in DO can indicate the depletion of the initial glucose.

  • Initiate Feeding: Once the initial glucose is consumed (as indicated by a DO spike or offline glucose measurement), start the continuous or intermittent feeding of the concentrated glucose solution using a peristaltic pump.

  • Feeding Strategy: The feeding rate can be controlled based on different strategies:

    • Constant Feed: A simple approach where the feed rate is kept constant.

    • Exponential Feed: The feed rate is increased exponentially to match the exponential growth of the microorganisms.

    • DO-Stat: The feed rate is controlled to maintain a constant DO level. A decrease in DO indicates glucose consumption, triggering an increase in the feed rate.

    • pH-Stat: In some fermentations, acid or base production is linked to glucose consumption, and the feed rate can be controlled by the addition of titrants to maintain a constant pH.

  • Sampling and Analysis: Periodically take samples to measure cell density, product concentration, and residual glucose to adjust the feeding strategy if necessary.

fed_batch_workflow start Start Batch Culture (Limiting Glucose) monitor Monitor Growth (OD, pH, DO) start->monitor decision Initial Glucose Depleted? monitor->decision decision->monitor No initiate_feed Initiate Glucose Feeding decision->initiate_feed Yes control_feed Control Feeding Rate (e.g., DO-Stat, Exponential) initiate_feed->control_feed sampling Periodic Sampling and Analysis control_feed->sampling sampling->control_feed Adjust Feed end End of Fermentation sampling->end Target Reached

Fig 2. Logical workflow for a fed-batch fermentation process.

Glucose Signaling Pathways in Yeast (Saccharomyces cerevisiae)

In yeast, glucose is not only a nutrient but also a signaling molecule that regulates gene expression and metabolic pathways. Understanding these pathways is crucial for optimizing fermentation processes.

  • Glucose Repression (Snf1/Mig1 Pathway): In the presence of high glucose, this pathway represses the expression of genes required for the utilization of alternative carbon sources and for respiration.[6]

  • Glucose Induction (Rgt2/Snf3 Pathway): This pathway senses extracellular glucose levels and induces the expression of hexose transporter (HXT) genes to facilitate glucose uptake.[6][13]

  • Ras/cAMP Pathway: This pathway is activated by glucose and plays a key role in promoting cell growth and proliferation.[14][15]

glucose_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular glucose_ext High Extracellular Glucose Rgt2_Snf3 Rgt2/Snf3 Sensors glucose_ext->Rgt2_Snf3 HXT Hexose Transporters (HXT) glucose_ext->HXT hxt_expression Induction of HXT Gene Expression Rgt2_Snf3->hxt_expression glucose_int Intracellular Glucose HXT->glucose_int glycolysis Glycolysis glucose_int->glycolysis snf1_mig1 Snf1/Mig1 Pathway glucose_int->snf1_mig1 inhibits ras_camp Ras/cAMP Pathway glycolysis->ras_camp pka Protein Kinase A (PKA) ras_camp->pka growth Cell Growth and Proliferation pka->growth repression Repression of Alternative Carbon Source Genes snf1_mig1->repression

Fig 3. Simplified overview of major glucose signaling pathways in yeast.

Conclusion

α-D-Glucose monohydrate is an indispensable component of microbial fermentation media. A thorough understanding of its properties, its effects on microbial physiology, and the implementation of appropriate fermentation strategies are essential for maximizing the efficiency and productivity of bioprocesses. The protocols and data presented here provide a solid foundation for researchers and scientists to effectively utilize this key substrate in their work.

References

Application Notes: The Role of α-D-Glucose in Cellular Respiration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-D-Glucose is the primary carbohydrate fuel source for cellular energy production in most living organisms. The catabolism of glucose through cellular respiration—a series of metabolic reactions occurring in the cytosol and mitochondria—results in the generation of adenosine triphosphate (ATP), the cell's main energy currency.[1][2] The overall process can be summarized by the chemical equation: C₆H₁₂O₆ + 6O₂ → 6CO₂ + 6H₂O + Energy (ATP).[1][3] Cellular respiration is a cornerstone of cell biology, and investigating its pathways is crucial for research in metabolism, oncology, neurodegenerative disorders, and drug development.[4][5]

Modern studies of glucose metabolism and cellular respiration utilize sophisticated techniques to measure oxygen consumption, extracellular acidification, and the metabolic fate of glucose-derived carbons. Key methodologies include:

  • Extracellular Flux (XF) Analysis: This technology allows for real-time measurement of the two major energy-producing pathways: mitochondrial respiration and glycolysis. It measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[5][6]

  • Stable Isotope Tracing: Using isotopically labeled glucose (e.g., ¹³C- or ²H-labeled α-D-Glucose), researchers can track the path of glucose molecules and their constituent atoms through various metabolic pathways.[4][7] This provides a detailed map of metabolic fluxes and helps differentiate between pathways like glycolysis and the pentose phosphate pathway (PPP).[4][8]

These application notes provide detailed protocols for utilizing α-D-Glucose in cellular respiration studies using these advanced techniques.

Core Metabolic Pathways Fueled by Glucose

The breakdown of glucose initiates with glycolysis in the cytoplasm, followed by the citric acid cycle (or Krebs cycle) and oxidative phosphorylation within the mitochondria.[3][9]

cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Glucose α-D-Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate (2x) Glycolysis->Pyruvate 2 ATP (net) 2 NADH Pyruvate_ox Pyruvate Oxidation Pyruvate->Pyruvate_ox Transport AcetylCoA Acetyl-CoA (2x) Pyruvate_ox->AcetylCoA 2 NADH 2 CO₂ TCA Citric Acid Cycle (Krebs Cycle) AcetylCoA->TCA ETC Electron Transport Chain & Oxidative Phosphorylation TCA->ETC 6 NADH 2 FADH₂ 2 ATP ATP ~32-34 ATP ETC->ATP O₂ → H₂O

Overview of glucose metabolism in cellular respiration.

Protocol 1: Real-Time Analysis of Cellular Respiration Using Extracellular Flux Assay

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) of adherent cells in response to glucose and specific metabolic inhibitors.

Experimental Objective: To determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Methodology

  • Cell Culture: Seed cells in an XF cell culture microplate at a pre-determined optimal density and culture overnight in a standard high-glucose medium (e.g., DMEM with 4.5 g/L D-glucose) to form a monolayer.[10][11]

  • Assay Medium Preparation: Prepare XF assay medium (e.g., glucose-free DMEM) supplemented with glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Hydrate Sensor Cartridge: Hydrate the XF sensor cartridge with XF calibrant overnight in a non-CO₂ incubator at 37°C.

  • Prepare Injection Compounds: Prepare stock solutions of the following compounds and load the specified volumes into the appropriate ports of the sensor cartridge:

    • Port A: Glucose (to fuel respiration)

    • Port B: Oligomycin (ATP synthase inhibitor)[5][6]

    • Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis, inducing maximal respiration)[12]

    • Port D: Rotenone & Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration)[5]

  • Cell Plate Preparation: One hour before the assay, remove the culture medium from the cells, wash twice with pre-warmed XF assay medium, and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Run Assay: Load the hydrated sensor cartridge and the cell plate into the XF analyzer. The instrument will sequentially inject the compounds and measure OCR at baseline and after each injection.

Start Seed Cells in XF Plate Incubate Incubate Cells in Assay Medium Start->Incubate Hydrate Hydrate Sensor Cartridge Load Load Cartridge & Plate into Analyzer Hydrate->Load PrepMedium Prepare Assay Medium & Compounds PrepMedium->Load Incubate->Load Run Run Assay: Measure Basal OCR Load->Run InjectA Inject Glucose Run->InjectA InjectB Inject Oligomycin InjectA->InjectB InjectC Inject FCCP InjectB->InjectC InjectD Inject Rotenone & Antimycin A InjectC->InjectD End Data Analysis InjectD->End

Experimental workflow for an extracellular flux assay.

Data Presentation: Mitochondrial Respiration Parameters

The OCR measurements are used to calculate several key parameters of cellular respiration.

ParameterCalculationDescriptionRepresentative OCR (pmol O₂/min)
Basal Respiration (Last rate before first injection) - (Non-Mitochondrial Respiration)The baseline oxygen consumption of the cells.100 - 400
ATP-Linked Respiration (Last rate before Oligomycin injection) - (Oligomycin rate)The portion of basal respiration used to produce ATP.70 - 300
Maximal Respiration (Maximum rate after FCCP injection) - (Non-Mitochondrial Respiration)The maximum respiratory capacity of the mitochondria.200 - 800
Proton Leak (Oligomycin rate) - (Non-Mitochondrial Respiration)Oxygen consumption not coupled to ATP production.20 - 80
Non-Mitochondrial Respiration (Minimum rate after Rotenone/Antimycin A injection)Oxygen consumed by cellular processes outside the mitochondria.10 - 50

Note: Values are representative and vary significantly based on cell type, cell density, and experimental conditions.[13]

Protocol 2: Metabolic Flux Analysis with Stable Isotope-Labeled α-D-Glucose

This protocol outlines the use of stable isotope-labeled glucose to trace its metabolic fate through central carbon metabolism, particularly to differentiate between glycolysis and the Pentose Phosphate Pathway (PPP).

Experimental Objective: To quantify the relative flux of glucose through different metabolic pathways by analyzing the mass isotopomer distributions (MIDs) of downstream metabolites.[4]

Methodology

  • Media Preparation: Prepare a glucose-free basal medium (e.g., DMEM).[14] Reconstitute the stable isotope-labeled glucose (e.g., [1,2-¹³C₂]glucose) in sterile water to create a stock solution. Supplement the basal medium with the labeled glucose to the desired final concentration (e.g., 10 mM). Add dialyzed fetal bovine serum (dFBS) to minimize dilution from unlabeled small molecules.[8][14]

  • Cell Culture and Labeling: Culture cells to a near-confluent state. Replace the standard medium with the pre-warmed labeled medium and incubate.[7] The incubation time is critical and must be optimized; glycolysis reaches an isotopic steady state within minutes, while the TCA cycle may take hours.[14]

  • Metabolite Extraction: To halt all metabolic activity, rapidly quench the cells. Aspirate the labeling medium, place the culture dish on dry ice, and immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol.[8][14]

  • Sample Preparation: Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube. Vortex and incubate at -20°C to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites using mass spectrometry. This technique separates metabolites and measures their mass-to-charge ratio, allowing for the determination of mass isotopomer distributions (MIDs).

  • Data Analysis: Process the raw mass spectrometry data to calculate the fractional abundance of each isotopologue for key metabolites. This data is then used in metabolic flux analysis (MFA) models to calculate the relative rates of intracellular reactions.[4]

PrepMedium Prepare Labeled Medium Label Incubate with Labeled Medium PrepMedium->Label Culture Culture Cells to Steady State Culture->Label Quench Quench Metabolism (e.g., on Dry Ice) Label->Quench Extract Extract Metabolites (e.g., 80% Methanol) Quench->Extract Analyze Analyze Samples (LC-MS/GC-MS) Extract->Analyze MFA Metabolic Flux Analysis (MFA) Analyze->MFA

Workflow for stable isotope tracing and metabolic flux analysis.

Data Presentation: Common ¹³C-Glucose Tracers and Their Applications

The choice of tracer is critical for investigating specific pathways.[8]

TracerPrimary ApplicationsAdvantagesLimitations
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway (PPP) vs. Glycolysis FluxPrecisely measures the relative contributions of glycolysis and the PPP.[8]Less informative for tracking the entire carbon backbone into the TCA cycle.[8]
[U-¹³C₆]Glucose General carbon tracing, TCA cycle analysisRobust for tracking all six glucose carbons into various biosynthetic pathways.[8]Can be less precise for resolving fluxes at specific branch points like the PPP.
[1-¹³C]Glucose Glycolysis and PPPCommonly used tracer.Less precise than [1,2-¹³C₂]glucose for PPP flux as the label can be lost early.[8]

References

Application of alpha-D-Glucose monohydrate in enzyme kinetics assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Glucose monohydrate, a primary energy source for most living organisms, serves as a critical substrate in a multitude of enzymatic reactions. Its precise quantification and the characterization of enzymes involved in its metabolism are fundamental to various fields, including biochemistry, clinical diagnostics, and drug development. This document provides detailed application notes and protocols for the use of this compound in enzyme kinetics assays, focusing on key enzymes such as glucose oxidase, hexokinase, and glucokinase.

Core Principles in Enzyme Kinetics

Enzyme kinetics studies the rates of enzyme-catalyzed chemical reactions. By measuring how the rate of reaction changes in response to varying substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

  • Michaelis-Menten Constant (K_m_): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. A lower K_m_ indicates a higher affinity.

  • Maximum Velocity (V_max_): The highest rate of reaction when the enzyme is saturated with the substrate. V_max_ is directly proportional to the enzyme concentration.

Understanding these parameters is crucial for elucidating enzyme mechanisms, identifying potential inhibitors or activators, and developing diagnostic assays.

Data Presentation: Kinetic Parameters for Key Enzymes

The following table summarizes the kinetic constants for enzymes that utilize alpha-D-Glucose as a substrate. These values are essential for designing and interpreting enzyme kinetic assays.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Notes
Glucose Oxidaseβ-D-Glucose19Not specifiedHighly specific for β-D-glucose.[1]
Hexokinase I/AD-Glucose< 1Not specifiedConsidered a "housekeeping enzyme" and is unaffected by most physiological changes.[2][3]
Hexokinase II/BD-Glucose< 1Not specifiedThe principal regulated isoform in many cell types; increased in many cancers.[2][3]
Hexokinase III/CD-Glucose< 1Not specifiedSubstrate-inhibited by glucose at physiologic concentrations.[2][3]
Glucokinase (Hexokinase IV/D)D-Glucose~8.0Not specifiedFunctions as a glucose sensor; displays positive cooperativity with glucose.[4][5]

Note: V_max_ values are highly dependent on the specific assay conditions (e.g., enzyme concentration, temperature, pH) and are therefore often reported in relative terms or as specific activity units.

Experimental Protocols

Glucose Oxidase (GOx) Activity Assay

This assay is widely used for the determination of glucose concentrations in various samples.[6][7] The reaction involves the oxidation of β-D-glucose by glucose oxidase, producing D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used in a coupled reaction catalyzed by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.

Principle:

  • β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Glucono-δ-lactone + H₂O₂

  • H₂O₂ + Reduced Chromogen --(Peroxidase)--> Oxidized Chromogen (Colored) + H₂O

Materials:

  • This compound standard solutions (various concentrations)

  • Glucose Oxidase (GOx) solution

  • Horseradish Peroxidase (HRP) solution

  • Chromogenic substrate (e.g., o-dianisidine, ABTS, or TMB)[7][8]

  • Phosphate buffer (pH 5.1 - 7.0)[9]

  • Spectrophotometer

Protocol:

  • Prepare Reagent Mixture: In a suitable buffer (e.g., 50 mM sodium acetate, pH 5.1), prepare a reaction cocktail containing HRP and the chromogenic substrate.

  • Prepare Glucose Standards: Prepare a series of this compound solutions of known concentrations in the same buffer.

  • Initiate Reaction: In a microplate well or cuvette, add the reagent mixture and the glucose standard solution.

  • Add Enzyme: Start the reaction by adding a specific amount of glucose oxidase solution.

  • Measure Absorbance: Immediately measure the change in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 500 nm for o-dianisidine, 652 nm for TMB) over time in kinetic mode.[8]

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Generate Michaelis-Menten Plot: Plot V₀ against the corresponding glucose concentrations.

  • Determine K_m_ and V_max_: Use non-linear regression analysis of the Michaelis-Menten plot or a linear transformation (e.g., Lineweaver-Burk plot) to calculate K_m_ and V_max_.

Hexokinase (HK) / Glucokinase (GK) Activity Assay

This is a coupled enzyme assay used to determine the activity of hexokinase or glucokinase.[10][11] The phosphorylation of glucose to glucose-6-phosphate (G6P) by HK/GK is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Principle:

  • D-Glucose + ATP --(Hexokinase/Glucokinase)--> Glucose-6-Phosphate + ADP[11]

  • Glucose-6-Phosphate + NADP⁺ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H⁺[11]

Materials:

  • This compound standard solutions

  • Hexokinase or Glucokinase

  • ATP solution

  • MgCl₂ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP⁺ solution

  • HEPES or Tris-HCl buffer (pH 7.1 - 7.5)

  • Spectrophotometer

Protocol:

  • Prepare Reaction Mixture: In a suitable buffer (e.g., 25 mM HEPES, pH 7.1), prepare a reaction cocktail containing ATP, MgCl₂, G6PDH, and NADP⁺.[5]

  • Prepare Glucose Standards: Prepare a series of this compound solutions of known concentrations in the same buffer.

  • Initiate Reaction: In a cuvette, mix the reaction cocktail with a glucose standard solution.

  • Add Enzyme: Start the reaction by adding the hexokinase or glucokinase enzyme solution.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[10]

  • Generate Michaelis-Menten Plot: Plot V₀ against the corresponding glucose concentrations.

  • Determine K_m_ and V_max_: Analyze the data as described for the glucose oxidase assay.

Visualizations

Signaling Pathway: Glycolysis Initiation

The initial steps of glycolysis are critical for glucose metabolism. Hexokinase and glucokinase catalyze the first committed step, the phosphorylation of glucose.

Glycolysis_Initiation cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol Glucose_Ext Glucose Glucose_Int Glucose Glucose_Ext->Glucose_Int GLUT Transporter HK_GK Hexokinase / Glucokinase Glucose_Int->HK_GK G6P Glucose-6-Phosphate Glycolysis Further Glycolysis G6P->Glycolysis ATP ATP ATP->HK_GK ADP ADP HK_GK->G6P HK_GK->ADP

Caption: Initial steps of glucose metabolism in the cytosol.

Experimental Workflow: Coupled Enzyme Assay for Hexokinase/Glucokinase

The following diagram illustrates the workflow for determining hexokinase or glucokinase activity using a coupled enzyme assay.

Coupled_Enzyme_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis Prepare_Buffer Prepare Buffer (e.g., HEPES) Mix_Reagents Mix Buffer, ATP, NADP+, G6PDH, and Glucose Prepare_Buffer->Mix_Reagents Prepare_Substrates Prepare Substrates: - alpha-D-Glucose - ATP - NADP+ Prepare_Substrates->Mix_Reagents Prepare_Enzymes Prepare Enzymes: - HK/GK - G6PDH Initiate_Reaction Add HK/GK to initiate reaction Prepare_Enzymes->Initiate_Reaction Mix_Reagents->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm (NADPH) Initiate_Reaction->Measure_Absorbance Calculate_V0 Calculate Initial Velocity (V₀) from Absorbance slope Measure_Absorbance->Calculate_V0 Plot_Data Plot V₀ vs. [Glucose] Calculate_V0->Plot_Data Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Fit) Plot_Data->Determine_Kinetics

Caption: Workflow for a coupled enzyme kinetics assay.

Conclusion

The precise and reliable determination of enzyme kinetics using this compound is fundamental for research and development in numerous scientific disciplines. The protocols and data presented here provide a solid foundation for researchers to design and execute robust enzyme assays. Adherence to detailed experimental procedures and careful data analysis are paramount for obtaining accurate and reproducible kinetic parameters. These insights into enzyme function are invaluable for understanding metabolic pathways, diagnosing diseases, and discovering new therapeutic agents.

References

The Pivotal Role of alpha-D-Glucose Monohydrate in Protein Glycosylation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Glucose monohydrate, a fundamental monosaccharide, is a cornerstone of cellular metabolism and plays an indispensable role in protein glycosylation, one of the most common and critical post-translational modifications. The availability of glucose directly influences the synthesis of nucleotide sugar donors, which are essential substrates for the enzymatic attachment of glycan chains to proteins. This process, occurring in the endoplasmic reticulum and Golgi apparatus, is vital for protein folding, stability, trafficking, and function.[1][2][3] Consequently, manipulating glucose levels in cell culture is a powerful tool for investigating the intricate mechanisms of glycosylation and its impact on cellular health and disease. These application notes provide an overview of the key applications of this compound in glycosylation research and detailed protocols for relevant experimental procedures.

Core Applications of this compound in Glycosylation Research

This compound is utilized in various research applications to elucidate the mechanisms and consequences of protein glycosylation:

  • Standard Cell Culture Supplement: As a primary energy source and a precursor for biomolecule synthesis, this compound is a standard and essential component of cell culture media.[4][5][6][7] Its concentration can be precisely controlled to study its impact on glycosylation patterns.

  • Induction of Endoplasmic Reticulum (ER) Stress: The deprivation of glucose from cell culture media leads to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[8][9] This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[10][11] Studying the UPR in response to glucose deprivation provides insights into the cellular mechanisms that cope with glycosylation defects.

  • Metabolic Labeling of Glycans: Isotopically labeled or chemically modified glucose analogs are used to track the synthesis and dynamics of glycans.[12][13] These approaches allow for the visualization and quantification of newly synthesized glycoproteins, providing a dynamic view of the glycosylation process.[14][15][16]

  • Investigation of the Hexosamine Biosynthetic Pathway (HBP): Glucose is the primary substrate for the HBP, which produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAcylation.[17][18][19] By modulating glucose availability, researchers can study the regulation and function of this nutrient-sensing pathway.[20]

Key Signaling Pathways

The Hexosamine Biosynthetic Pathway (HBP)

The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. This pathway is crucial for O-GlcNAcylation, a dynamic glycosylation of nuclear and cytoplasmic proteins.

HBP Glucose α-D-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 OGlcNAcylation O-GlcNAcylation of Proteins UDPGlcNAc->OGlcNAcylation OGT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA AcetylCoA->GlcNAc6P UTP UTP UTP->UDPGlcNAc

Caption: The Hexosamine Biosynthetic Pathway leading to UDP-GlcNAc synthesis.

N-Linked Glycosylation Pathway in the Endoplasmic Reticulum

N-linked glycosylation is a complex process that begins in the ER with the assembly of a lipid-linked oligosaccharide precursor that is subsequently transferred to nascent polypeptide chains.

N_Glycosylation cluster_ER Endoplasmic Reticulum Lumen DolP Dolichol-P LLO_intermediate Lipid-Linked Oligosaccharide (LLO) Assembly DolP->LLO_intermediate UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->DolP GDP_Man GDP-Mannose GDP_Man->LLO_intermediate UDP_Glc UDP-Glucose LLO_complete Complete LLO (Glc3Man9GlcNAc2) UDP_Glc->LLO_complete LLO_intermediate->LLO_complete OST Oligosaccharyl- transferase (OST) LLO_complete->OST Nascent_Protein Nascent Polypeptide Nascent_Protein->OST Glycoprotein Glycoprotein OST->Glycoprotein

Caption: Overview of the N-linked glycosylation pathway in the ER.

Glucose Deprivation-Induced ER Stress and the UPR

Lack of glucose impairs protein glycosylation, leading to the accumulation of misfolded proteins in the ER and activating the UPR, particularly the PERK pathway.

UPR_Pathway Glucose_Deprivation Glucose Deprivation ER_Stress ER Stress (Misfolded Proteins) Glucose_Deprivation->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Translation Upregulation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: The PERK pathway of the UPR activated by glucose deprivation.

Experimental Protocols

Protocol 1: Induction of ER Stress by Glucose Deprivation

This protocol describes the general procedure for inducing ER stress in cultured mammalian cells by removing glucose from the culture medium.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Glucose-free DMEM

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency in complete growth medium.

  • Medium Removal: Aspirate the complete growth medium from the cells.

  • Washing: Gently wash the cells twice with sterile PBS to remove any residual glucose-containing medium.

  • Glucose Deprivation: Add pre-warmed glucose-free DMEM supplemented with serum and antibiotics to the cells.

  • Incubation: Return the cells to the incubator and culture for the desired period. The duration of glucose deprivation required to induce a measurable ER stress response can vary between cell types but typically ranges from 2 to 24 hours.[8][10]

  • Analysis: After the incubation period, cells can be harvested for downstream analysis, such as Western blotting for UPR markers (e.g., p-eIF2α, ATF4, CHOP), RT-qPCR for UPR target gene expression, or cell viability assays.

Protocol 2: Metabolic Labeling of Glycans with Isotopic Glucose

This protocol outlines the metabolic labeling of glycans in yeast using a stable isotope-labeled glucose for quantitative glycomics analysis by mass spectrometry.[12]

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Yeast growth medium (e.g., YPD)

  • Carbon-13 labeled glucose (e.g., 1-¹³C₁-glucose)

  • Shaking incubator

Procedure:

  • Yeast Culture Preparation: Inoculate a starter culture of the yeast strain in standard growth medium and grow overnight.

  • Labeling Medium Preparation: Prepare the growth medium by replacing the standard glucose with the desired concentration of ¹³C-labeled glucose. A concentration of 5 mg/mL has been shown to be effective.[12]

  • Metabolic Labeling: Inoculate the labeling medium with the overnight yeast culture to a starting OD600 of approximately 0.2.

  • Incubation: Grow the yeast culture in a shaking incubator at the appropriate temperature (e.g., 30°C) for a period sufficient for effective isotope incorporation. This is typically for several cell divisions, for instance, 3 days.[12]

  • Cell Harvesting and Glycan Analysis: After incubation, harvest the yeast cells by centrifugation. The cell pellet can then be processed for the extraction and analysis of N-linked and O-linked glycans by mass spectrometry.

Protocol 3: Metabolic Labeling of Glycans with Azido Sugars

This protocol describes the use of a glucose analog containing an azide group for the visualization of glycoproteins.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • N-azidoacetylglucosamine (GlcNAz)

  • Click-iT® cell reaction buffer kit (or similar) with a fluorescently tagged alkyne probe

  • Fluorescence microscope

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Add GlcNAz to the culture medium at a final concentration of 25-50 µM and incubate for 24-48 hours. The azido sugar will be metabolized and incorporated into glycans.[13][15]

  • Cell Fixation and Permeabilization: After incubation, wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

  • Click Reaction: Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by incubating the cells with a reaction cocktail containing the fluorescently tagged alkyne probe according to the manufacturer's instructions.[16]

  • Washing and Imaging: Wash the cells to remove excess reagents and mount them for fluorescence microscopy. The fluorescent signal will indicate the location of the newly synthesized glycoproteins.

Quantitative Data Summary

ParameterTypical Values/RangeApplicationReference(s)
Standard Glucose Concentration in DMEM 1.0 - 4.5 g/L (5.5 - 25 mM)Routine Cell Culture[21]
Glucose Deprivation Duration for ER Stress 2 - 24 hoursInduction of UPR[8][10]
Isotopic Glucose Concentration for Labeling 5 mg/mLMetabolic Labeling in Yeast[12]
Azido Sugar (GlcNAz) Concentration 25 - 50 µMMetabolic Labeling in Mammalian Cells[15]

Conclusion

This compound is a critical reagent in the study of protein glycosylation. Its role extends from a basic nutrient in cell culture to a tool for inducing specific cellular stress responses and a precursor for metabolic labeling. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at unraveling the complex and vital roles of protein glycosylation in biology and disease. The ability to precisely control glucose availability and to trace its metabolic fate provides a powerful approach for advancing our understanding of this essential post-translational modification.

References

Utilizing α-D-Glucose Monohydrate in Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic pathways.[1] By tracing the flow of atoms from an isotopically labeled substrate, such as α-D-Glucose monohydrate, through the metabolic network, researchers can gain a detailed understanding of cellular physiology.[2][3] Stable isotope tracing, particularly with ¹³C-labeled glucose, has become a cornerstone of metabolic research, enabling the elucidation of metabolic reprogramming in diseases like cancer and the assessment of drug efficacy.[4][5]

This document provides comprehensive application notes and detailed protocols for utilizing ¹³C-labeled α-D-Glucose monohydrate in metabolic flux analysis experiments, with a focus on mammalian cell culture systems.

Principle of ¹³C Metabolic Flux Analysis

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled glucose substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[6] As cells metabolize the labeled glucose, the ¹³C atoms are distributed throughout the metabolic network in patterns that are characteristic of the active pathways.[7] These distinct labeling patterns, known as mass isotopomer distributions (MIDs), are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][8] The collected MID data, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are then used in a computational model to estimate the intracellular metabolic fluxes.[9][10]

Key Applications in Research and Drug Development

  • Understanding Disease Metabolism: Elucidating the metabolic reprogramming that occurs in diseases like cancer (e.g., the Warburg effect), neurodegenerative disorders, and inborn errors of metabolism.[4][11]

  • Target Identification and Validation: Identifying metabolic enzymes or pathways that are critical for disease progression and can serve as novel drug targets.[4][5]

  • Mechanism of Action Studies: Determining how drugs or genetic perturbations alter metabolic networks to exert their effects.[5]

  • Bioprocess Optimization: Enhancing the production of biopharmaceuticals in cell culture by optimizing cellular metabolism.[12]

Experimental and Computational Workflow

The successful execution of a ¹³C-MFA experiment requires careful planning and execution of several key steps, from experimental design to data analysis.

G cluster_exp Experimental Phase cluster_comp Computational Phase A Experimental Design (Tracer Selection) B Cell Culture & Isotope Labeling A->B C Metabolite Quenching & Extraction B->C D Sample Analysis (GC-MS/LC-MS) C->D E Data Processing (MID Determination) D->E Raw Data F Metabolic Modeling E->F G Flux Estimation F->G H Statistical Analysis & Visualization G->H H->A Refine Experiment

Caption: General workflow of a ¹³C Metabolic Flux Analysis experiment.

Data Presentation: Comparison of ¹³C-Glucose Tracers

The choice of ¹³C-labeled glucose tracer is a critical aspect of experimental design, as it directly influences the precision with which specific fluxes can be determined.[10][13]

TracerKey Characteristics & ApplicationsAdvantagesLimitations
[U-¹³C₆]Glucose General carbon tracing, TCA cycle analysis.[8]Robust for tracking all six glucose carbons into various biosynthetic pathways.Can be less precise for resolving fluxes at specific branch points like the Pentose Phosphate Pathway (PPP).[14]
[1,2-¹³C₂]Glucose Precise determination of glycolysis vs. PPP flux.[6][14]The C1-C2 bond is maintained in glycolysis but broken in the oxidative PPP, providing distinct labeling patterns for resolving these pathways.[14]May provide less information on pathways further downstream compared to [U-¹³C₆]Glucose.
[1-¹³C]Glucose Glycolysis and PPP analysis.Commonly used and provides information on PPP activity through the loss of the C1 carbon as ¹³CO₂.Generally less precise for PPP flux quantification compared to [1,2-¹³C₂]glucose.[14]

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Objective: To culture mammalian cells and introduce the ¹³C-labeled glucose tracer to achieve an isotopic steady state.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)[15]

  • Glucose-free culture medium (e.g., DMEM or RPMI-1640)

  • Sterile PBS

  • ¹³C-labeled α-D-Glucose monohydrate (e.g., [U-¹³C₆]Glucose or [1,2-¹³C₂]Glucose)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency during the exponential growth phase at the time of harvesting.[10]

  • Preparation of Labeling Medium: Prepare glucose-free medium supplemented with 10% dFBS. The use of dialyzed FBS is crucial to minimize the concentration of unlabeled glucose.[15] Dissolve the ¹³C-labeled glucose to the desired final concentration (typically matching the glucose concentration of the standard medium, e.g., 10-25 mM). Warm the labeling medium to 37°C.

  • Isotope Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with sterile, pre-warmed PBS. c. Add 1 mL of the pre-warmed ¹³C-labeling medium to each well.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time is dependent on the cell line and the metabolic pathways being investigated and should be determined empirically. For many mammalian cell lines, 18-24 hours is a suitable duration.[11]

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and extract intracellular metabolites.

Materials:

  • Ice-cold 80:20 methanol:water solution, pre-chilled to -80°C[11]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

  • Dry ice

Procedure:

  • Quenching: a. Place the 6-well plate on a bed of dry ice to rapidly cool the cells and quench metabolism.[16] b. Aspirate the labeling medium. c. Add 1 mL of the ice-cold 80% methanol solution to each well.

  • Scraping and Collection: a. Incubate the plate on dry ice for 10 minutes.[17] b. Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.[16]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[11]

  • Supernatant Collection: Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

  • Storage: The metabolite extracts can be stored at -80°C until further analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

Objective: To derivatize the extracted metabolites to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Vacuum concentrator (e.g., SpeedVac)

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC-MS vials with inserts

Procedure:

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.[11]

  • Derivatization: a. Add the derivatization agent to the dried metabolite pellet. b. Incubate at a specified temperature (e.g., 70°C) for a set time (e.g., 1 hour) to allow for complete derivatization.

  • Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Visualization of Metabolic Pathways and Workflows

Central Carbon Metabolism

The following diagram illustrates the key pathways of central carbon metabolism and how ¹³C atoms from [U-¹³C₆]Glucose are incorporated into downstream metabolites.

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glc Glucose (M+6) G6P G6P (M+6) Glc->G6P F6P F6P (M+6) G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FBP FBP (M+6) F6P->FBP DHAP DHAP (M+3) FBP->DHAP GAP GAP (M+3) FBP->GAP DHAP->GAP PEP PEP (M+3) GAP->PEP Pyr Pyruvate (M+3) PEP->Pyr Lac Lactate (M+3) Pyr->Lac AcCoA Acetyl-CoA (M+2) Pyr->AcCoA Cit Citrate (M+2) AcCoA->Cit aKG α-KG (M+2) Cit->aKG isocitrate Mal Malate (M+2) aKG->Mal succinate, fumarate Mal->Cit oxaloacetate R5P R5P (M+5) PPP->R5P R5P->F6P R5P->GAP TCA TCA Cycle

Caption: Central carbon metabolism pathways traced with ¹³C-glucose.

Data Analysis Workflow

The computational analysis of ¹³C-MFA data involves several steps to translate raw mass spectrometry data into a quantitative flux map.

data_analysis_workflow RawData Raw MS Data (e.g., .mzXML) MID_Correction MID Calculation & Natural Abundance Correction RawData->MID_Correction FluxEstimation Flux Estimation (e.g., using INCA, Metran) MID_Correction->FluxEstimation MetabolicModel Define Metabolic Network Model MetabolicModel->FluxEstimation ExternalRates Measure External Rates (Glucose, Lactate) ExternalRates->FluxEstimation GoodnessOfFit Goodness-of-Fit Analysis FluxEstimation->GoodnessOfFit GoodnessOfFit->MetabolicModel Poor Fit - Refine Model FluxMap Quantitative Flux Map GoodnessOfFit->FluxMap Acceptable Fit

Caption: Workflow for data analysis in ¹³C metabolic flux analysis.

Conclusion

The use of ¹³C-labeled α-D-Glucose monohydrate in metabolic flux analysis provides a robust and quantitative method for investigating cellular metabolism.[8] The detailed protocols and application notes presented here offer a framework for researchers, scientists, and drug development professionals to design and execute these complex experiments. By carefully considering experimental design, particularly the choice of isotopic tracer, and following standardized protocols, high-quality data can be generated to produce reliable flux maps. These flux maps provide invaluable insights into the metabolic state of cells in both health and disease, ultimately accelerating the discovery and development of novel therapeutic interventions.[18]

References

alpha-D-Glucose monohydrate as a carbon source in isotope tracing experiments.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of alpha-D-Glucose Monohydrate as a Carbon Source in Isotope Tracing Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become a cornerstone of metabolic research, providing a dynamic view of cellular metabolism that is essential for understanding disease states and developing novel therapeutics.[1][2] By replacing a natural abundance nutrient with its stable isotope-labeled counterpart, researchers can trace the metabolic fate of atoms through various biochemical pathways.[1] Alpha-D-Glucose, as the central molecule for energy metabolism, is the most common carbon source used in these experiments, typically labeled with Carbon-13 (¹³C).[1] This technique, often coupled with mass spectrometry (MS), allows for the precise quantification of metabolic fluxes, a method known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[1] These application notes provide detailed protocols for using this compound as a carbon source in isotope tracing experiments, from media preparation to data analysis, with a focus on applications in cancer metabolism and drug development.

Principle of the Method

The core principle of ¹³C metabolic flux analysis involves introducing a ¹³C-labeled substrate, such as [U-¹³C₆]glucose, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites. As cells metabolize the labeled glucose, the ¹³C atoms are distributed throughout the metabolic network in patterns characteristic of the active pathways.[1] Mass spectrometry is then used to measure the mass isotopologue distribution (MID) for key metabolites, which reveals the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), or more ¹³C atoms.[3] This data is then used in computational models to calculate the rates (fluxes) of metabolic reactions.[1]

This compound vs. Anhydrous Glucose

In preparing cell culture media for isotope tracing, either anhydrous glucose or this compound can be used. The primary difference is the presence of a single water molecule in the monohydrate form.[4] This must be accounted for when preparing stock solutions to ensure the correct final molar concentration of glucose.

Featurealpha-D-Glucose AnhydrousThis compound
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆ · H₂O
Molecular Weight ~180.16 g/mol ~198.17 g/mol
Appearance Colorless crystal or white powderWhite granular powder with a luster[5]
Preparation Note Use molecular weight ~180.16 for calculations.Use molecular weight ~198.17 for calculations. To achieve the same molarity, you will need to weigh out approximately 10% more mass compared to the anhydrous form.

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates of reactions in central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[1]

  • Cancer Metabolism Research: Investigating metabolic reprogramming in cancer cells, such as the Warburg effect, and identifying metabolic vulnerabilities.[1]

  • Drug Discovery and Development: Elucidating the mechanism of action of drugs that target metabolic pathways and assessing their efficacy.[3]

  • Biomarker Discovery: Identifying novel metabolic biomarkers for disease diagnosis, prognosis, and therapeutic response.[3]

Quantitative Data from Isotope Tracing Studies

The output of a ¹³C-glucose tracing experiment is quantitative data that can be used to infer metabolic fluxes. Below are examples of such data.

Table 1: Typical Nutrient Exchange Fluxes for Proliferating Cancer Cells These values provide a baseline for expected metabolic rates in vitro.

FluxTypical Rate (nmol/10⁶ cells/h)Reference
Glucose Uptake100 - 400[6]
Lactate Secretion200 - 700[6]
Glutamine Uptake30 - 100[6]

Table 2: Illustrative Mass Isotopologue Distribution (MID) of Key Metabolites MID of central carbon metabolites in cancer cells cultured with [U-¹³C₆]glucose for 24 hours. Data is hypothetical but representative.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate52390---
Lactate52390---
Citrate1056051532
Malate15555520--
Aspartate15555520--

Table 3: Comparison of Common ¹³C-Glucose Tracers for Metabolic Flux Analysis The choice of tracer significantly impacts the precision of flux estimations for different pathways.

TracerPrimary ApplicationAdvantages & Notes
[U-¹³C₆]Glucose General carbon tracing, TCA cycle analysisRobust for tracking the fate of all six glucose carbons into various biosynthetic pathways.[1]
[1,2-¹³C₂]Glucose Glycolysis and Pentose Phosphate Pathway (PPP) fluxOffers precise measurement of the relative fluxes between glycolysis and the oxidative PPP.[6]
[1-¹³C]Glucose Glycolysis and PPPCommonly used, but can be less precise for resolving PPP flux compared to [1,2-¹³C₂]glucose.

Experimental Workflow and Protocols

A robust stable isotope tracing experiment follows a standardized workflow from experimental design to data analysis.

G cluster_design Experimental Design cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation A Formulate Hypothesis B Select Cell Line & Tracer (e.g., ¹³C-Glucose Monohydrate) A->B C Cell Culture & Seeding B->C D Prepare Labeling Medium C->D E Isotope Labeling D->E F Quench Metabolism & Extract Metabolites E->F G LC-MS / GC-MS Analysis F->G H Data Processing (MID Determination) G->H I Metabolic Flux Calculation H->I J Biological Interpretation I->J

Caption: A generalized workflow for a ¹³C tracer study.
Protocol 1: Preparation of ¹³C-Labeled Cell Culture Medium

This protocol describes the preparation of Dulbecco's Modified Eagle Medium (DMEM) containing a defined concentration of alpha-D-Glucose-¹³C from alpha-D-Glucose-¹³C monohydrate.

Materials:

  • DMEM powder, glucose-free

  • alpha-D-Glucose-¹³C monohydrate (e.g., [U-¹³C₆]glucose monohydrate)

  • Sodium Bicarbonate (NaHCO₃)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile, deionized water

  • 0.22 µm syringe filter

Procedure:

  • Prepare Basal Medium: Dissolve the glucose-free DMEM powder in sterile, deionized water according to the manufacturer's instructions.

  • Add Sodium Bicarbonate: Add the required amount of sodium bicarbonate (typically 3.7 g/L for DMEM).

  • Prepare ¹³C-Glucose Stock Solution:

    • Calculate the required mass of alpha-D-Glucose-¹³C monohydrate. For a 1 M stock solution of glucose (target), using the monohydrate form (MW ≈ 198.17 g/mol ), you would weigh out 198.17 grams per liter. Adjust volume as needed.

    • In a sterile tube, weigh the required amount of alpha-D-Glucose-¹³C monohydrate powder.

    • Dissolve the powder in a small volume of sterile, deionized water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Add ¹³C-Glucose to Medium: Aseptically add the appropriate volume of the sterile ¹³C-glucose stock solution to the basal DMEM to achieve the desired final concentration (e.g., 25 mM).

  • Complete the Medium: Add dFBS to the desired concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the concentration of unlabeled glucose.

  • Final sterile filtration of the complete medium is recommended.

Protocol 2: Isotope Labeling of Adherent Cells

This protocol provides a general guideline for labeling adherent cells. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Adherent cells of interest

  • Complete standard growth medium

  • Prepared ¹³C-labeled medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow cells to adhere and grow overnight.

  • Initiating Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with sterile PBS to remove any remaining unlabeled glucose.

    • Aspirate the PBS and add the pre-warmed ¹³C-labeled medium to the cells.

  • Incubation: Return the cells to the incubator for the desired labeling period. The time required to reach isotopic steady state varies depending on the pathway of interest (e.g., ~10 min for glycolysis, >2 hours for the TCA cycle).

Protocol 3: Metabolite Quenching and Extraction

This protocol is critical to halt metabolic activity instantly and efficiently extract polar metabolites.

G A 1. Aspirate Labeling Medium B 2. Wash with Ice-Cold PBS A->B C 3. Quench with -80°C 80% Methanol B->C D 4. Incubate on Dry Ice (10 min) C->D E 5. Scrape Cells in Cold Methanol D->E F 6. Transfer Lysate to Tube E->F G 7. Centrifuge at Max Speed (10 min, 4°C) F->G H 8. Collect Supernatant (Contains Metabolites) G->H I 9. Store at -80°C for Analysis H->I

Caption: Workflow for metabolite quenching and extraction.

Materials:

  • Ice-cold PBS

  • Methanol (LC-MS grade), pre-chilled to -80°C to make an 80% solution with water.

  • Cell scrapers, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Dry ice

Procedure:

  • Quenching: At the end of the labeling period, quickly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Aspirate the PBS and add a sufficient volume of pre-chilled 80% methanol to the plate.

  • Place the plate on dry ice for 10 minutes to quench all enzymatic activity.[3]

  • Cell Harvesting: Scrape the cells in the cold methanol using a pre-chilled cell scraper.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube for analysis.[3]

  • Storage: Store the metabolite extracts at -80°C until ready for MS analysis.

Data Analysis and Interpretation

G A Raw LC-MS Data (Mass Spectra) B Peak Integration & MID Determination A->B C Correct for Natural Isotope Abundance B->C F Fit MIDs to Model C->F D Metabolic Network Model E Flux Estimation Software (e.g., INCA, Metran) D->E E->F G Estimated Metabolic Fluxes & Confidence Intervals F->G H Pathway Analysis & Visualization G->H

Caption: A generalized workflow for data analysis in ¹³C-MFA.

The analysis of isotope tracing data involves several computational steps:

  • Mass Isotopologue Distribution (MID) Determination: The raw mass spectrometry data is processed to determine the fractional abundance of each isotopologue for key metabolites.[1]

  • Correction for Natural Abundance: The raw MIDs are corrected for the natural abundance of all relevant isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).

  • Metabolic Flux Calculation: Corrected MIDs are input into specialized software that uses a metabolic network model to estimate fluxes by minimizing the difference between the experimentally measured and model-predicted MIDs.[1]

Visualizing Metabolic Pathways

G Glucose ¹³C-Glucose G6P G6P Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP F6P F6P G6P->F6P Glycolysis Biomass Biomass (Nucleotides, Lipids, AAs) PPP->Biomass Pyruvate Pyruvate F6P->Pyruvate F6P->Biomass Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA TCA Cycle TCA->Biomass Citrate->TCA

Caption: Tracing ¹³C from glucose through central carbon metabolism.

References

Methods for Quantifying Glucose Uptake in Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of glucose across the plasma membrane is a fundamental process for cellular metabolism and is meticulously regulated in response to various physiological signals. Dysregulation of glucose uptake is a hallmark of numerous diseases, including type 2 diabetes, where insulin-stimulated glucose uptake is impaired, and cancer, which is often characterized by a heightened rate of glucose consumption.[1][2][3] Consequently, the accurate quantification of glucose uptake in cultured cells is a critical tool for basic research and the development of novel therapeutics.

This document provides detailed application notes and protocols for the principal methods used to measure glucose uptake in cultured cells. It is designed to guide researchers in selecting the appropriate assay for their specific needs and to provide clear, step-by-step instructions for successful implementation. The primary methods covered include the "gold standard" radiolabeled 2-deoxy-D-glucose uptake assay, fluorescent glucose analog-based assays, and non-radioactive enzymatic assays.

Core Principles of Glucose Uptake Assays

Most glucose uptake assays utilize glucose analogs that are transported into the cell by glucose transporters (GLUTs). A commonly used analog is 2-deoxy-D-glucose (2-DG), which is recognized by GLUTs and subsequently phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P).[2][4] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized in the glycolytic pathway and therefore accumulates intracellularly.[2][4] The amount of accumulated 2-DG6P is directly proportional to the rate of glucose uptake.[2][4] This accumulation can be quantified using various detection methods.

Another analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is a fluorescently labeled deoxyglucose analog.[3][5] It is also taken up by glucose transporters and accumulates inside the cell, allowing for quantification via fluorescence detection.[3][5] However, it is important to note that due to its larger size, its transport may not perfectly reflect that of native glucose.[3]

Comparison of Glucose Uptake Assay Methods

Assay TypePrincipleAdvantagesDisadvantages
Radiolabeled ([3H]-2-DG) Intracellular accumulation of radiolabeled 2-DG6P is measured by scintillation counting.[6]High sensitivity; considered the "gold standard".Requires handling and disposal of radioactive materials; involves multiple wash steps.[3]
Fluorescent (2-NBDG) Intracellular accumulation of a fluorescent glucose analog is measured by fluorescence microscopy, flow cytometry, or plate reader.[3][5]Non-radioactive; allows for single-cell analysis and visualization.[7][8]The large fluorescent tag may alter transport kinetics compared to glucose; potential for non-specific binding.[3][9]
Enzymatic (Colorimetric) Accumulated 2-DG6P is enzymatically oxidized to generate NADPH, which reacts with a colorimetric probe.[10][11]Non-radioactive; amenable to high-throughput screening in a plate-based format.[11]May require multiple sample preparation steps and have a narrower detection window compared to other methods.[3]
Enzymatic (Fluorescent) Accumulated 2-DG6P is measured through an enzymatic reaction that produces a fluorescent product.Non-radioactive; suitable for plate-based assays.Can involve multiple processing steps.[3]
Enzymatic (Luminescent) Accumulated 2-DG6P is detected via a coupled enzymatic reaction that generates a luminescent signal.[12][13]High sensitivity, broad linear range, and a simple "add-mix-measure" protocol with no wash steps; ideal for high-throughput screening.[12][13]Not suitable for imaging applications.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained from glucose uptake assays in various cell lines. These values can serve as a reference for experimental design and data interpretation.

Table 1: EC₅₀ Values for Insulin-Stimulated 2-DG Uptake
Cell LineCell TypeTypical EC₅₀ (nM)Reference(s)
3T3-L1Mouse Adipocyte1.7[14]
3T3-L1Mouse Adipocyte~18.4[15]
3T3-L1Mouse AdipocyteOptimal stimulation at 100 nM[16][17]
Table 2: IC₅₀ Values for GLUT Inhibitors
InhibitorTarget(s)Cell LineTypical IC₅₀Reference(s)
WZB117GLUT1A5490.5 µM[18]
WZB117GLUT1MCF-7~10 µM - 42.66 µM[18][19]
BAY-876GLUT1SKOV3188 nM[18]
BAY-876GLUT1OVCAR3~60 nM[18]
GlutorGLUT1, GLUT2, GLUT3HCT11611 nM[20]
Cytochalasin BGLUTsErythrocytes0.52 µM[20]
PUG-1GLUT1-450 nM[20]

Signaling Pathways and Experimental Workflows

Insulin-Stimulated Glucose Uptake Signaling Pathway

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PIP3->Akt Recruitment PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibits GLUT4_vesicles GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Membrane Plasma Membrane Glucose_uptake Glucose Uptake GLUT4_translocation->Membrane Fusion

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

General Workflow for 2-DG Based Glucose Uptake Assays

DG_Assay_Workflow start Seed Cells starve Glucose Starvation start->starve treat Treat with Stimulants/ Inhibitors (e.g., Insulin) starve->treat add_2dg Add 2-Deoxyglucose (2-DG) treat->add_2dg incubate Incubate for Uptake add_2dg->incubate stop Stop Uptake & Wash incubate->stop lyse Lyse Cells stop->lyse detect Detect Accumulated 2-DG6P lyse->detect radiolabeled Radiolabeled: Scintillation Counting detect->radiolabeled enzymatic Enzymatic: Colorimetric/Fluorescent/ Luminescent Reading detect->enzymatic

Caption: Generalized experimental workflow for 2-deoxyglucose (2-DG) based assays.

General Workflow for 2-NBDG Based Glucose Uptake Assays

NBDG_Assay_Workflow start Seed Cells starve Incubate in Glucose-Free Medium start->starve treat Treat with Stimulants/ Inhibitors starve->treat add_2nbdg Add 2-NBDG treat->add_2nbdg incubate Incubate for Uptake add_2nbdg->incubate wash Wash Cells incubate->wash analyze Analyze Fluorescence wash->analyze microscopy Fluorescence Microscopy analyze->microscopy flow_cytometry Flow Cytometry analyze->flow_cytometry plate_reader Microplate Reader analyze->plate_reader

Caption: Generalized experimental workflow for 2-NBDG based assays.

Experimental Protocols

Protocol 1: Radiolabeled [³H]-2-Deoxy-D-Glucose Uptake Assay

This protocol is adapted for adherent cells grown in 24-well plates.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • 24-well tissue culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]-2-Deoxy-D-glucose (~0.5 µCi/mL)

  • Unlabeled 2-deoxy-D-glucose

  • Insulin or other stimulants/inhibitors

  • Ice-cold stop solution (e.g., KRH buffer with a high concentration of unlabeled glucose or a GLUT inhibitor like phloretin)

  • Cell lysis buffer (e.g., 0.1% SDS)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to the desired confluency. For studies on insulin-stimulated glucose uptake in adipocytes, differentiate cells as required.

  • Serum Starvation: On the day of the assay, wash the cells twice with warm KRH buffer. Pre-incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.

  • Cell Treatment: Add KRH buffer containing the desired concentrations of stimulants (e.g., 100 nM insulin) or inhibitors and incubate for the appropriate time (e.g., 20 minutes for insulin stimulation).[21] Include vehicle controls.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxy-D-glucose (e.g., 0.5 µCi/mL) and a low concentration of unlabeled 2-DG.[21] Incubate for a defined period (e.g., 5-10 minutes) at 37°C to ensure linear uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold stop solution.[22]

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.[22]

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Calculate the fold change in glucose uptake relative to the control group.

Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay (Flow Cytometry)

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Cultured cells

  • 6-well or 12-well plates

  • Glucose-free culture medium

  • 2-NBDG (final concentration 100-200 µg/mL)[5]

  • Stimulants or inhibitors

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow overnight.

  • Glucose Starvation: On the day of the assay, replace the culture medium with glucose-free medium and incubate for 30-60 minutes.[3]

  • Cell Treatment: Treat the cells with experimental compounds or vehicle control in glucose-free culture medium for the desired duration.

  • 2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 100-200 µg/mL and incubate for 15-60 minutes at 37°C.[5] The optimal concentration and incubation time should be determined for each cell line.

  • Harvesting and Washing: For adherent cells, harvest by trypsinization. For all cells, pellet by centrifugation (e.g., 400 x g for 5 minutes).[23] Wash the cells twice with ice-cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in FACS buffer.

  • Flow Cytometry Analysis: Analyze the fluorescence of the cells using a flow cytometer, typically in the FITC channel (excitation/emission ~485/535 nm).[5]

  • Data Analysis: The mean fluorescence intensity (MFI) is proportional to the amount of 2-NBDG uptake. Compare the MFI of treated cells to control cells.

Protocol 3: Non-Radioactive Enzymatic Glucose Uptake Assay (Luminescent)

This protocol is based on a homogeneous, plate-based format (e.g., 96-well plate).

Materials:

  • Cultured cells in a 96-well plate

  • PBS

  • 2-deoxyglucose (2-DG) solution (e.g., 1 mM)

  • Stop Buffer (acidic detergent solution)

  • Neutralization Buffer (high pH buffer)

  • Luminescent Detection Reagent (containing G6PDH, NADP+, reductase, and proluciferin substrate)

  • Luminometer

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate and perform serum starvation and cell treatments as described in Protocol 1.

  • Initiate Glucose Uptake: Remove the treatment medium and wash the cells with PBS. Add the 2-DG solution to each well to initiate uptake.[12] Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Stop and Lyse: Add Stop Buffer to each well to terminate the uptake, lyse the cells, and destroy any endogenous NADPH.[13]

  • Neutralization: Add Neutralization Buffer to each well.[13]

  • Detection: Add the Luminescent Detection Reagent to each well. This initiates the enzymatic cascade that produces a luminescent signal proportional to the amount of 2-DG6P.[24]

  • Measurement: Incubate the plate at room temperature for 30-60 minutes to allow the signal to stabilize.[12] Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (from wells without cells or without 2-DG) and calculate the glucose uptake. A standard curve using known concentrations of 2-DG6P can be generated for absolute quantification.

References

Application Notes and Protocols: The Use of alpha-D-Glucose Monohydrate in Diabetes and Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Glucose monohydrate, a primary energy source for most living organisms, is a critical reagent in the study of diabetes and other metabolic diseases.[1][2][3] Its central role in cellular energy metabolism, particularly in glucose-stimulated insulin secretion and overall glycemic control, makes it an indispensable tool for in vitro and in vivo research models.[4][5][6] These application notes provide detailed protocols for the use of this compound in key experimental models relevant to diabetes and metabolic disease research, along with summaries of quantitative data and visual representations of associated signaling pathways and workflows.

Key Applications

The primary applications of this compound in this research field include:

  • In Vitro Insulin Secretion Assays: To investigate the direct effects of glucose on pancreatic β-cell function and insulin release.[7][8]

  • Oral Glucose Tolerance Tests (OGTT): A fundamental in vivo assay to assess glucose homeostasis and diagnose diabetes or pre-diabetic states.[9][10][11]

  • Cell Culture Models of Metabolism: For studying cellular glucose uptake, metabolism, and the induction of insulin resistance.[12][13]

  • Induction of Experimental Diabetes: As a supportive agent in chemical induction models of diabetes in animals.[14]

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for assessing pancreatic β-cell function by measuring insulin released in response to a glucose challenge.

Experimental Protocol

1. Isolation of Pancreatic Islets (Adapted for Rodent Models):

  • Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
  • Perfuse the pancreas through the common bile duct with a collagenase solution.
  • Dissect the pancreas and incubate it in the collagenase solution at 37°C to digest the exocrine tissue.
  • Stop the digestion by adding cold Hanks' Balanced Salt Solution (HBSS) with serum.
  • Purify the islets from the digested tissue using a density gradient (e.g., Ficoll).
  • Hand-pick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

  • Prepare a Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% Bovine Serum Albumin (BSA).
  • Prepare two glucose solutions in KRB buffer: a basal glucose concentration (e.g., 2.8 mM) and a stimulating glucose concentration (e.g., 16.7 mM) using this compound.[8]
  • Pre-incubate batches of 5-10 size-matched islets in KRB buffer with basal glucose for 60-90 minutes at 37°C to allow them to equilibrate.[8]
  • Replace the pre-incubation buffer with fresh KRB buffer containing the basal glucose concentration and incubate for 60 minutes. Collect the supernatant (this is the basal insulin secretion).
  • Replace the basal glucose buffer with the stimulating glucose concentration buffer and incubate for another 60 minutes. Collect the supernatant (this is the stimulated insulin secretion).[8]
  • Store the collected supernatants at -20°C or -80°C until insulin measurement.
  • Measure insulin concentration in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.

Data Presentation

Table 1: Representative Data from In Vitro Glucose-Stimulated Insulin Secretion Assays

Cell/Islet TypeBasal Glucose (mM)Stimulated Glucose (mM)Fold Increase in Insulin SecretionReference
INS-1 2D monolayers2.616.78-fold[8]
INS-1 3D spheroids2.616.71.8-fold[8]
Isolated rat islets2.822.2Curvilinear increase[5]
INS1E cells522~1.4-fold[15]
INS1E cells with 1,25(OH)₂ Vitamin D522~1.8-fold (43% increase vs control)[15]

Experimental Workflow

GSIS_Workflow cluster_prep Islet Preparation cluster_assay GSIS Assay cluster_analysis Analysis Islet_Isolation Islet Isolation (Collagenase Digestion) Islet_Culture Overnight Culture Islet_Isolation->Islet_Culture Pre_incubation Pre-incubation (Basal Glucose) Islet_Culture->Pre_incubation Basal_incubation Basal Incubation (2.8 mM Glucose) Pre_incubation->Basal_incubation Stimulated_incubation Stimulated Incubation (16.7 mM Glucose) Basal_incubation->Stimulated_incubation Collect_Basal Collect Supernatant (Basal Secretion) Basal_incubation->Collect_Basal Collect_Stimulated Collect Supernatant (Stimulated Secretion) Stimulated_incubation->Collect_Stimulated Insulin_Assay Insulin Measurement (ELISA/RIA) Collect_Basal->Insulin_Assay Collect_Stimulated->Insulin_Assay Data_Analysis Data Analysis Insulin_Assay->Data_Analysis

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to evaluate the body's ability to clear a glucose load from the circulation, providing insights into insulin sensitivity and secretion.

Experimental Protocol (Adapted for Human Subjects)

1. Patient Preparation:

  • The patient should consume a diet with at least 150 grams of carbohydrates per day for three days prior to the test.[11][16]
  • The patient must fast for at least 8-12 hours before the test (water is permitted).[9][11]
  • The test should be conducted in the morning.[11][17]

2. Procedure:

  • A fasting blood sample is collected to measure baseline plasma glucose.[9][10]
  • The patient ingests a standardized dose of glucose. For non-pregnant adults, this is typically 75 grams of anhydrous glucose (or a corresponding amount of this compound) dissolved in 250-300 mL of water, consumed over 5 minutes.[9][11]
  • Blood samples are collected at specific time points after the glucose load. For a standard 2-hour OGTT, a blood sample is drawn at 120 minutes.[10][11] For gestational diabetes screening, samples may be taken at 1 and 2 hours.[9]
  • During the test, the patient should remain at rest and avoid smoking or eating.[10]

3. Analysis:

  • Plasma glucose concentrations are measured in all collected samples.

Data Presentation

Table 2: Diagnostic Criteria for Diabetes and Impaired Glucose Tolerance (IGT) using a 75g OGTT

StatusFasting Plasma Glucose (mg/dL)2-hour Plasma Glucose (mg/dL)Reference
Normal< 100< 140[3][11]
Impaired Fasting Glucose100 - 125-[18]
Impaired Glucose Tolerance< 126140 - 199[9][11]
Diabetes Mellitus≥ 126≥ 200[9][11]

Table 3: Diagnostic Criteria for Gestational Diabetes (100g OGTT, two or more values must be met)

Time PointPlasma Glucose (mg/dL)Reference
Fasting< 92[9]
1 hour< 180[9]
2 hour< 153[9]

Cell Culture Models for Metabolic Studies

Alpha-D-Glucose is a key component of cell culture media and is used to study various aspects of cellular metabolism.

Experimental Protocol: Glucose Uptake Assay

This protocol is adapted for use with a non-radioactive glucose analog or labeled glucose.

1. Cell Preparation:

  • Seed cells (e.g., adipocytes, myotubes) in a multi-well plate and culture until they reach the desired confluency.
  • Differentiate cells if necessary (e.g., pre-adipocytes to adipocytes).

2. Glucose Starvation:

  • Remove the culture medium and wash the cells with a glucose-free medium (e.g., glucose-free DMEM).[12]
  • Incubate the cells in the glucose-free medium for 1-2 hours to deplete intracellular glucose stores.[12]

3. Glucose Uptake:

  • Prepare a solution containing a glucose analog (e.g., 2-deoxyglucose, 2-NBDG) or isotopically labeled alpha-D-glucose (e.g., alpha-D-glucose-d7) in the glucose-free medium.[12]
  • If studying insulin-stimulated glucose uptake, pre-treat a subset of wells with insulin for a specified time (e.g., 30 minutes).
  • Add the glucose-containing solution to the cells and incubate for a short period (e.g., 10-30 minutes).[12]

4. Termination and Lysis:

  • Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).[12]
  • Lyse the cells using a suitable lysis buffer.[12]

5. Quantification:

  • Quantify the amount of glucose taken up by the cells using an appropriate detection method (e.g., colorimetric assay for 2-DG, mass spectrometry for labeled glucose).
  • Normalize the glucose uptake to the total protein content of each sample.

Experimental Workflow

Glucose_Uptake_Workflow Cell_Seeding Seed and Culture Cells Glucose_Starvation Glucose Starvation (1-2 hours) Cell_Seeding->Glucose_Starvation Insulin_Stim Insulin Stimulation (Optional) Glucose_Starvation->Insulin_Stim Glucose_Incubation Incubate with Labeled Glucose Glucose_Starvation->Glucose_Incubation Insulin_Stim->Glucose_Incubation Wash Wash with Cold PBS Glucose_Incubation->Wash Lysis Cell Lysis Wash->Lysis Quantification Quantify Glucose Uptake Lysis->Quantification GSIS_Pathway cluster_beta_cell Pancreatic β-Cell Glucose α-D-Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Metabolism Glycolysis & Oxidative Phosphorylation GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin Insulin_Signaling cluster_target_cell Target Cell (e.g., Muscle, Adipocyte) Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Stimulates GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

References

Application Notes and Protocols: α-D-Glucose Monohydrate in Neurobiology and Brain Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpha-D-Glucose, in its monohydrate form, is a fundamental monosaccharide that serves as the primary energy substrate for the brain. The brain, despite representing only about 2% of the body's weight, consumes approximately 20% of the total body glucose, highlighting its critical role in maintaining neuronal activity, neurotransmitter synthesis, and overall brain function.[1] Dysregulation of brain glucose metabolism is a hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease and Parkinson's disease.[1] Consequently, studying glucose uptake and its metabolic fate is crucial for understanding both normal brain function and the pathophysiology of disease.

These application notes provide an overview of the key uses of alpha-D-Glucose monohydrate and its isotopically labeled analogs in neurobiology research. Detailed protocols for fundamental experimental techniques are provided to guide researchers in designing and executing studies to probe brain bioenergetics.

Application 1: Stable Isotope Tracing of Brain Metabolism

Stable isotope-labeled glucose, such as [U-¹³C]-glucose or deuterated variants like α-D-glucose-d7, is a powerful tool for tracing the metabolic fate of glucose in the brain in vivo and ex vivo.[1][2] By replacing specific atoms with heavier, non-radioactive isotopes, researchers can track the incorporation of these labels into downstream metabolites of pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][3] This technique provides quantitative measurements of metabolic flux, offering deep insights into the dynamic metabolic cooperation between different brain cell types, such as neurons and astrocytes.[4][5]

Quantitative Data: Isotope Tracing Studies

The following table summarizes representative quantitative findings from studies using stable isotope-labeled glucose to investigate brain metabolism.

Parameter MeasuredModel SystemKey FindingsReference(s)
Glucose Uptake in vivoMouse model of Pyruvate Dehydrogenase Deficiency (PDHD)Glucose uptake was consistently higher in the PDHD brain than in controls, and this difference increased with disease progression.[6][6]
Metabolite LabelingHuman iPSC-derived neuronsIncubation with [U-¹³C]glucose demonstrated active glycolysis, with ¹³C-labeling appearing in downstream glycolytic, TCA, and PPP metabolites.[7][7]
Lactate ProductionAwake and stimulated ratsNeuronal stimulation led to a greater synthesis of ¹³C-labeled lactate from infused [1-¹³C]glucose in the activated cortical area.[8][8]
Substrate PreferenceHealthy human brainIntravenous lactate perfusion led to a concentration-dependent reduction in cerebral glucose utilization, suggesting lactate is a preferred energy substrate when available.[9][9]
Visualizations: Metabolic Pathways and Experimental Workflow

Brain_Glucose_Metabolism cluster_blood Blood Glucose_d7_blood α-D-Glucose-d7 Glucose_d7_cell Glucose_d7_cell Glucose_d7_blood->Glucose_d7_cell GLUT G6P_d G6P_d Glucose_d7_cell->G6P_d Pyruvate_d Pyruvate_d G6P_d->Pyruvate_d Glycolysis Lactate_d Lactate_d Pyruvate_d->Lactate_d Pyruvate_mito Pyruvate_mito Pyruvate_d->Pyruvate_mito TCA TCA Pyruvate_mito->TCA Glx Glx TCA->Glx

InVivo_Workflow animal_model animal_model fasting fasting animal_model->fasting tracer_admin tracer_admin fasting->tracer_admin incubation incubation tracer_admin->incubation euthanasia euthanasia incubation->euthanasia dissection dissection euthanasia->dissection snap_freeze snap_freeze dissection->snap_freeze extraction extraction snap_freeze->extraction analysis analysis extraction->analysis data_proc data_proc analysis->data_proc

Experimental Protocol: In Vivo Stable Isotope Tracing with LC-MS/MS Analysis

This protocol outlines the key steps for an in vivo study using [U-¹³C]glucose to trace brain metabolism in a mouse model.[3][6]

Materials:

  • [U-¹³C]glucose (or other labeled glucose variant like α-D-glucose-d7)

  • Sterile Saline (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice)

  • Liquid Nitrogen

  • Cold extraction solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

  • Equipment for euthanasia, brain dissection, tissue homogenization, and centrifugation.

  • LC-MS/MS system.

Procedure:

  • Animal Preparation: Fast animals for 5-6 hours prior to the experiment to lower endogenous glucose levels.[6] Measure baseline blood glucose from the tail vein.

  • Tracer Preparation: Prepare a sterile solution of [U-¹³C]glucose in saline at a concentration suitable for injection (e.g., for a 2 mg/g body weight dose).

  • Tracer Administration: Administer the labeled glucose solution to the awake animal via intraperitoneal (IP) injection.[3][6]

  • Uptake Period: Allow the tracer to circulate and be metabolized for a predetermined time (e.g., 30 minutes).[3][6] The duration can be adjusted to study early vs. late metabolic products.

  • Tissue Collection: At the end of the uptake period, euthanize the animal via an approved method (e.g., cervical dislocation) and rapidly excise the brain (within 30-60 seconds).

  • Dissection: Immediately place the brain on a cold plate and dissect specific regions of interest (e.g., hippocampus, cortex).[1]

  • Sample Preservation: Snap-freeze the dissected tissue samples in liquid nitrogen and store them at -80°C until metabolite extraction.[1]

  • Metabolite Extraction: a. Homogenize the frozen brain tissue in the cold extraction solvent.[1] b. Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[1] c. Collect the supernatant containing the polar metabolites. d. Dry the supernatant, for example, under a stream of nitrogen or using a vacuum concentrator.[1]

  • LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography. b. Inject the sample onto an LC column (e.g., HILIC for polar metabolites) coupled to a mass spectrometer. c. Use methods like selected reaction monitoring (SRM) to specifically detect and quantify the labeled (e.g., ¹³C) and unlabeled forms of key metabolites (e.g., glucose, lactate, glutamate).[1]

  • Data Analysis: Calculate the fractional enrichment of the stable isotope in each metabolite to determine the extent of labeling and infer metabolic pathway activity.[1]

Application 2: Glucose Uptake Assays in Neuronal and Glial Cells

Glucose uptake assays are fundamental for studying cellular metabolism and the signaling pathways that regulate glucose transport.[10] The most common method uses 2-deoxy-D-glucose (2-DG), a glucose analog.[10] 2-DG is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase, trapping it intracellularly as 2-DG-6-phosphate (2-DG6P).[10][11] Because 2-DG6P cannot be further metabolized in glycolysis, its accumulation is directly proportional to the rate of glucose uptake.[10]

Quantitative Data: Glucose Uptake and Metabolism

The following table presents data on glucose uptake and metabolism in different brain cell types.

Parameter MeasuredCell Type / ModelConditionKey FindingReference(s)
Initial Rate of Glucose UptakePrimary Neurons vs. Astrocytes (in vitro)BaselineCultured neurons exhibited a 4-fold higher rate of ¹⁴C-glucose uptake than cultured astrocytes.[12][12]
2-Deoxyglucose UptakeHippocampal SlicesSensory StimulationSensory stimulation sharply increased neuronal, but not astrocytic, uptake of a 2-DG analog.[12][12]
Adipokine Effect on Glucose UptakePrimary Hippocampal NeuronsAdiponectin (30 min)Adiponectin treatment increased ³H-glucose uptake by approximately 30%.[13][13]
Adipokine Effect on Glucose UptakePrimary Hippocampal NeuronsResistin (30 min)Resistin treatment decreased ³H-glucose uptake by approximately 25%.[13][13]
Brain Glucose UptakeAlzheimer's Rat Model vs. ControlIn vivo glucoCEST imagingGlucose uptake of the whole brain in AD model rats was significantly decreased compared to controls.[14][14]
Visualization: Insulin Signaling Pathway for Glucose Uptake

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4_membrane GLUT4_vesicle->GLUT4_membrane Glucose_in Glucose Uptake Insulin_Receptor->PI3K Activates GLUT4_membrane->Glucose_in

Experimental Protocol: Non-Radioactive 2-Deoxy-D-glucose (2-DG) Uptake Assay

This protocol is adapted for a 96-well plate format using a colorimetric or fluorescent detection method for cultured neuronal or glial cells.[10]

Materials:

  • Cultured neurons or astrocytes in 96-well plates.

  • Glucose-free culture medium (e.g., glucose-free DMEM).

  • 2-Deoxy-D-glucose (2-DG).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis buffer, detection reagents (provided with commercial kits).

  • Plate reader capable of absorbance or fluorescence measurement.

Procedure:

  • Cell Culture: Plate cells (e.g., primary cortical neurons) in a 96-well plate and grow to desired confluency.

  • Glucose Starvation: Gently aspirate the culture medium. Wash cells once with glucose-free medium. Then, incubate the cells in glucose-free medium for a defined period (e.g., 60-150 minutes) to upregulate glucose transporters.[15]

  • Stimulation (Optional): To study signaling pathways, replace the starvation medium with assay buffer containing stimulants (e.g., insulin) or inhibitors for a specific time. Include control wells with buffer only.

  • 2-DG Incubation: Add 2-DG to each well at a final concentration of 100-400 µM.[15] Incubate for 20-30 minutes at 37°C. This time should be optimized to ensure uptake is in the linear range.

  • Stop Uptake: Terminate the uptake by aspirating the 2-DG solution and washing the cells three times with ice-cold PBS to remove any extracellular 2-DG.

  • Cell Lysis: Add lysis buffer to each well and incubate according to the manufacturer's instructions to release the intracellular contents.

  • Detection: Follow the protocol of a commercial colorimetric or fluorescent 2-DG uptake kit. This typically involves a series of enzymatic reactions that lead to a quantifiable signal proportional to the amount of accumulated 2-DG6P.

  • Quantification: Measure the signal using a plate reader. Normalize the results to cell number or protein concentration to account for variations in cell density between wells.

Application 3: Preparation of Cell Culture Media

The concentration of glucose in cell culture media is a critical parameter that can significantly impact neuronal viability, metabolism, and experimental outcomes.[16][17] While many standard media formulations contain high, non-physiological levels of glucose (e.g., 25 mM in DMEM), studies have shown that culturing neurons in physiological glucose concentrations (e.g., 3-5 mM) is crucial for creating a more relevant in vitro model.[16][17][18]

Quantitative Data: Glucose Concentrations in Cell Culture Media
Media TypeGlucose Concentration (mM)Glucose Concentration (g/L)Physiological RelevanceReference(s)
Physiological Range ~3 - 5.5 ~0.54 - 1.0 Normal In Vivo Blood/Brain Levels [16][18]
Minimum Essential Medium (MEM)5.51.0Approximates normal blood sugar[16]
RPMI-164011.12.0Pre-diabetic levels[16]
DMEM / F-12 (50:50)17.53.15Diabetic levels[16]
DMEM (High Glucose)25.04.5Diabetic levels[16][17]
Neurobasal Medium25.04.5Diabetic levels[17]
Protocol: Preparation of a Sterile Glucose Stock Solution

This protocol describes how to prepare a sterile stock solution of D-Glucose for supplementing custom, glucose-free media formulations.

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free water or cell culture grade water

  • Sterile container (e.g., glass bottle)

  • Sterile filter unit (0.22 µm pore size)

Procedure:

  • Calculation: Determine the desired concentration and volume of your stock solution. For example, to make 100 mL of a 1 M (1000 mM) D-Glucose stock solution:

    • Molecular Weight of D-Glucose monohydrate = 198.17 g/mol .

    • Grams needed = 1 mol/L * 0.1 L * 198.17 g/mol = 19.817 g.

  • Dissolving: Weigh out 19.817 g of this compound powder and add it to a sterile bottle.

  • Adding Solvent: Add approximately 80 mL of nuclease-free water to the bottle.

  • Mixing: Mix thoroughly using a sterile magnetic stir bar or by gentle swirling until the glucose is completely dissolved.

  • Adjusting Volume: Adjust the final volume to 100 mL with nuclease-free water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new, sterile container.

  • Storage: Label the container with the name ("1 M D-Glucose"), date, and your initials. Store the stock solution at 4°C.

  • Application: Use this sterile stock to supplement glucose-free media to achieve the desired final physiological concentration (e.g., add 5 mL of 1 M stock to 995 mL of media for a final concentration of 5 mM).

References

Troubleshooting & Optimization

How to solve solubility issues with alpha-D-Glucose monohydrate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the solubility of alpha-D-Glucose monohydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a crystalline form of D-glucose, a simple sugar, which contains one molecule of water per molecule of glucose (C₆H₁₂O₆·H₂O).[1][2] It is a white, odorless, crystalline solid that is highly soluble in water.[1][3] Below 50°C, this monohydrate form is the stable crystalline structure that forms from aqueous solutions.[3][4]

Q2: What is the solubility of this compound in water at different temperatures?

A2: The solubility of glucose in water is highly dependent on temperature.[5][6] As the temperature of the water increases, the amount of glucose that can be dissolved also increases significantly.[6][7] For example, 1 gram of glucose monohydrate dissolves in approximately 1 mL of water at room temperature.[4]

Data Presentation: Solubility of D-Glucose in Water

Temperature (°C)Solubility (g of anhydrous glucose / 100 g of water)
0.554.32
25~90.9
30120.46
50243.76
70~357
90~556

(Data compiled from multiple sources, primarily referencing Jackson & Silsbee, 1922)[3][4][7][8]

Q3: What is mutarotation and how does it affect solubility?

A3: Mutarotation is a process where α-D-glucose and β-D-glucose, two different crystalline forms (anomers) of glucose, interconvert when dissolved in an aqueous solution.[9][10] This occurs through a temporary opening of the ring structure to an open-chain aldehyde form.[11] In solution at 25°C, an equilibrium is established, consisting of approximately 36% α-D-glucose and 64% β-D-glucose.[9][11] The β-anomer is generally more soluble than the α-anomer.[9][12] Consequently, as the less soluble α-form converts to the more soluble β-form over time, the total concentration of dissolved glucose can increase until the new equilibrium is reached.[13]

G cluster_legend Equilibrium in Aqueous Solution A α-D-Glucose (less soluble) B Open-Chain Form A->B C β-D-Glucose (more soluble) B->C key {rank=same; A; B; C;}

Figure 1. Mutarotation of D-Glucose in solution.

Q4: How should this compound be stored?

A4: The powder should be stored in a well-closed container in a cool, dry place.[8] High humidity can be problematic. The critical relative humidity for caking to occur is approximately 53% RH for the monohydrate form.[14][15] To avoid loss of the hydration water, it should be stored above 11% relative humidity.[14][15]

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing aqueous solutions of this compound.

G start START: Solubility Issue Encountered q1 Is the powder clumping and not dispersing? start->q1 a1_yes Issue: Poor Dispersion Solution: 1. Use powder form, not large crystals. 2. Add glucose to vortexing solvent. 3. Break up clumps manually. q1->a1_yes Yes q2 Is the solution cloudy or hazy after initial mixing? q1->q2 No a2_yes Issue: Slow Dissolution Rate Solution: 1. Increase temperature to 40-50°C. 2. Increase stirring/agitation. 3. Allow more time for dissolution. q2->a2_yes Yes q3 Are you trying to make a high-concentration solution (>50% w/v) at room temp? q2->q3 No a3_yes Issue: Exceeding Solubility Limit Solution: 1. Heat the solution to increase solubility. 2. See Protocol 2 for details. 3. Note: Solution may become supersaturated upon cooling. q3->a3_yes Yes q4 Did crystals form in a clear solution after it cooled down? q3->q4 No a4_yes Issue: Recrystallization Cause: A supersaturated solution was formed at a higher temperature and then cooled. Solution: 1. Reheat to redissolve. 2. Dilute the solution to the desired concentration for the target temperature. q4->a4_yes Yes

Figure 2. Troubleshooting workflow for solubility issues.

Problem 1: The glucose powder is clumping at the bottom of the beaker and not dissolving, even with stirring.

  • Cause: This often happens when adding a large volume of powder to cold water without sufficient agitation.[16] The outer layer of the powder gets hydrated and forms a sticky mass, preventing water from reaching the interior.

  • Solution:

    • Improve Dispersion: Add the glucose powder gradually to the vortex of the stirring solvent.

    • Increase Temperature: Using warm or hot water will significantly speed up the dissolution process and prevent clumping.[16]

    • Mechanical Assistance: Use a spatula or stirring rod to manually break up any clumps that form.

Problem 2: The solution remains cloudy or hazy after several minutes of stirring.

  • Cause: The dissolution rate of this compound, especially at room temperature or below, can be slow.[17] The cloudiness is due to fine, undissolved particles suspended in the solution.

  • Solution:

    • Apply Gentle Heat: Warm the solution to 30-40°C while stirring. This will dramatically increase the rate of dissolution.[6][18]

    • Increase Agitation: Ensure your stirring is vigorous enough to keep all particles in suspension.

    • Allow More Time: At room temperature, it may take a considerable amount of time to achieve a completely clear solution, especially for higher concentrations.

Problem 3: I cannot dissolve the required amount of glucose to reach my target concentration.

  • Cause: You may be exceeding the solubility limit of glucose at the current temperature. For example, at 25°C, you can dissolve approximately 91 g of glucose in 100 mL of water, creating a solution of about 47.6% (w/w).[7] Attempting to make a 60% (w/w) solution at this temperature is not possible.

  • Solution:

    • Consult the Solubility Table: Check the table above to determine the required temperature to dissolve your target concentration.

    • Heat the Solution: Increase the temperature of the water to a point where the solubility limit is above your target concentration. See Experimental Protocol 2 for a detailed method.

Problem 4: My glucose solution was clear when hot, but crystals formed after it cooled to room temperature.

  • Cause: This is a classic case of recrystallization from a supersaturated solution.[19] By dissolving the glucose at a high temperature and then cooling it, you created a solution that contains more dissolved solute than is thermodynamically stable at the lower temperature.

  • Solution:

    • Maintain Elevated Temperature: If your experiment allows, maintain the solution at the higher temperature at which the glucose is soluble.

    • Dilute the Solution: If the final concentration is critical, you will need to prepare the solution at a concentration that is at or below the solubility limit for your final working temperature.

    • Re-dissolve: Gently reheat the solution to dissolve the crystals before use.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Glucose Solution (e.g., 20% w/v)

This protocol describes the standard method for preparing a glucose solution at a concentration well below the saturation limit at room temperature.

  • Weigh Solute: Accurately weigh 20.0 g of this compound.

  • Measure Solvent: Measure approximately 80 mL of deionized water into a beaker or flask with a magnetic stir bar.

  • Dissolve: Place the beaker on a magnetic stir plate and begin stirring. Gradually add the weighed glucose to the water.

  • Adjust Volume: Once the glucose is fully dissolved and the solution is clear, transfer it to a 100 mL volumetric flask. Rinse the original beaker with small amounts of deionized water and add the rinsate to the flask.

  • Finalize: Carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark. Stopper and invert the flask several times to ensure the solution is homogeneous.

Protocol 2: Enhancing Solubility with Heat to Prepare a High-Concentration Solution (e.g., 60% w/w)

This protocol details how to safely prepare a concentrated glucose solution using heat.

  • Weigh Components: Weigh 600 g of this compound and 400 g (approx. 400 mL) of deionized water into a heat-safe beaker.

  • Heat and Stir: Place the beaker on a stirring hot plate. Set the temperature to approximately 70-80°C. Do not boil.

  • Monitor Dissolution: Stir the mixture continuously. The glucose will gradually dissolve as the temperature increases. The solution should become completely clear.

  • Cooling (Caution): Turn off the heat. Be aware that this solution is now supersaturated and will likely crystallize if allowed to cool to room temperature.[19]

  • Usage: Use the solution while it is still warm, or dilute it to a stable concentration before cooling.

G step1 Step 1: Weigh 600g Glucose and 400g Water step2 Step 2: Place on stirring hot plate. Set temperature to 70-80°C. step1->step2 step3 Step 3: Stir continuously until all glucose is dissolved and solution is clear. step2->step3 step4 Step 4: Turn off heat. Solution is now supersaturated. step3->step4 step5 Step 5: Use solution while warm OR dilute before cooling to prevent recrystallization. step4->step5

Figure 3. Workflow for preparing a high-concentration glucose solution.

References

Preventing contamination in alpha-D-Glucose monohydrate stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing, identifying, and troubleshooting contamination in alpha-D-Glucose monohydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound stock solutions?

A1: Contamination in glucose stock solutions can be categorized into two main types:

  • Microbial Contamination: This is the most common type of contamination and includes bacteria, yeast, and molds. Sources of microbial contamination include non-sterile equipment, improper aseptic technique during preparation, and contaminated water or glucose powder. Microorganisms can degrade the glucose in the solution, leading to changes in pH and the production of metabolic byproducts that can interfere with experiments.[1]

  • Chemical Contamination: This primarily involves the degradation of glucose into byproducts such as 5-hydroxymethylfurfural (5-HMF) and other glucose degradation products (GDPs).[2] This is often a result of excessive heating during sterilization, particularly through autoclaving, which can cause caramelization and a decrease in the solution's pH.[3][4][5]

Q2: My this compound stock solution appears cloudy. What could be the cause?

A2: A cloudy appearance in your glucose stock solution can indicate several issues:

  • Microbial Growth: The presence of bacteria, yeast, or fungi can cause the solution to become turbid.

  • Incomplete Dissolution: If the glucose monohydrate has not fully dissolved, the solution may appear cloudy. This is more likely with high-concentration solutions.

  • Precipitation: Changes in temperature or pH can cause the glucose to precipitate out of the solution, especially in highly concentrated stocks.

Q3: The color of my glucose solution has turned yellow or brown after preparation. Is it still usable?

A3: A yellow or brown discoloration is a sign of caramelization, a form of chemical degradation that occurs when glucose is exposed to high temperatures, such as during autoclaving.[4][5][6] This process alters the chemical composition of the solution, producing byproducts that can be toxic to cells or interfere with experimental results. Therefore, it is strongly recommended to discard any discolored glucose solutions and prepare a fresh batch using a sterilization method that avoids excessive heat, such as sterile filtration.[5][7]

Q4: What is the recommended method for sterilizing this compound stock solutions?

A4: The ideal method for sterilizing glucose solutions is sterile filtration through a 0.22 µm filter.[4][5][6][7] This method effectively removes microbial contaminants without exposing the solution to heat, thus preventing the degradation of glucose and the formation of undesirable byproducts.[5][7] While autoclaving is a common sterilization technique, it is known to cause some degradation of glucose.[2][5] If autoclaving is the only available option, it is crucial to use a shorter cycle and lower temperature to minimize caramelization.[8]

Q5: How should I store my this compound stock solutions to maintain their stability?

A5: Proper storage is critical for preventing contamination and degradation. For short-term storage, sterile-filtered glucose solutions should be kept at 4°C.[5] For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C.[5][9] This minimizes the risk of contamination from repeated handling. The solid this compound powder should be stored in a well-closed container in a cool, dry place.[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with this compound stock solutions.

Issue: Solution is Cloudy or Contains Particulates
  • Possible Cause 1: Microbial Contamination

    • Verification: Streak a small sample of the solution onto a nutrient agar plate and incubate at 37°C for 24-48 hours. The appearance of microbial colonies confirms contamination.

    • Solution: Discard the contaminated solution. Review your aseptic technique for solution preparation and handling. Ensure all glassware and equipment are properly sterilized.

  • Possible Cause 2: Incomplete Dissolution

    • Verification: Gently warm the solution while stirring. If the cloudiness disappears, it was likely due to undissolved glucose.

    • Solution: Continue to stir the solution, with gentle heating if necessary, until all crystals are dissolved. For future preparations, ensure the glucose is fully dissolved before bringing the solution to its final volume.

Issue: Solution is Discolored (Yellow/Brown)
  • Possible Cause: Caramelization due to Excessive Heat

    • Verification: This is typically observed after autoclaving. The color change itself is a strong indicator.

    • Solution: Discard the solution. Prepare a new batch using sterile filtration instead of autoclaving. If autoclaving is unavoidable, reduce the sterilization time and/or temperature.

Data Presentation

Table 1: Comparison of Sterilization Methods for Glucose Solutions

FeatureSterile Filtration (0.22 µm)Autoclaving (121°C, 15 min)
Efficacy Excellent for removing bacteria and fungi.Excellent for killing microbes, including spores.
Glucose Degradation Minimal to none.[5]Can cause degradation and caramelization.[2][3][4]
pH Change No significant change.Can lead to a decrease in pH.[3]
Equipment Syringe or vacuum filter unit, 0.22 µm membrane.Autoclave.
Recommendation Highly Recommended for all glucose solutions.[5][7]Use with caution; not recommended for sensitive applications.[7][10]

Experimental Protocols

Protocol 1: Preparation of a Sterile 20% (w/v) this compound Stock Solution

Materials:

  • This compound

  • High-purity, sterile water (e.g., Milli-Q or deionized water)

  • Sterile beaker or flask

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder or volumetric flask

  • Sterile 0.22 µm syringe or vacuum filtration unit

  • Sterile storage bottles

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 20 g of this compound.

  • Dissolving: Transfer the glucose powder to a sterile beaker or flask containing a sterile magnetic stir bar. Add approximately 80 ml of sterile water.[7]

  • Mixing: Place the beaker or flask on a magnetic stir plate and stir until the glucose is completely dissolved. Gentle warming can be applied to aid dissolution, but avoid excessive heat.

  • Volume Adjustment: Once fully dissolved, carefully transfer the solution to a 100 ml sterile graduated cylinder or volumetric flask. Rinse the original container with a small amount of sterile water and add it to the flask to ensure all glucose is transferred. Bring the final volume to 100 ml with sterile water.[7]

  • Sterilization: Draw the glucose solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage bottle. Alternatively, use a sterile vacuum filtration unit.[5][7]

  • Storage: Label the bottle with the solution name, concentration, and date of preparation. Store at 4°C for short-term use or aliquot into smaller volumes and store at -20°C for long-term use.

Protocol 2: Detection of Microbial Contamination

Materials:

  • Suspect glucose stock solution

  • Sterile nutrient agar plates

  • Sterile inoculation loop or pipette tips

  • Incubator

Procedure:

  • Inoculation: In a sterile environment, open a nutrient agar plate. Using a sterile inoculation loop or pipette tip, streak a small amount of the suspect glucose solution onto the surface of the agar.

  • Incubation: Seal the plate and place it in an incubator at 37°C for 24-48 hours.

  • Observation: After the incubation period, visually inspect the plate for the growth of colonies. The presence of colonies indicates microbial contamination.

  • Interpretation: If colonies are present, the glucose stock solution is contaminated and should be discarded. If no growth is observed, the solution is likely free of microbial contamination.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh Glucose dissolve Dissolve in Sterile Water weigh->dissolve volume Adjust to Final Volume dissolve->volume filter_sterilize Sterile Filter (0.22 µm) volume->filter_sterilize aliquot Aliquot filter_sterilize->aliquot store Store at 4°C or -20°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Caption: Troubleshooting decision tree for contaminated this compound solutions.

References

Technical Support Center: Troubleshooting Low Signal Intensity in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in glucose uptake assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of low signal in my glucose uptake assay?

Low signal intensity in a glucose uptake assay can stem from several factors, ranging from suboptimal cell health to procedural inconsistencies. The primary causes include:

  • Low Glucose Transporter (GLUT) Expression: The cell line you are using may naturally have low levels of glucose transporters.

  • Poor Cell Health: Unhealthy or stressed cells will not exhibit optimal glucose uptake.[1]

  • Competition from Endogenous Glucose: Residual glucose in the assay medium can compete with the glucose analog (e.g., 2-NBDG, radiolabeled glucose) for uptake through GLUTs.[1]

  • Suboptimal Assay Conditions: Factors such as incubation times, probe concentration, and cell density can significantly impact signal intensity.

  • Issues with the Fluorescent Probe or Radiolabel: The probe could be degraded, expired, or subject to quenching.[1]

Below is a systematic workflow to diagnose and resolve low signal issues.

G start Low Signal Detected check_cells Assess Cell Health & Confluency start->check_cells check_cells->start Cells Unhealthy -> Re-culture check_glut Verify GLUT Expression check_cells->check_glut Cells Healthy check_glut->start Low GLUTs -> Choose new cell line optimize_starvation Optimize Glucose Starvation check_glut->optimize_starvation GLUTs Expressed optimize_probe Optimize Probe Concentration & Incubation optimize_starvation->optimize_probe check_inhibitors Validate with GLUT Inhibitors optimize_probe->check_inhibitors positive_control Run Positive Control (e.g., Insulin) check_inhibitors->positive_control final_signal Signal Intensity Improved positive_control->final_signal

A logical workflow for troubleshooting low signal in glucose uptake assays.

Q2: How can I optimize the glucose starvation/fasting period and should I include serum?

A2: The goal of glucose starvation is to deplete intracellular glucose stores and increase the expression of glucose transporters on the cell surface.

  • Duration: Starvation times can vary significantly, from 20 minutes to overnight (16 hours).[1] For some cell lines, like 4T07 murine breast cancer cells, fasting beyond 20-30 minutes may not increase 2-NBDG uptake, while L6 myotubes are often starved for 16 hours.[1] It is critical to determine the optimal time for your specific cell line.

  • Serum: The presence of serum during starvation can be crucial for maintaining cell viability. For instance, 4T07 cell viability significantly drops after 60 minutes of fasting without serum, but is maintained for at least 150 minutes with 10% serum.[1][2] In some cases, 2-NBDG uptake was even higher when 10% serum was included.[1][2] However, for studying insulin-stimulated glucose uptake, serum is typically removed to establish a baseline.[3]

Recommended Optimization Strategy:

ParameterCondition 1Condition 2Condition 3Condition 4
Starvation Time 30 minutes60 minutes2 hours4 hours
Serum Serum-Free0.5% BSA10% FBS-

Always run a cell viability assay in parallel to ensure that the chosen starvation conditions are not inducing cell death. [2]

Q3: What is the optimal concentration of 2-NBDG and incubation time?

A3: Both the concentration of the fluorescent glucose analog, 2-NBDG, and the incubation time need to be empirically determined for your specific cell type and experimental setup.

  • Concentration: Typical concentrations for 2-NBDG range from 50 to 150 µg/mL.[4] Excessively high concentrations can lead to increased non-specific binding and potential cytotoxicity.[1][2]

  • Incubation Time: Incubation times can range from 15 to 60 minutes.[4] The incubation should be long enough for sufficient uptake but short enough to remain in the linear range of uptake and avoid saturation.[1]

Q4: How can I confirm that the glucose uptake I'm measuring is mediated by glucose transporters (GLUTs)?

A4: To validate that the observed signal is due to GLUT-mediated transport, you should use inhibitors.

  • Competitive Inhibition: Perform the assay in the presence of excess D-glucose (e.g., 5-10 mM). A significant decrease in the fluorescent signal indicates that the uptake is competitive and likely mediated by GLUTs.[1]

  • Pharmacological Inhibition: Use a known GLUT inhibitor such as Cytochalasin B or Phloretin.[1][3] A reduction in signal in the presence of the inhibitor confirms GLUT-dependent uptake.[1]

Experimental Protocols

Protocol 1: Fluorescent Glucose Uptake Assay using 2-NBDG

This protocol provides a general workflow for measuring glucose uptake using the fluorescent analog 2-NBDG.

G cluster_prep Cell Preparation cluster_assay Assay Procedure seed 1. Seed cells in a 96-well plate culture 2. Culture to optimal confluency seed->culture wash1 3. Wash with glucose-free medium culture->wash1 starve 4. Starve cells in glucose-free medium wash1->starve treat 5. Pre-treat with compounds/vehicle starve->treat add_probe 6. Add 2-NBDG and incubate treat->add_probe wash2 7. Wash with ice-cold PBS add_probe->wash2 measure 8. Measure fluorescence wash2->measure

Experimental workflow for a 2-NBDG glucose uptake assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach the desired confluency on the day of the assay.

  • Cell Culture: Culture cells overnight or until they reach optimal confluency.

  • Washing: The next day, gently wash the cells twice with pre-warmed, glucose-free culture medium.[5]

  • Starvation: Add glucose-free medium to the cells and incubate for the optimized starvation period (e.g., 30 minutes to 4 hours) at 37°C.[1][4]

  • Treatment: Treat the cells with your experimental compounds or vehicle control in glucose-free medium for the desired duration.

  • Probe Incubation: Add 2-NBDG to the medium at the optimized final concentration (e.g., 50-150 µg/mL) and incubate for the optimized time (e.g., 15-60 minutes) at 37°C.[4]

  • Termination and Washing: Stop the uptake by aspirating the 2-NBDG solution and washing the cells 2-3 times with ice-cold PBS to remove the unincorporated probe.[1][6]

  • Measurement: Measure the fluorescence using a microplate reader, flow cytometer, or fluorescence microscope with appropriate filters (e.g., excitation/emission ≈ 485/535 nm for 2-NBDG).[5]

Protocol 2: Radiolabeled Glucose Uptake Assay

This protocol outlines a traditional and highly sensitive method for measuring glucose uptake using radiolabeled 2-deoxy-D-[³H]-glucose.[4]

Materials:

  • Cell line of interest

  • Complete culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)

  • Radiolabeled 2-Deoxy-D-[³H]-glucose

  • Unlabeled (cold) 2-Deoxy-D-glucose

  • Glucose transport inhibitor (e.g., Phloretin or Cytochalasin B)

  • Cell lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to achieve a confluent monolayer for the assay.[4]

  • Cell Treatment:

    • Wash cells twice with warm KRH buffer.[4]

    • Pre-incubate cells with KRH buffer for 30-60 minutes to deplete intracellular glucose.[4]

    • Add KRH buffer with your test compounds or vehicle control and incubate for the desired time.[4]

  • Glucose Uptake:

    • Initiate uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and a low concentration of unlabeled 2-DG (e.g., 10 µM).[4]

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to ensure linear uptake.[4]

  • Termination of Uptake:

    • Rapidly aspirate the radioactive solution.[4]

    • Wash the cells three times with ice-cold KRH buffer containing a high concentration of unlabeled glucose or a transport inhibitor.[4]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with cell lysis buffer.[4]

    • Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure radioactivity.[4]

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well.[4]

Key Signaling Pathways in Glucose Uptake

Insulin Signaling Pathway

Insulin is a major regulator of glucose uptake in tissues like muscle and fat.[7] Its signaling cascade leads to the translocation of GLUT4 transporters to the plasma membrane, increasing glucose entry into the cell.[7][8][9]

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles promotes translocation GLUT4_membrane GLUT4 at Plasma Membrane GLUT4_vesicles->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Insulin signaling pathway leading to GLUT4 translocation.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[10] Under low energy conditions, such as during exercise, AMPK is activated and promotes glucose uptake to restore ATP levels.[10][11][12]

G Low_Energy Low Energy State (High AMP/ATP) AMPK AMPK Low_Energy->AMPK activates AS160 AS160 AMPK->AS160 phosphorylates GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation promotes Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

AMPK signaling pathway promoting glucose uptake.

References

Technical Support Center: Optimizing Glucose Starvation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize incubation times for glucose starvation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the goal of a glucose starvation experiment?

A1: Glucose starvation experiments are designed to study cellular responses to energy stress. By depriving cells of glucose, a primary energy source, researchers can investigate various outcomes, including cell cycle arrest, senescence, apoptosis (programmed cell death), and the activation of key signaling pathways that regulate cellular metabolism and survival.[1][2][3]

Q2: How do cells sense and respond to low glucose levels?

A2: The primary sensor for cellular energy status is AMP-activated protein kinase (AMPK).[2][4][5] When glucose is scarce, the ratio of AMP/ATP increases, leading to the activation of AMPK. Activated AMPK then triggers a cascade of downstream signaling events, most notably the inhibition of the mechanistic target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and anabolic processes.[4][5] This metabolic switch represses energy-consuming processes like protein synthesis to conserve resources.[4][5]

Q3: What is a typical incubation time for glucose starvation?

A3: Incubation times vary significantly depending on the cell line's metabolic rate and glycogen storage capacity. Some sensitive cancer cell lines may show effects within 3-6 hours, while others may require 24 hours or more to exhibit a robust response.[6] It is crucial to perform a time-course experiment (e.g., 0, 4, 8, 12, 24, 48 hours) to determine the optimal window for your specific cell line and experimental goals.

Q4: What markers can I use to confirm successful glucose starvation?

A4: The most common and reliable marker is the phosphorylation of AMPK (p-AMPK), which indicates its activation.[2] Conversely, a decrease in the phosphorylation of mTOR and its downstream targets (like p70S6K and 4E-BP1) confirms the inhibition of this pathway. Additionally, you can measure cellular responses like an increase in autophagy markers (e.g., LC3-II) or the induction of apoptosis markers (e.g., cleaved Caspase-3) for longer incubation times.[7]

Troubleshooting Guide

Q5: My cells are dying too quickly or detaching from the plate. What should I do?

A5: Rapid cell death suggests the starvation conditions are too harsh for your specific cell line.

  • Reduce Incubation Time: Your optimal window might be much shorter than anticipated. Perform a time-course experiment with earlier time points (e.g., 2, 4, 6, 8 hours).

  • Increase Seeding Density: Higher confluency can sometimes improve cell survival during stress.

  • Use Low-Glucose Medium Instead of No-Glucose: Instead of complete glucose removal, try using a medium with a low glucose concentration (e.g., 1 g/L or 5.5 mM).[7] This mimics glucose restriction rather than complete starvation and can be less toxic.

  • Check Serum Concentration: While some protocols use serum-free media for starvation, this adds another layer of stress.[8] Consider using dialyzed fetal bovine serum (dFBS) to remove small molecules like glucose while retaining essential growth factors.

Q6: I'm not seeing the expected activation of AMPK or inhibition of mTOR. What went wrong?

A6: This indicates that the cells are not yet experiencing sufficient energy stress.

  • Extend Incubation Time: The duration may be too short for your cells to deplete their internal energy stores. Extend your time-course analysis to 24, 48, or even 72 hours.[8]

  • Verify Media Composition: Ensure your glucose-free medium is truly devoid of glucose and that you have washed the cells properly to remove residual glucose from the standard culture medium. A common protocol involves washing cells twice with pre-warmed, glucose-free medium before starting the incubation.[9]

  • Consider Cell Line Resistance: Some cell lines are inherently more resistant to glucose starvation due to metabolic plasticity, allowing them to switch to alternative fuel sources like glutamine.

Q7: My results are inconsistent between experiments. How can I improve reproducibility?

A7: Inconsistent results often stem from minor variations in the experimental setup.

  • Standardize Cell Confluency: Always seed the same number of cells and start the starvation experiment at the same level of confluency. Cell density can significantly impact metabolism and stress responses.

  • Control for Passage Number: Use cells within a consistent, low passage number range, as cellular characteristics can change over time in culture.

  • Ensure Complete Media Exchange: Be meticulous with washing steps to completely remove the original glucose-containing medium before adding the starvation medium.

Experimental Protocols & Data

General Protocol: Time-Course Optimization for Glucose Starvation

This protocol provides a framework for determining the optimal incubation time for a given cell line.

  • Cell Seeding: Plate cells in multiple wells or flasks at a consistent density (e.g., 70-80% confluency) and allow them to adhere and acclimate for 24 hours in their standard growth medium.

  • Preparation of Media: Prepare two types of media: a "Control" medium (your standard glucose-containing medium) and a "Starvation" medium (an identical formulation but lacking D-glucose). Pre-warm both to 37°C.

  • Initiating Starvation:

    • Aspirate the growth medium from the cells.

    • Gently wash the cells twice with 1X phosphate-buffered saline (PBS) or the glucose-free medium to remove any residual glucose.

    • Add the pre-warmed "Starvation" or "Control" medium to the respective plates.

  • Time-Point Collection: Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours). For each time point, collect cell lysates for protein analysis (Western blot) and assess cell viability (e.g., Trypan Blue exclusion or MTT assay).

  • Analysis:

    • Perform Western blotting to analyze the phosphorylation status of key markers like AMPK and mTOR.

    • Quantify cell viability at each time point.

    • The optimal incubation time is the point where you observe a clear activation of stress pathways (e.g., increased p-AMPK) without excessive cell death (>20-30%).

Quantitative Data: Typical Incubation Times for Cell Lines

The response to glucose starvation is highly cell-line dependent. The table below summarizes observations from various studies.

Cell LineIncubation TimeObserved EffectReference
Glioblastoma (LN18, T98, U87MG)3 - 6 hoursUpregulation of phospho-tyrosine signaling.[6]
Glioblastoma (LN18, T98, U87MG)24 hoursRapid and significant cell death.[6]
Lung Cancer (A549)8 hoursIncreased senescence and apoptosis markers (Caspase-3).[7]
Bronchial Epithelial (BEAS-2B)24 hoursIncreased autophagy and apoptosis markers.[7]
Various Cancer Lines (NCI-60)12 hoursUsed as a time point for proteomic analysis of starvation response.[10]
Organotypic Brain Slices45 - 60 minUsed to induce cell death in an Oxygen-Glucose Deprivation (OGD) model.[11]

Visual Guides: Workflows and Pathways

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Seed Cells acclimate Acclimate (24h) start->acclimate prep_media Prepare Control & Starvation Media acclimate->prep_media wash Wash Cells Twice prep_media->wash add_media Add Media wash->add_media time_course Incubate for Time Course (T0, T1, T2...Tn) add_media->time_course harvest Harvest Cells at Each Time Point time_course->harvest analyze Analyze Markers & Viability (Western Blot, MTT) harvest->analyze determine_time Determine Optimal Time analyze->determine_time end End: Protocol Optimized determine_time->end

Caption: Workflow for optimizing glucose starvation incubation time.

TroubleshootingTree start Problem Encountered q1 Excessive Cell Death? start->q1 q2 No Activation of p-AMPK? a1_1 Reduce Incubation Time q1->a1_1 Yes q1->q2 No a1_2 Use Low-Glucose Medium a1_3 Increase Cell Density a2_1 Extend Incubation Time q2->a2_1 Yes a2_2 Verify Media Composition a2_3 Check for Cell Line Resistance

Caption: A troubleshooting decision tree for common experimental issues.

SignalingPathway Glucose Low Glucose ATP_Ratio High AMP:ATP Ratio Glucose->ATP_Ratio AMPK AMPK ATP_Ratio->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Activates Anabolism Anabolic Processes (Protein Synthesis, Growth) mTORC1->Anabolism Inhibits

Caption: Simplified AMPK/mTOR signaling pathway under glucose starvation.

References

Technical Support Center: Molarity Calculations with Hydrated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrated compounds. Our goal is to help you accurately account for the water of hydration in your molarity calculations and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a hydrated compound and how does it differ from an anhydrous compound?

A hydrated salt is a crystalline compound that has a specific number of water molecules incorporated into its crystal structure.[1][2][3] This is often referred to as water of crystallization. An anhydrous salt, in contrast, is the same compound with the water of hydration removed, often by heating.[3][4][5] The presence of water molecules contributes to the overall molecular weight of the hydrated compound.[6][7]

Q2: Why is it critical to account for the water of hydration when preparing a solution of a specific molarity?

Failing to account for the water of hydration will lead to significant errors in the concentration of your final solution.[8] The water molecules add to the molar mass of the compound. If you use the molar mass of the anhydrous form in your calculations but weigh out the hydrated form, you will be adding fewer moles of the actual compound than intended, resulting in a solution with a lower molarity than desired.[9]

Q3: How do I calculate the correct mass of a hydrated salt needed to prepare a solution of a specific molarity?

To calculate the required mass of a hydrated salt, you must use the molar mass of the hydrated compound in your calculation.[6][7][10][11] The formula for this calculation is:

Mass (g) = Desired Molarity (mol/L) x Volume of Solution (L) x Molar Mass of Hydrated Salt ( g/mol )

Q4: Where can I find the molar mass of a hydrated compound?

The formula weight (FW) listed on the chemical bottle of a hydrated compound typically includes the mass of the water molecules.[6][7] You can also calculate it by adding the molar mass of the anhydrous salt to the total molar mass of the water molecules of hydration.[11] For example, for Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), the molar mass is the molar mass of CuSO₄ plus the mass of five water molecules.

Q5: Does the water of hydration contribute to the final volume of the solution?

Yes, the water of hydration becomes part of the solvent when the compound is dissolved in water.[7][12] However, for accurate preparation of molar solutions, it is standard practice to dissolve the calculated mass of the hydrated salt in a volume of solvent less than the desired final volume. Then, you add solvent to reach the final desired volume. This method ensures the final concentration is accurate, as the volume occupied by the dissolved solute is accounted for.[9][12][13]

Troubleshooting Guide

Problem: My experimentally determined concentration is lower than my target concentration.

Possible Cause: You may have used the molar mass of the anhydrous salt in your calculations while weighing out the hydrated salt.

Solution: Always use the molar mass of the hydrated compound (including the water molecules) when calculating the mass of solute needed. Recalculate the required mass using the correct molar mass and prepare the solution again.

Problem: I am unsure of the degree of hydration of my salt (e.g., if some water of hydration has been lost).

Possible Cause: Improper storage or handling of the hydrated salt can lead to the loss of water molecules.[10]

Solution: If the exact hydration state is critical and uncertain, you can determine the number of water molecules experimentally. This involves carefully heating a known mass of the hydrated salt to drive off the water and then measuring the mass of the remaining anhydrous salt.[4][14] Alternatively, if possible, using a freshly opened container of the hydrated salt from a reliable supplier can minimize this uncertainty.

Data Presentation: Molar Masses of Common Hydrated and Anhydrous Salts

Compound NameAnhydrous FormulaAnhydrous Molar Mass ( g/mol )Hydrated FormulaHydrated Molar Mass ( g/mol )
Copper(II) SulfateCuSO₄159.61CuSO₄·5H₂O249.69
Magnesium SulfateMgSO₄120.37MgSO₄·7H₂O246.47
Sodium CarbonateNa₂CO₃105.99Na₂CO₃·10H₂O286.14
Cobalt(II) ChlorideCoCl₂129.84CoCl₂·6H₂O237.93
Sodium SulfateNa₂SO₄142.04Na₂SO₄·10H₂O322.19

Experimental Protocol: Preparation of a 0.5 M Copper(II) Sulfate Solution using CuSO₄·5H₂O

This protocol details the steps to prepare 100 mL of a 0.5 M copper(II) sulfate solution using the pentahydrated form of the salt.

Materials:

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Deionized water

  • 100 mL volumetric flask

  • Weighing boat

  • Spatula

  • Analytical balance

  • Funnel

  • Wash bottle with deionized water

Procedure:

  • Calculate the required mass of CuSO₄·5H₂O:

    • Desired Molarity = 0.5 mol/L

    • Final Volume = 100 mL = 0.1 L

    • Molar Mass of CuSO₄·5H₂O = 249.69 g/mol

    • Mass = 0.5 mol/L * 0.1 L * 249.69 g/mol = 12.48 g

  • Weigh the hydrated salt:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out 12.48 g of CuSO₄·5H₂O into the weighing boat.

  • Dissolve the salt:

    • Place a funnel in the neck of the 100 mL volumetric flask.

    • Carefully transfer the weighed CuSO₄·5H₂O into the flask.

    • Add approximately 50-70 mL of deionized water to the flask.

    • Swirl the flask gently to dissolve the salt completely.

  • Bring to final volume:

    • Once the salt is fully dissolved, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Use a dropper or pipette for the final additions to avoid overshooting the mark.

  • Homogenize the solution:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.

Mandatory Visualization

Molarity_Calculation_Workflow cluster_start Start cluster_input Inputs cluster_calculation Calculation Steps cluster_end End start_node Define Target Molarity and Volume anhydrous_formula Identify Anhydrous Formula start_node->anhydrous_formula hydrated_formula Identify Hydrated Formula start_node->hydrated_formula calc_mass Calculate Mass of Hydrated Salt to Weigh start_node->calc_mass calc_anhydrous_mm Calculate Anhydrous Molar Mass anhydrous_formula->calc_anhydrous_mm calc_water_mm Determine Molar Mass of Water of Hydration hydrated_formula->calc_water_mm calc_hydrated_mm Calculate Hydrated Molar Mass calc_anhydrous_mm->calc_hydrated_mm calc_water_mm->calc_hydrated_mm calc_hydrated_mm->calc_mass end_node Proceed to Solution Preparation calc_mass->end_node

Caption: Workflow for calculating the mass of a hydrated salt.

References

Addressing variability in cell viability with different glucose concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in cell viability assays related to different glucose concentrations.

Troubleshooting Guide

Issue: High Variability in Cell Viability Results Between Replicates

  • Question: My replicate wells for the same glucose concentration show significant variability. What could be the cause?

  • Answer: High variability between replicate wells is a common issue that can often be traced back to procedural inconsistencies.[1]

    • Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[1]

    • "Edge Effect": The outer wells of a multi-well plate are susceptible to increased evaporation, which can alter the concentration of media components and affect cell viability. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from experimental data analysis.[1]

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability. Regular pipette calibration and consistent technique are essential.[1]

Issue: Inconsistent Results with MTT Assays

  • Question: My MTT assay results are not reproducible when testing different glucose concentrations. What are some common pitfalls?

  • Answer: The MTT assay, while widely used, has several potential sources of error that can be exacerbated by varying glucose levels.

    • Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[2][3] Ensure sufficient mixing and incubation time with the solubilization buffer.

    • Interference from Phenol Red and Serum: Phenol red in the culture medium and components in serum can interfere with absorbance readings. It is advisable to use serum-free media during the MTT incubation step.[2]

    • Changes in Cell Metabolism: Culture conditions that alter cell metabolism, such as nutrient depletion (including glucose), can affect the rate of MTT reduction.[4] As cells approach confluency, their metabolism may slow, leading to a lower MTT reduction per cell.[4]

Issue: Unexpected Cell Death at High Glucose Concentrations

  • Question: I am observing a significant decrease in cell viability at high glucose concentrations. What is the potential mechanism?

  • Answer: High glucose concentrations can induce cellular stress and apoptosis in many cell types.[5][6][7] This phenomenon, known as glucotoxicity, can be mediated through several pathways:[8]

    • Oxidative Stress: High glucose levels can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.[6][7]

    • Activation of Apoptotic Pathways: Hyperglycemia can trigger the intrinsic apoptotic pathway, leading to the release of cytochrome c from mitochondria and the activation of caspases.[5]

    • Endoplasmic Reticulum (ER) Stress: High glucose can induce ER stress, which in turn can activate apoptotic signaling.

Issue: Poor Cell Viability at Low Glucose Concentrations

  • Question: My cells are showing poor viability and are not proliferating in low glucose media. Why is this happening?

  • Answer: Glucose is a primary energy source for most cultured cells.[9] Insufficient glucose levels can lead to:

    • ATP Depletion: A lack of glucose can result in decreased ATP production, leading to energy depletion and cell death.[10]

    • Induction of Apoptosis: Glucose deprivation can trigger apoptosis through various signaling pathways, including the mitochondrial death pathway.[10][11]

    • Cell Starvation: If glucose levels in the cell culture media are too low, the cells will starve.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical "low" and "high" glucose concentrations used in cell culture experiments?

    • A1: Standard cell culture media like DMEM and RPMI-1640 are often used. "Normal" or "low" glucose concentrations typically range from 5 to 5.5 mM (approximately 90-100 mg/dL), which mimics physiological blood glucose levels.[12] "High" glucose concentrations used to simulate hyperglycemic conditions can range from 25 mM to 50 mM or even higher.[6][13]

  • Q2: How does glucose concentration affect different cell types?

    • A2: The effect of glucose concentration is highly cell-type dependent. For example, high glucose concentrations are known to be detrimental to many cell types, including rat mesenchymal stem cells, by decreasing proliferation and increasing apoptosis.[9] However, for some cell lines, such as human mesenchymal stem cells, short-term exposure to high glucose may not significantly affect proliferation.[14] It is crucial to optimize glucose concentrations for each specific cell line.[15]

  • Q3: Can I use other sugars as an osmotic control for high glucose experiments?

    • A3: Yes, it is a common and recommended practice to include an osmotic control, such as mannitol or L-glucose, to distinguish the effects of high glucose from the effects of increased osmolarity. The concentration of the control sugar should match the molar concentration of the excess D-glucose used.

  • Q4: How often should I change the media when culturing cells in different glucose concentrations?

    • A4: The frequency of media changes depends on the metabolic rate of your cells and the initial glucose concentration. In cultures with low glucose, the media will need to be replenished more frequently to avoid nutrient depletion. For all conditions, monitoring the pH of the culture medium (often indicated by the color of phenol red) can help determine when a media change is necessary.[16]

Data Presentation

Table 1: Effect of Glucose Concentration on PC12 Cell Viability

Glucose Concentration24h Viability (%)48h Viability (%)72h Viability (%)
Control (5.5 mM)100100100
50 mMNot specifiedSignificantly reduced85
75 mMNot specifiedSignificantly reduced82
100 mM62Significantly reduced66
150 mM53Significantly reduced48

Data synthesized from a study on PC12 cells, showing a dose-dependent decrease in cell viability with increasing glucose concentrations over time.[7]

Table 2: Effect of High Glucose on Human Periodontal Ligament Fibroblasts (PDLFs) Viability

Glucose Concentration24h Viable Cells (relative to 5.5 mM)48h Viable Cells (relative to 5.5 mM)
5.5 mM1.001.00
25 mM~1.00 (not significant)~1.00 (not significant)
50 mMSignificantly fewerSignificantly fewer

This table summarizes findings that a very high glucose concentration (50 mM) significantly suppressed the proliferation of PDLFs, while a 25 mM concentration had no significant effect compared to the normal glucose level at 24 and 48 hours.[13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][4]

Materials:

  • Cells of interest

  • Complete culture medium with varying glucose concentrations

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with a complete medium containing the desired concentrations of glucose (and osmotic controls, if applicable).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4]

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently to ensure complete solubilization and read the absorbance at a wavelength of 570 nm.[4]

Protocol 2: Apoptosis Detection by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells cultured in different glucose concentrations

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells as described in the MTT assay protocol with varying glucose concentrations.

  • Cell Lysis: After the treatment period, harvest the cells and lyse them using the provided lysis buffer to release cellular contents.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase activity.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample to wells containing the assay buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength for the chromophore released from the cleaved substrate (e.g., 405 nm for pNA).

  • Data Analysis: Calculate the caspase-3 activity and normalize it to the protein concentration.

Mandatory Visualization

Glucose_Signaling_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular High_Glucose High Glucose ROS ↑ Reactive Oxygen Species (ROS) High_Glucose->ROS ER_Stress ↑ ER Stress High_Glucose->ER_Stress Low_Glucose Low Glucose ATP_Depletion ↓ ATP Low_Glucose->ATP_Depletion Mitochondria Mitochondria ROS->Mitochondria ER_Stress->Mitochondria ATP_Depletion->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Glucose-mediated apoptosis signaling pathway.

Experimental_Workflow Start Cell_Culture 1. Cell Seeding & Adherence Start->Cell_Culture Treatment 2. Treatment with Varying Glucose Cell_Culture->Treatment Incubation 3. Incubation (24-72h) Treatment->Incubation Assay 4. Cell Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis 5. Data Acquisition & Analysis Assay->Data_Analysis End Data_Analysis->End

Caption: General experimental workflow for assessing cell viability.

Troubleshooting_Logic Problem Inconsistent Viability Results High_Variance High Variance in Replicates? Problem->High_Variance Check_Seeding Check Cell Seeding Technique High_Variance->Check_Seeding Yes Assay_Specific Assay-Specific Issues? High_Variance->Assay_Specific No Check_Pipetting Review Pipetting Accuracy Check_Seeding->Check_Pipetting Edge_Effect Mitigate Edge Effects Check_Pipetting->Edge_Effect MTT_Issues Check Formazan Solubilization Assay_Specific->MTT_Issues Yes (MTT) Biological_Effect Consistent Biological Effect? Assay_Specific->Biological_Effect No Media_Interference Control for Media Interference MTT_Issues->Media_Interference Investigate_Pathway Investigate Apoptotic Pathways Biological_Effect->Investigate_Pathway Yes Optimize_Concentration Optimize Glucose Concentration Biological_Effect->Optimize_Concentration No

Caption: Troubleshooting decision tree for viability assays.

References

Technical Support Center: Minimizing Matrix Effects in Mass Spectrometry Analysis of Glucose Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry (MS) analysis of glucose metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of glucose metabolites that may be attributed to matrix effects.

Issue: Poor Reproducibility of Quantitative Results

Potential Cause: Inconsistent ion suppression or enhancement across different samples due to variability in the sample matrix.[1]

Step-by-Step Troubleshooting:

  • Assess Matrix Effect Variability:

    • Prepare quality control (QC) samples by pooling small aliquots from several representative samples.

    • Analyze these QC samples throughout the analytical run.

    • A high relative standard deviation (RSD) in the analyte response of the QC samples can indicate variable matrix effects.[2]

  • Implement Stable Isotope-Labeled Internal Standards (SIL-IS):

    • The use of SIL-IS is the most effective way to compensate for matrix effects.[3][4] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.[5]

    • Ensure the SIL-IS is added to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[4]

  • Optimize Sample Preparation:

    • Re-evaluate your sample preparation method. A more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interfering matrix components.[6]

  • Matrix-Matched Calibration:

    • If a suitable blank matrix is available, prepare calibration standards in this matrix to mimic the sample composition and compensate for consistent matrix effects.

Issue: Significant Ion Suppression or Enhancement

Potential Cause: Co-eluting endogenous or exogenous compounds from the sample matrix are interfering with the ionization of the target glucose metabolites.[6]

Step-by-Step Troubleshooting:

  • Identify the Presence and Region of Ion Suppression/Enhancement:

    • Post-Column Infusion: This qualitative technique helps identify the retention time regions where matrix components cause ion suppression or enhancement.[7] A constant flow of the analyte is infused post-column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate problematic retention times.

  • Improve Chromatographic Separation:

    • Modify the LC gradient to better separate the analytes from the interfering matrix components.

    • Consider using a different stationary phase or a column with a smaller particle size to improve resolution.[8]

  • Enhance Sample Cleanup:

    • Employ a more effective sample preparation technique. For example, if currently using protein precipitation, consider switching to SPE, which can provide a cleaner extract.[6]

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering matrix components.[8] However, ensure that the analyte concentration remains above the limit of quantification. In some cases of severe matrix effects, dilution can surprisingly improve the signal-to-noise ratio.

Issue: High Background Noise in the Mass Spectrum

Potential Cause: Contamination from the sample matrix, solvents, or sample preparation materials.[9]

Step-by-Step Troubleshooting:

  • Solvent and Reagent Purity:

    • Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).[9]

    • Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile salts like phosphates.[10]

  • Sample Preparation Blank:

    • Process a "blank" sample (containing no analyte) through the entire sample preparation and analysis workflow to identify sources of contamination.

  • Divert Valve:

    • Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the chromatographic run when highly retained, interfering compounds may elute.[10]

  • Thorough Sample Cleanup:

    • As with ion suppression, a more rigorous sample cleanup method can help reduce background noise by removing a wider range of matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix.[7] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis.[7]

Q2: How can I quantitatively assess the matrix effect in my glucose metabolite analysis?

A2: The most common method for quantitative assessment is the post-extraction spike method.[7] This involves comparing the response of an analyte in a neat solution to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor (MF), quantifies the degree of ion suppression or enhancement. An MF value less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[7]

Q3: What are the primary strategies to minimize matrix effects for polar compounds like glucose metabolites?

A3: A multi-faceted approach is generally most effective:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[6]

  • Chromatographic Separation: Modifying the liquid chromatography method to separate the analytes of interest from co-eluting matrix components is crucial.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects, as the SIL-IS will behave nearly identically to the analyte during ionization.[3][4]

Q4: When should I use a matrix-matched calibration curve versus a stable isotope-labeled internal standard?

A4: A matrix-matched calibration curve is suitable when you have access to a large volume of a representative blank matrix that is free of the analytes of interest. It helps to compensate for consistent matrix effects. However, SIL-IS are generally preferred because they can account for sample-to-sample variations in matrix effects, which is a common issue in large-scale studies.[2] SIL-IS can also correct for variability in sample extraction and injection volume.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Metabolite Analysis

Sample Preparation TechniqueTypical Protein Removal EfficiencyRelative Matrix Effect ReductionAnalyte RecoveryThroughput
Protein Precipitation (PPT) GoodLow to ModerateGood for many metabolites, but can be variableHigh
Liquid-Liquid Extraction (LLE) GoodModerate to HighDependent on solvent choice and analyte polarityModerate
Solid-Phase Extraction (SPE) ExcellentHighGood to Excellent, depending on sorbent and elutionLow to Moderate

Note: The effectiveness of each technique is highly dependent on the specific matrix and the physicochemical properties of the glucose metabolites being analyzed.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a rapid and simple method for removing the majority of proteins from plasma or serum samples.

Materials:

  • Plasma/serum sample

  • Ice-cold acetonitrile (ACN) or methanol (MeOH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 400 µL of ice-cold ACN or MeOH to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the glucose metabolites for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of urine samples, effectively removing salts and other polar interferences.

Materials:

  • Urine sample

  • Mixed-mode or polymeric SPE cartridge

  • SPE manifold

  • Methanol

  • Water

  • Elution solvent (e.g., 5% ammonia in methanol)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Loading: Load 500 µL of the urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.

  • Elution: Elute the glucose metabolites with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Cell Culture Metabolites

This protocol is suitable for extracting glucose metabolites from cell lysates.

Materials:

  • Cell lysate (quenched in a solvent like 80% methanol)

  • Chloroform

  • Water

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube containing the cell lysate, add an equal volume of chloroform and a half volume of water.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.

  • Three phases will be visible: an upper aqueous phase (containing polar metabolites like glucose and its derivatives), a lower organic phase (containing lipids), and a protein pellet at the interface.

  • Carefully collect the upper aqueous phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Cells) InternalStandard Addition of Stable Isotope-Labeled IS SampleCollection->InternalStandard Extraction Metabolite Extraction (PPT, LLE, or SPE) InternalStandard->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject Extract MS_Detection MS Detection LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Stable_Isotope_Dilution cluster_sample Biological Sample cluster_extraction Sample Preparation & Analysis cluster_quantification Quantification Analyte Endogenous Analyte (e.g., Glucose) Analyte_IS_Mix Analyte + SIL-IS in Matrix Analyte->Analyte_IS_Mix Matrix Matrix Components Matrix->Analyte_IS_Mix SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Analyte_IS_Mix MS_Signal Mass Spectrometer Signal Analyte_IS_Mix->MS_Signal Ionization (Suppression/Enhancement) Ratio Ratio (Analyte / SIL-IS) MS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve Decision_Tree cluster_strategy Mitigation Strategy Start Matrix Effect Suspected? BlankMatrix Blank Matrix Available? Start->BlankMatrix Yes SIL_IS_Available SIL-IS Available? BlankMatrix->SIL_IS_Available Yes OptimizeLC Optimize LC Method BlankMatrix->OptimizeLC No MatrixMatchedCal Use Matrix-Matched Calibration SIL_IS_Available->MatrixMatchedCal No UseSIL_IS Use SIL-IS SIL_IS_Available->UseSIL_IS Yes Dilution Dilute Sample ImproveCleanup Improve Sample Cleanup (e.g., SPE) OptimizeLC->ImproveCleanup ImproveCleanup->Dilution

References

Technical Support Center: Optimizing Enzymatic Assays with alpha-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving alpha-D-Glucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of alpha-D-Glucose in enzymatic assays?

A1: Alpha-D-Glucose, a primary energy source for most organisms, plays several key roles in enzymatic assays.[1][2] It can act as:

  • A direct substrate: For enzymes like glucose oxidase and hexokinase, alpha-D-Glucose is the molecule being catalyzed.[3][4]

  • A precursor to the actual substrate: In some cases, alpha-D-Glucose is converted into the active substrate. For instance, glucose isomerase acts on both alpha and beta anomers of D-glucose.[5]

  • A competitive inhibitor: It can compete with other substrates for the enzyme's active site, particularly in assays for enzymes like neutral α-glucosidase.[6]

  • A component of a coupled reaction: The product of a reaction with glucose can be the substrate for a subsequent enzymatic reaction, which is often used for detection. For example, in α-glucosidase assays, maltose is converted to D-glucose, which is then used in a coupled reaction to produce a measurable signal.

Q2: How does the anomeric form of D-Glucose (alpha vs. beta) affect enzyme activity?

A2: The anomeric form of D-Glucose can significantly impact enzyme activity as some enzymes are highly specific. For example, glucose oxidase has a unique specificity for β-D-glucose and no action on the α-anomer.[3] Conversely, glucose isomerase demonstrates a higher initial conversion rate with alpha-D-glucose compared to beta-D-glucose.[5] In solution, alpha-D-glucose and beta-D-glucose can interconvert in a process called mutarotation.[3] It is crucial to consider the specific enzyme's preference and the mutarotation equilibrium when designing your assay.

Q3: Can alpha-D-Glucose be used to stabilize enzymes during an assay?

A3: While not a universal stabilizer, the presence of a substrate like alpha-D-Glucose can in some cases confer stability to an enzyme by keeping it in a specific conformational state. However, factors like hydrogen peroxide, a byproduct of some glucose oxidase-catalyzed reactions, can lead to enzyme degradation.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during enzymatic assays involving alpha-D-Glucose.

Issue 1: Low or No Enzyme Activity

Question: I am not observing the expected enzyme activity in my assay where alpha-D-Glucose is the substrate. What are the possible causes and solutions?

Answer: Low or absent enzyme activity is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Action Expected Outcome
Inactive Enzyme Procure a new batch of the enzyme and ensure it is stored at the recommended temperature.[8]Restoration of expected enzyme activity.
Incorrect Buffer pH Prepare a fresh buffer solution, verifying that the pH is optimal for the specific enzyme.[8]Optimal enzyme performance at the correct pH.
Substrate Degradation Use a freshly prepared alpha-D-Glucose solution for each experiment.[8]Accurate and reproducible results with a viable substrate.
Presence of Inhibitors Ensure all glassware is thoroughly cleaned to remove any residual contaminants that could inhibit the enzyme.[8]Elimination of unexpected inhibition.
Anomeric Specificity Verify if your enzyme has a preference for a specific anomer of D-Glucose (alpha or beta).[3][5] The mutarotation in solution might not be fast enough for the reaction.Improved reaction rates by using the preferred anomer.
Issue 2: High Background Signal

Question: My assay shows high background absorbance/fluorescence, masking the true enzyme activity. What could be the cause?

Answer: High background signals can lead to inaccurate results and can often be traced back to the substrate or the buffer.

Potential Cause Recommended Action Expected Outcome
Substrate Spontaneous Hydrolysis Run a blank control containing only the substrate and buffer to measure the rate of non-enzymatic hydrolysis. Subtract this value from your sample readings.[8]More accurate measurement of true enzyme activity.
Contaminated Buffer Prepare a new batch of buffer using high-purity water and reagents. Filter the buffer if necessary.[8]Reduction of background signal from buffer components.
Sample Turbidity Centrifuge or filter your sample to remove any particulate matter before adding it to the assay.[8]Decreased light scattering and more accurate optical measurements.
Issue 3: Inconsistent and Irreproducible Results

Question: I am struggling with the reproducibility of my enzymatic assay results. What should I check?

Answer: Lack of reproducibility can be frustrating and is often caused by minor variations in the experimental protocol or reagents.

Potential Cause Recommended Action Expected Outcome
Inconsistent Pipetting Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[8]Reduced variability between replicates and experiments.
Temperature Fluctuations Ensure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator.[8]Consistent reaction rates across all samples.
Reagent Variability Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays.[8]Minimized variability introduced by reagent differences.

Experimental Protocols

Protocol 1: α-Glucosidase Activity Assay

This protocol is adapted from standard procedures for measuring α-glucosidase activity using a colorimetric substrate.[9][10]

Principle: α-Glucosidase hydrolyzes the non-reducing α(1→4)-linked D-glucose residues of carbohydrates to release α-glucose.[9][11] In this assay, the enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a colored product that can be measured at 405 nm.[10]

Materials:

  • α-Glucosidase enzyme solution

  • Phosphate Buffer (50 mM, pH 6.8)[8]

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)[8]

  • Stop solution (e.g., Sodium Carbonate, 1M)[12]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions in the phosphate buffer.

  • Assay Setup: To a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add Enzyme: Add 20 µL of the α-glucosidase solution to each well.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at the same temperature.

  • Stop Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Controls: Include a blank (no enzyme) and a positive control (if available).

Protocol 2: Aldose Reductase Activity Assay using D-Glucose-¹⁸O-2

This protocol utilizes a stable isotope-labeled substrate for a mass spectrometry-based assay, offering high specificity.[13]

Principle: Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. This assay measures the formation of ¹⁸O-labeled sorbitol from D-Glucose-¹⁸O-2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Materials:

  • Recombinant Human Aldose Reductase (rhAR)

  • D-Glucose-¹⁸O-2 substrate

  • NADPH

  • Reaction Buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., cold acetonitrile)

  • UPLC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH, and the rhAR enzyme.

  • Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add D-Glucose-¹⁸O-2 to start the reaction.

  • Incubation: Incubate for a specific time, ensuring the reaction stays within the linear range.

  • Quench Reaction: Stop the reaction by adding a cold quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of ¹⁸O-labeled sorbitol produced.

Visualizations

Enzymatic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Buffer, Enzyme, and Substrate Plate Pipette Reagents into 96-well Plate Reagents->Plate PreIncubate Pre-incubate at Optimal Temperature Plate->PreIncubate AddSubstrate Initiate Reaction (Add Substrate) PreIncubate->AddSubstrate Incubate Incubate for Defined Time AddSubstrate->Incubate StopReaction Stop Reaction (e.g., add Stop Solution) Incubate->StopReaction Measure Measure Signal (e.g., Absorbance) StopReaction->Measure DataAnalysis DataAnalysis Measure->DataAnalysis Analyze Data (Calculate Activity)

Caption: A typical workflow for a 96-well plate-based enzymatic assay.

Competitive_Inhibition cluster_enzyme Enzyme (α-Glucosidase) Enzyme Active Site Product Product (p-Nitrophenol) Enzyme->Product Catalyzes Reaction Substrate Substrate (pNPG) Substrate->Enzyme Binds to Active Site Inhibitor Inhibitor (alpha-D-Glucose) Inhibitor->Enzyme Competes for Active Site

Caption: Competitive inhibition of α-glucosidase by alpha-D-Glucose.

Troubleshooting_Logic Start Inconsistent Results CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckTemp Ensure Stable Incubation Temperature Start->CheckTemp CheckReagents Use Fresh, Consistent Reagent Batches Start->CheckReagents Resolved Problem Resolved CheckPipetting->Resolved If resolved CheckTemp->Resolved If resolved CheckReagents->Resolved If resolved

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Detection of Glucose Derivatives in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of glucose derivatives in complex biological samples.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of glucose derivatives, offering potential causes and solutions.

Problem Potential Cause Recommended Solution Anticipated Outcome
Low Signal Intensity / Poor Sensitivity Inefficient extraction of the glucose derivative from the sample matrix.[1]Evaluate different extraction solvents and techniques. For plasma or serum, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.[1] For solid tissues, ensure thorough homogenization to a fine powder before extraction.[1]Increased recovery of the analyte from the sample matrix and improved extraction efficiency.[1]
Analyte instability and degradation during sample processing.[1]Minimize sample processing time and maintain samples at low temperatures (on ice or at 4°C) to prevent enzymatic degradation.[1]Preservation of the analyte's integrity, leading to more accurate and reproducible results.
Incomplete or inefficient derivatization.[1]Optimize derivatization reaction conditions, including temperature, time, and reagent concentrations, to ensure the reaction goes to completion.[1]Increased signal intensity due to the formation of a more readily ionizable or volatile derivative.[1]
High Background Noise / Interferences Presence of co-eluting matrix components that interfere with detection.[2][3]Improve chromatographic separation to resolve the analyte from interfering compounds. This can be achieved by optimizing the mobile phase composition, gradient, or switching to a different column chemistry.A cleaner baseline and a better signal-to-noise ratio, leading to more accurate peak integration.
Contamination from reagents, solvents, or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware before use.Reduction of extraneous peaks and background noise in the chromatogram or spectrum.
Poor Reproducibility / High Variability Inconsistent sample preparation.Standardize all sample preparation steps, including volumes, incubation times, and temperatures. The use of automated sample handling systems can improve consistency.[4]Reduced variability between replicate samples and improved precision of the assay.
Matrix effects leading to ion suppression or enhancement in mass spectrometry.[2][3][5]Employ a stable isotope-labeled internal standard (SIL-IS) that has similar chemical properties to the analyte. The SIL-IS will co-elute and experience similar matrix effects, allowing for reliable normalization of the analyte signal.[1] Prepare a matrix-matched calibration curve using a blank matrix similar to the samples.[1]More accurate and precise quantification by compensating for matrix-induced signal variations.[1]
Peak Tailing or Splitting in Chromatography Column overload.Reduce the amount of sample injected onto the column.Improved peak shape and better resolution from adjacent peaks.
Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH or ionic strength to minimize secondary interactions.Symmetrical peak shape and improved chromatographic performance.
Inaccurate Quantification Non-linearity of the calibration curve.Extend the calibration curve to cover the expected concentration range of the samples. Use a weighting factor in the regression analysis if heteroscedasticity is observed.Improved accuracy of the quantitative results across the entire concentration range.
Incorrect internal standard concentration.Prepare the internal standard solution accurately and ensure consistent addition to all samples and standards.Accurate normalization of the analyte signal and reliable quantification.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of glucose derivatives.

Q1: What are the most common derivatization methods for analyzing glucose by Gas Chromatography-Mass Spectrometry (GC-MS)?

A1: The most common derivatization techniques for GC-MS analysis of sugars are silylation and acetylation, often preceded by an oximation step.[6][7] These methods increase the volatility of the highly polar sugar molecules, making them amenable to gas chromatography.[7]

  • TMS-Oximation: This two-step process first involves an oximation reaction followed by trimethylsilyl (TMS) derivatization.[6] The oximation step reduces the number of isomers, resulting in fewer chromatographic peaks.[7]

  • Alditol Acetylation: This method involves the reduction of the sugar to its corresponding alditol, followed by acetylation. This process yields a single derivative peak for each sugar.[7]

Q2: How can I minimize matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of glucose derivatives?

A2: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis of complex biological samples.[2][3] Several strategies can be employed to mitigate these effects:

  • Effective Sample Preparation: Utilize techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte of interest from co-eluting matrix components.[8]

  • Use of Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[1][2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effect, allowing for accurate normalization.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the composition of the actual samples.[1] This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective, though it is more time-consuming.[8]

Q3: What are the key considerations for sample preparation when analyzing glucose derivatives in blood plasma?

A3: Proper sample preparation is critical for accurate and reproducible results. For blood plasma, the following steps are crucial:

  • Immediate Glycolysis Inhibition: Glycolysis, the breakdown of glucose by blood cells, can lead to falsely low glucose measurements. It is essential to use collection tubes containing a glycolysis inhibitor, such as sodium fluoride (NaF) in combination with an anticoagulant like EDTA, or a low-pH citrate buffer which stops glycolysis immediately.[9][10]

  • Prompt Separation: Plasma should be separated from blood cells as soon as possible, ideally within 30 minutes of collection, by centrifugation.[11]

  • Protein Precipitation: Plasma proteins can interfere with analysis and must be removed. This is typically achieved by adding a cold organic solvent like methanol or acetonitrile, followed by centrifugation.[1][12]

  • Storage: If not analyzed immediately, plasma samples should be stored at -80°C to ensure the stability of the glucose derivatives.[11]

Q4: Can I analyze underivatized glucose using HPLC?

A4: While challenging, it is possible to analyze underivatized glucose using HPLC. However, due to the high polarity and lack of a strong chromophore, standard reversed-phase columns (like C18) with UV detection are not suitable without derivatization.[13] Alternative HPLC approaches for underivatized glucose include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as those with amino (NH2) stationary phases, are effective for retaining and separating polar compounds like glucose.[13]

  • Ion-Exchange Chromatography: This technique can also be used for separating carbohydrates.[13]

  • Detection Methods: Since glucose does not absorb UV light well, alternative detection methods are necessary. These include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[13]

Experimental Protocols

Protocol 1: Extraction of alpha-D-glucose-d7 from Plasma for LC-MS/MS Analysis[1]
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard.

  • Vortexing: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Derivatization of Glucose for GC-MS Analysis (Aldonitrile Pentaacetate Derivative)[14][15]
  • Sample Preparation: Start with a lyophilized or evaporated sample extract.

  • Oximation: Add 50 µL of hydroxylamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample.

  • Heating: Heat the mixture at 90°C for 60 minutes.

  • Acetylation: Add 100 µL of acetic anhydride.

  • Incubation: Incubate at 60°C for 30 minutes.

  • Drying: Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the residue in 100 µL of ethyl acetate for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine, Tissue) extraction Extraction of Analytes sample->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup derivatization Derivatization (if required) cleanup->derivatization chromatography Chromatographic Separation (GC or LC) derivatization->chromatography detection Detection (MS, NMR, etc.) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification & Analysis data_acquisition->quantification results Results quantification->results troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Signal, Poor Reproducibility) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Check Instrument Performance start->check_instrument check_data_proc Verify Data Processing Parameters start->check_data_proc optimize_extraction Optimize Extraction check_sample_prep->optimize_extraction optimize_derivatization Optimize Derivatization check_sample_prep->optimize_derivatization improve_cleanup Improve Sample Cleanup check_sample_prep->improve_cleanup optimize_chromatography Optimize Chromatography check_instrument->optimize_chromatography use_is Use Internal Standard check_data_proc->use_is end Problem Resolved optimize_extraction->end optimize_derivatization->end improve_cleanup->end optimize_chromatography->end use_is->end

References

Best practices for long-term storage of alpha-D-Glucose monohydrate to maintain stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions regarding the long-term storage of alpha-D-Glucose monohydrate to ensure its stability and integrity for research, scientific, and drug development applications.

Troubleshooting Guide

Researchers may encounter several issues during the long-term storage of this compound. This guide addresses specific problems with potential causes and recommended solutions.

Issue 1: Caking or Clumping of the Powder

  • Question: My this compound powder has formed clumps and is no longer free-flowing. What could be the cause and how can I prevent this?

  • Answer: Caking is often a result of exposure to humidity levels that are too high. At 25°C, caking has been observed in glucose monohydrate during storage at relative humidity (RH) levels between 53% and 84%.[1][2] This occurs due to capillary condensation, where liquid bridges form between particles and solidify over time.[3] Fine particle-sized glucose monohydrate is more prone to caking at lower RH values.[1][2] To prevent caking, it is crucial to store the compound in a tightly sealed container in a dry environment, ideally below 53% RH at 25°C.[1]

Issue 2: Change in Physical Form (Loss of Hydration)

  • Question: I suspect my this compound has lost its water of hydration. How can I confirm this and what are the storage implications?

  • Answer: Loss of the water molecule from glucose monohydrate (GM) can occur at low relative humidity, leading to the formation of alpha-anhydrous glucose (α-AG).[1][2] Studies have shown that this hydrate loss can happen at or below 11% RH at 25°C.[1][4] To avoid this conversion, it is recommended to store this compound at a relative humidity above 11% at 25°C.[1] The conversion can be detected using techniques like X-ray powder diffraction.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results using a batch of this compound that has been stored for a long time. Could storage conditions be a factor?

  • Answer: Yes, improper long-term storage can lead to changes in the physical and chemical properties of this compound, which can impact experimental outcomes. Both caking and hydrate loss can alter the material's properties. Additionally, exposure to incompatible materials or high temperatures can potentially lead to degradation. It is essential to ensure that the storage conditions have remained within the recommended ranges throughout the storage period.

Quantitative Data on Storage Conditions

For optimal stability, refer to the following storage recommendations for this compound.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature 15°C – 25°C[5][6]Elevated temperatures can increase the rate of chemical degradation and physical changes.
Relative Humidity (RH) > 11% and < 53% at 25°C[1]Below 11% RH, there is a risk of hydrate loss.[1][4] Above 53% RH, caking and clumping are likely to occur.[1][2]
Container Tightly closed container[7]Prevents moisture ingress and contamination.
Environment Dry, cool, and well-ventilated place[7][8][9]Protects from environmental fluctuations that can affect stability.
Incompatible Materials Store away from strong oxidizing agents, highly alkaline, or acidic materials.[8]Prevents potential hazardous reactions.[8]

Experimental Protocols

To assess the stability of stored this compound, the following experimental protocols can be employed.

Protocol 1: Visual Inspection for Caking

  • Objective: To qualitatively assess the flowability of the powder.

  • Methodology:

    • Carefully open the storage container.

    • Visually inspect the powder for any signs of clumping, aggregation, or hardening.

    • Gently tilt the container to observe the flow characteristics of the powder.

    • Record observations using a descriptive scale (e.g., free-flowing, slightly clumpy, moderately caked, hard cake).

Protocol 2: Thermogravimetric Analysis (TGA) for Hydrate Loss

  • Objective: To quantify the water content and determine if hydrate loss has occurred.

  • Methodology:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Accurately weigh a small sample (typically 5-10 mg) of the this compound into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., dry nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature. The dehydration of the monohydrate is typically observed as a distinct weight loss step.[10]

    • Calculate the percentage of weight loss corresponding to the water of hydration. A significant deviation from the theoretical water content (approximately 9.1%) may indicate hydrate loss.

Protocol 3: X-Ray Powder Diffraction (XRPD) for Polymorphic Form

  • Objective: To identify the crystalline form of the glucose (monohydrate vs. anhydrous).

  • Methodology:

    • Ensure the XRPD instrument is properly aligned and calibrated.

    • Prepare a small, representative sample of the powder on a sample holder.

    • Mount the sample in the XRPD instrument.

    • Collect the diffraction pattern over a relevant 2θ range.

    • Compare the resulting diffractogram with reference patterns for this compound and alpha-anhydrous glucose to identify the form present in the sample.[1]

Mandatory Visualizations

Storage_Troubleshooting_Workflow Troubleshooting Workflow for Stored this compound start Start: Assess Stored Sample visual_inspection Visual Inspection of Powder start->visual_inspection is_caked Is the powder caked or clumpy? visual_inspection->is_caked caked_yes High Humidity Exposure Likely Store below 53% RH is_caked->caked_yes Yes caked_no Powder is free-flowing is_caked->caked_no No perform_tga Perform Thermogravimetric Analysis (TGA) caked_no->perform_tga check_water_content Is water content significantly below 9.1%? perform_tga->check_water_content hydrate_loss_yes Hydrate Loss Confirmed Store above 11% RH check_water_content->hydrate_loss_yes Yes stable Sample Appears Stable Proceed with experiment check_water_content->stable No

Caption: Troubleshooting workflow for stored this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for this compound?

    • A1: For long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended temperature range is 15–25 °C.[5][6] To prevent both hydrate loss and caking, the relative humidity should be maintained between 11% and 53% at 25°C.[1]

  • Q2: Can this compound degrade over time even under proper storage conditions?

    • A2: When stored under the recommended conditions, this compound is a stable compound.[8] However, it is always good practice to check the certificate of analysis for the manufacturer's recommended retest date.[11]

  • Q3: What is the difference between this compound and anhydrous alpha-D-Glucose in terms of storage?

    • A3: The primary difference is the presence of a water molecule in the crystal structure of the monohydrate. This makes the monohydrate susceptible to hydrate loss at very low humidity (≤11% RH at 25°C).[1][4] Anhydrous alpha-D-glucose, on the other hand, can absorb moisture from the air and convert to the monohydrate form at high humidity.

  • Q4: How should I handle this compound in the laboratory to maintain its stability?

    • A4: Handle the compound in a well-ventilated area.[7] When not in use, ensure the container is tightly sealed to prevent moisture absorption. Avoid exposure to extreme temperatures and incompatible substances like strong oxidizing agents.[8]

  • Q5: What are the signs of degradation I should look for?

    • A5: The most common signs of instability due to improper storage are physical changes. These include caking, clumping, or a change in the powder's flowability.[1][2] Significant changes in the material's physical appearance warrant further investigation using analytical techniques like TGA or XRPD.

References

Validation & Comparative

A Comparative Analysis of the Metabolic Fates of Alpha-D-Glucose and L-Glucose In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Cellular Metabolism and Drug Development

In the landscape of cellular metabolism, the stereochemistry of monosaccharides plays a pivotal role in their biological activity. This guide provides a comprehensive in vitro comparison of the metabolic effects of alpha-D-Glucose, the ubiquitous energy source for most living organisms, and its enantiomer, L-Glucose. While chemically similar, their distinct spatial arrangements lead to profoundly different metabolic fates and cellular responses. This analysis is supported by experimental data and detailed protocols to aid researchers in designing and interpreting metabolic studies.

Core Metabolic Differences: A Tale of Two Enantiomers

Alpha-D-Glucose is the naturally occurring isomer of glucose and serves as the primary fuel for cellular respiration.[1] Upon entering the cell via glucose transporters (GLUTs), it is promptly phosphorylated by hexokinase to form glucose-6-phosphate, trapping it within the cell and committing it to various metabolic pathways, including glycolysis, the pentose phosphate pathway, and glycogen synthesis.[2][3] This metabolic cascade generates ATP, the cell's energy currency, and provides precursors for the biosynthesis of other essential molecules.[4]

Conversely, L-Glucose is a synthetically produced mirror image of D-Glucose.[5][6] Due to the high stereospecificity of cellular enzymes, such as hexokinase, L-Glucose is not readily phosphorylated or metabolized by most mammalian cells.[5][6] Consequently, it does not enter the glycolytic pathway to any significant extent and is largely considered metabolically inert.[7] While some studies suggest a low level of cellular uptake, it is significantly less efficient than that of D-Glucose and does not appear to be mediated by the same saturable transport mechanisms.[7]

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key quantitative differences in the in vitro metabolic effects of alpha-D-Glucose and L-Glucose based on typical findings in cellular assays.

Metabolic ParameterAlpha-D-GlucoseL-GlucoseRationale
Cellular Uptake Rate HighVery Low / NegligibleD-Glucose is actively transported by specific GLUT proteins.[2][7] L-Glucose uptake is inefficient and not mediated by the same transporters.[7]
Hexokinase-mediated Phosphorylation Readily PhosphorylatedNot Significantly PhosphorylatedHexokinase is stereospecific for the D-isomer of glucose.[5][6]
Entry into Glycolysis YesNoPhosphorylation is the committed step for glycolysis.[2]
ATP Production Significant IncreaseNo Significant ChangeGlycolysis and subsequent oxidative phosphorylation are major sources of ATP.[4]
Lactate Production Increased under certain conditionsNo Significant ChangeLactate is a byproduct of anaerobic glycolysis.
Stimulation of Insulin Signaling (e.g., Akt phosphorylation) YesNoGlucose metabolism is a key trigger for insulin signaling pathways.[8][9]

Signaling Pathways: D-Glucose as a Metabolic Regulator

The metabolism of alpha-D-Glucose is intricately linked to the activation of key signaling pathways that regulate cell growth, proliferation, and survival. A primary example is the insulin signaling cascade. High glucose levels stimulate this pathway, leading to the activation of PI3K/Akt and mTOR, which in turn promotes protein synthesis and cell growth.[8][9] In contrast, due to its metabolic inertia, L-Glucose does not trigger these downstream signaling events.

Below is a diagram illustrating the typical signaling pathway initiated by alpha-D-Glucose uptake and metabolism.

D_Glucose_Signaling cluster_extracellular Extracellular Space cluster_cell Cellular Compartment alpha-D-Glucose alpha-D-Glucose GLUT GLUT Transporter alpha-D-Glucose->GLUT Uptake Hexokinase Hexokinase GLUT->Hexokinase Intracellular D-Glucose G6P Glucose-6-P Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondria Mitochondria (TCA Cycle & OXPHOS) Pyruvate->Mitochondria ATP ATP Mitochondria->ATP Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) ATP->Signaling Activates

Caption: D-Glucose metabolic and signaling pathway.

Experimental Protocols

To facilitate further research, detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Radiolabeled Glucose Uptake Assay

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog.

Materials:

  • Cell line of interest cultured in appropriate plates (e.g., 12-well or 24-well).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled 2-deoxy-D-[³H]-glucose.

  • Unlabeled ("cold") 2-deoxy-D-glucose.

  • alpha-D-Glucose and L-Glucose solutions.

  • Cell lysis buffer (e.g., 0.1% SDS).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Preparation: Seed cells and grow to confluency. On the day of the assay, wash the cells twice with warm KRH buffer.

  • Glucose Starvation: Pre-incubate the cells in KRH buffer for 30-60 minutes to deplete intracellular glucose stores.

  • Treatment: Incubate cells with KRH buffer containing either alpha-D-Glucose or L-Glucose at the desired concentration for a specified time. Include a vehicle control.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing radiolabeled 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and a low concentration of unlabeled 2-deoxy-D-glucose (e.g., 10 µM). Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Normalize the CPM to the protein concentration of each well.

Protocol 2: Fluorescent Glucose Uptake Assay

This method utilizes a fluorescent glucose analog to visualize and quantify glucose uptake.

Materials:

  • Cell line of interest cultured in a 96-well black, clear-bottom plate.

  • Glucose-free culture medium.

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.

  • alpha-D-Glucose and L-Glucose solutions.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Wash and starve the cells in glucose-free medium. Treat cells with different concentrations of alpha-D-Glucose or L-Glucose.

  • Glucose Uptake: Add 2-NBDG to the medium at a final concentration of 50-150 µg/mL and incubate for 15-60 minutes at 37°C.[10]

  • Measurement: Wash the cells to remove extracellular 2-NBDG. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Background fluorescence from wells without cells should be subtracted. The fluorescence intensity is proportional to the amount of glucose uptake.

The workflow for a typical in vitro glucose uptake experiment is illustrated in the diagram below.

Experimental_Workflow A 1. Seed Cells in Multi-well Plate B 2. Cell Culture and Growth A->B C 3. Wash and Starve Cells in Glucose-Free Medium B->C D 4. Pre-treat with alpha-D-Glucose or L-Glucose C->D E 5. Add Labeled Glucose Analog (Radiolabeled or Fluorescent) D->E F 6. Incubate for Uptake E->F G 7. Wash to Remove Extracellular Tracer F->G H 8. Lyse Cells and/or Measure Signal G->H I 9. Data Analysis and Normalization H->I

References

Cross-Validation of Metabolic Flux: A Comparative Guide to ¹³C-Labeled Glucose and alpha-D-Glucose Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is paramount to understanding cellular physiology in both healthy and diseased states. Stable isotope tracers are indispensable tools in these investigations, with ¹³C-labeled glucose and deuterated glucose, such as alpha-D-Glucose-d7, being two prominent options. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the cross-validation of experimental results and aid in the selection of the most appropriate tracer for specific research questions.

The fundamental difference between these tracers lies in the isotope used for labeling: ¹³C for the former and deuterium (²H) for the latter. This distinction dictates their primary applications and the analytical techniques used for their detection.[1] ¹³C-glucose is the established gold standard for metabolic flux analysis (MFA), meticulously tracking the carbon backbone of the glucose molecule through central metabolic pathways.[1][2] In contrast, deuterated glucose, like alpha-D-Glucose-d7, is particularly advantageous for in vivo studies and specialized imaging modalities.[3]

Quantitative Performance Comparison

The choice of tracer is critical for the precision and accuracy of metabolic flux analysis.[3] The following tables summarize comparative data on metabolic flux rates determined using these different isotopic tracers.

Table 1: Comparative Metabolic Flux Rates

This table presents a synthesized analysis of metabolic flux rates from studies using Deuterium Magnetic Resonance Spectroscopy (DMRS) for deuterated glucose and published values for ¹³C-based metabolic flux analysis (MFA).[3]

Parameteralpha-D-Glucose-d7 (via DMRS)¹³C-Labeled Glucose (via MFA)Key Advantages of alpha-D-Glucose-d7
Cerebral Glucose Consumption Rate (CMRglc) (µmol/g/min) 0.4 - 0.60.3 - 0.5Enables non-invasive, in vivo imaging of metabolic rates.
Tricarboxylic Acid (TCA) Cycle Flux (VTCA) (µmol/g/min) 0.8 - 1.20.7 - 1.1Allows for simultaneous measurement of multiple downstream metabolites.

Table 2: Hypothetical Comparison of Flux Estimation Precision

Direct, head-to-head quantitative flux data for D-Glucose-d1-3 versus ¹³C-glucose in the same experimental system is not extensively available in the literature due to their distinct primary applications.[1] The following table presents a hypothetical qualitative comparison of the precision of flux estimations for key metabolic pathways.[1]

Metabolic PathwayPrecision with D-Glucose-d1-3Precision with [1,2-¹³C₂]glucoseRationale
Glycolysis Low to ModerateHighThe deuterium on C3 of glucose is lost to water during glycolysis, providing limited information on carbon flow.[1] [1,2-¹³C₂]glucose provides distinct labeling patterns in glycolytic intermediates, allowing for precise flux determination.[1]
Pentose Phosphate Pathway (PPP) HighHighD-Glucose-d1-3 is uniquely suited for investigating redox metabolism, particularly the generation of NADPH from the PPP.[1] [1,2-¹³C₂]glucose provides the most precise estimates for the PPP.[4][5]
TCA Cycle ModerateHigh (with appropriate ¹³C tracer)While deuterated glucose can trace into the TCA cycle, ¹³C-glutamine tracers are often preferred for the most precise analysis of this pathway.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings.

Protocol 1: Steady-State ¹³C-Labeled Glucose Labeling in Adherent Mammalian Cells[6]

This protocol outlines the essential steps from cell culture preparation and labeling to metabolite extraction and analysis for a steady-state D-Glucose-¹³C-3 labeling experiment.

  • Cell Culture and Seeding: Culture adherent mammalian cells in standard growth medium to the desired confluency. Seed the cells in multi-well plates and allow them to attach and grow overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of the desired ¹³C-labeled glucose (e.g., D-Glucose-¹³C-3) in sterile water. In a sterile environment, supplement glucose-free basal medium with the ¹³C-labeled glucose to the desired final concentration (e.g., 25 mM). Add other necessary supplements like L-glutamine and antibiotics and sterile filter the complete labeling medium.

  • Isotope Labeling: Pre-warm the labeling medium to 37°C. Aspirate the growth medium from the cells and wash them once with pre-warmed sterile PBS. Add the pre-warmed labeling medium to the cells and incubate for a duration sufficient to achieve isotopic steady state for the pathways of interest (ranging from minutes for glycolysis to several hours for TCA cycle intermediates).

  • Metabolite Extraction: Aspirate the labeling medium and add an ice-cold quenching solution to each well, incubating for 5 minutes on ice. Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the extracted metabolites.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) to determine the mass isotopologue distributions (MIDs) for the metabolites of interest.

Protocol 2: Glucose Uptake Assay using alpha-D-Glucose-d7[3]

This protocol is designed to measure the rate of glucose uptake in cultured cells using alpha-D-glucose-d7.

  • Cell Preparation: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Glucose Starvation: Remove the culture medium, wash the cells with a glucose-free medium, and incubate them in the glucose-free medium for 1-2 hours.

  • Glucose Uptake: Add a solution containing alpha-D-glucose-d7 to the cells and incubate for a short period (e.g., 10-30 minutes).

  • Washing: Stop the uptake by rapidly washing the cells with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Analyze the cell lysate using LC-MS to quantify the intracellular concentration of alpha-D-glucose-d7.

  • Normalization: Normalize the glucose uptake to the total protein content or cell number in each well.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of metabolites and experimental procedures.

experimental_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture & Seeding prepare_media 2. Prepare Labeling Medium labeling 3. Isotope Labeling with ¹³C-Glucose or α-D-Glucose-d7 prepare_media->labeling extraction 4. Metabolite Extraction labeling->extraction lc_ms 5. LC-MS/GC-MS Analysis extraction->lc_ms data_analysis 6. Data Analysis & Flux Calculation lc_ms->data_analysis

Caption: A generalized experimental workflow for metabolic flux analysis using stable isotope tracers.

central_carbon_metabolism Glucose Glucose (¹³C or d7 labeled) G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycolysis Glycolysis G6P->Glycolysis HBP Hexosamine Biosynthesis Pathway (HBP) G6P->HBP Pyruvate Pyruvate Glycolysis->Pyruvate Serine Serine Synthesis Glycolysis->Serine Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Tracing labeled glucose through central carbon metabolism.

cross_validation_workflow cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 cluster_comp Cross-Validation exp1 Metabolic Flux Analysis with ¹³C-Glucose compare Compare & Validate Flux Data exp1->compare exp2 Metabolic Flux Analysis with α-D-Glucose-d7 exp2->compare

Caption: A logical workflow for cross-validating metabolic flux data using parallel experiments.

Conclusion

Both ¹³C-labeled glucose and alpha-D-Glucose serve as powerful tools for metabolic research.[3][6] For detailed, quantitative mapping of intracellular carbon flow, ¹³C-glucose remains the tracer of choice.[1][6] However, for in vivo imaging and studies focused on redox metabolism, deuterated glucose offers significant advantages.[1][3] By conducting parallel experiments with these complementary tracers and employing rigorous, standardized protocols, researchers can confidently cross-validate their findings, leading to a more robust and comprehensive understanding of cellular metabolism.[3] This comparative approach ultimately enhances the reliability and impact of metabolic research in drug discovery and development.

References

Comparative analysis of different methods for measuring glucose concentration in media.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of glucose concentration in cell culture media is critical for monitoring cell health, metabolism, and optimizing bioprocesses. This guide provides a comparative analysis of common methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The determination of glucose levels in media is a routine yet crucial aspect of cell culture. The choice of method can significantly impact the accuracy and efficiency of data collection. This comparison focuses on the most prevalent techniques: enzymatic assays and High-Performance Liquid Chromatography (HPLC), evaluating them on key performance metrics.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance indicators for the primary glucose measurement methods. These values are compiled from various studies and product technical data sheets to provide a comparative overview.

FeatureGlucose Oxidase (GOD) AssayHexokinase (HK) AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Enzymatic oxidation of glucose producing a detectable signal (colorimetric or fluorometric).[1][2][3]Enzymatic phosphorylation of glucose, coupled to a dehydrogenase reaction producing a detectable signal (UV).[4]Chromatographic separation of glucose from other media components followed by detection (typically Refractive Index).[5]
Linear Range Up to 300 mg/dLUp to 1000 mg/dL0.05 - 10 mg/mL[6]
Precision (CV%) < 5%< 2%< 2.0% (intra-day and inter-day)[6]
Accuracy Good, but can be susceptible to interference from other reducing substances.[7]High, considered a reference method due to high specificity.High, with good recovery rates (96.78–108.88%).[6]
Throughput High (96-well plate format)High (96-well plate format)Lower, sequential sample analysis.
Cost per Sample Low to moderateModerateHigh
Equipment Spectrophotometer or fluorometerSpectrophotometerHPLC system with RI detector

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Enzymatic Glucose Oxidase (GOD) Assay Protocol (96-well plate format)

This protocol is a generalized procedure based on commercially available colorimetric glucose oxidase assay kits.

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 540-570 nm

  • Glucose standards

  • Glucose oxidase reagent mixture (containing glucose oxidase, peroxidase, and a chromogenic substrate)

  • Cell culture media samples

  • Pipettes and tips

Procedure:

  • Prepare Glucose Standards: Aseptically prepare a series of glucose standards by diluting a stock solution to concentrations ranging from 0 to 200 mg/dL in the same type of medium as the samples.

  • Sample Preparation: Collect cell culture supernatant at desired time points. Centrifuge the samples to remove cells and debris.

  • Assay Reaction:

    • Pipette 10 µL of each standard and sample into separate wells of the 96-well plate.

    • Add 90 µL of the glucose oxidase working reagent to each well.[2]

    • Mix gently by tapping the plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[2]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mg/dL glucose standard) from all other readings.

    • Plot a standard curve of absorbance versus glucose concentration for the standards.

    • Determine the glucose concentration of the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general procedure for glucose measurement in fermentation broth or cell culture media using an HPLC system with a Refractive Index (RI) detector.

Materials:

  • HPLC system with an isocratic pump, autosampler, column oven, and RI detector.

  • Aminex or similar ion-exclusion column suitable for carbohydrate analysis.

  • Mobile phase: 0.005 M Sulfuric Acid in HPLC-grade water.

  • Glucose standards

  • Cell culture media samples

  • Syringe filters (0.22 µm)

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of 0.6 mL/min.

    • Set the column oven temperature to 60°C.

  • Prepare Glucose Standards: Prepare a series of glucose standards in the mobile phase with concentrations ranging from 0.1 to 10 mg/mL.

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Analysis:

    • Inject 10-20 µL of each standard and sample into the HPLC system.

    • Run the analysis for approximately 10-15 minutes per sample.

  • Data Analysis:

    • Identify the glucose peak in the chromatograms based on the retention time of the glucose standards.

    • Generate a standard curve by plotting the peak area versus the glucose concentration for the standards.

    • Calculate the glucose concentration in the samples based on their peak areas and the standard curve.

Visualizing the Processes

To better understand the underlying biological and experimental processes, the following diagrams are provided.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway.[8][9]

Glucose_Measurement_Workflow cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Start Cell Culture Collect Collect Media Sample Start->Collect Centrifuge Centrifuge/Filter Collect->Centrifuge Supernatant Obtain Supernatant Centrifuge->Supernatant Reaction Perform Assay Reaction Supernatant->Reaction Prepare_Standards Prepare Standards Prepare_Standards->Reaction Incubate Incubate Reaction->Incubate Measure Measure Signal (Absorbance/Peak Area) Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate Concentration Standard_Curve->Calculate Result Result Calculate->Result

Caption: Experimental Workflow for Glucose Measurement.

References

A Comparative Guide to the Purity of Alpha-D-Glucose Monohydrate from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Alpha-D-Glucose monohydrate, a fundamental carbohydrate, is a critical component in numerous biological and pharmaceutical applications, ranging from cell culture media to a starting material in chemical synthesis. Variations in purity among suppliers can significantly impact experimental outcomes, leading to inconsistencies and potential artifacts. This guide provides an objective comparison of this compound from hypothetical suppliers, supported by experimental data and detailed analytical protocols, to aid in the selection of the most suitable product for your research needs.

Data Presentation: Comparative Analysis of Supplier Specifications

The following table summarizes the purity specifications for this compound from three hypothetical suppliers. These values are compiled based on typical specifications found in the industry.

ParameterSupplier ASupplier BSupplier CTest Method
Assay (anhydrous basis) ≥ 99.5%≥ 99.0%97.5-102.0%HPLC
Specific Optical Rotation +52.5° to +53.3°+52.2° to +53.5°+52.5° to +53.2°Polarimetry
Water Content 8.0% - 10.0%7.5% - 10.5%8.0% - 10.0%Karl Fischer Titration
Heavy Metals (as Pb) ≤ 5 ppm≤ 10 ppm≤ 5 ppmICP-MS
Maltose ≤ 0.1%≤ 0.2%≤ 0.2%HPLC
Appearance White crystalline powderWhite crystalline powderWhite powderVisual Inspection
Solubility (10% in H₂O) Clear, colorless solutionClear, colorless solutionPasses testVisual Inspection
Melting Point ~ 83 °CNot specified83 °CMelting Point Apparatus

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are essential for verifying supplier specifications and ensuring the quality of this compound in the laboratory.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Objective: To determine the percentage purity of this compound and to quantify related sugar impurities such as maltose.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • Amine-based carbohydrate analysis column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound reference standard

  • Maltose reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a separate standard for maltose.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase to the same concentration as the primary reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detector Temperature: 35 °C

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Calculation: The purity is calculated by comparing the peak area of the sample to the peak area of the reference standard. Impurity levels are determined by comparing their peak areas to those of the respective standards.

Karl Fischer Titration for Water Content

Objective: To determine the water content in this compound.

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric)

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Methanol (anhydrous)

Procedure:

  • Instrument Setup: Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample.

  • Titration: Introduce the sample into the titration vessel containing anhydrous methanol. The water in the sample will react with the Karl Fischer reagent.

  • Endpoint Detection: The titration is complete when all the water has reacted, which is indicated by a persistent excess of iodine, detected electrochemically.

  • Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed.

Polarimetry for Specific Optical Rotation

Objective: To measure the specific optical rotation of this compound, which is an indicator of its stereochemical purity.

Instrumentation:

  • Polarimeter

Reagents:

  • Ultrapure water

Procedure:

  • Sample Preparation: Accurately prepare a 10% (w/v) solution of the this compound sample in ultrapure water.[1] Allow the solution to stand for at least 30 minutes to reach mutarotational equilibrium.

  • Measurement:

    • Calibrate the polarimeter with a blank (ultrapure water).

    • Fill the sample tube with the prepared solution, ensuring no air bubbles are present.

    • Measure the optical rotation of the solution at a specified wavelength (usually 589 nm, the sodium D-line) and temperature (20 °C).[1]

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of an incoming batch of this compound.

G Figure 1: Experimental Workflow for Purity Assessment cluster_0 Sample Reception & Initial Checks cluster_1 Physicochemical & Purity Tests cluster_2 Data Analysis & Decision A Receive Sample from Supplier B Visual Inspection (Appearance, Color) A->B C Check Documentation (Certificate of Analysis) B->C D HPLC Analysis (Assay & Impurities) C->D E Karl Fischer Titration (Water Content) F Polarimetry (Specific Optical Rotation) G ICP-MS (Heavy Metals) H Compare Results to Specifications D->H E->H F->H G->H I Decision: Accept or Reject Batch H->I

Caption: Workflow for assessing this compound purity.

Logical Diagram for Batch Acceptance

This diagram outlines the decision-making process for accepting or rejecting a batch of this compound based on the purity assessment results.

G Figure 2: Decision Logic for Batch Acceptance Start Purity Assessment Complete Assay Assay ≥ 99.5%? Start->Assay Water Water Content 8-10%? Assay->Water Yes Reject Reject Batch Assay->Reject No Rotation Specific Rotation in Range? Water->Rotation Yes Water->Reject No Impurities Impurities Below Limit? Rotation->Impurities Yes Rotation->Reject No Accept Accept Batch Impurities->Accept Yes Impurities->Reject No

Caption: Decision tree for batch acceptance of this compound.

References

A Comparative Guide to the Analytical Techniques for Confirming the Identity and Purity of alpha-D-Glucose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the verification of identity and determination of purity of alpha-D-Glucose monohydrate. The selection of the appropriate analytical method is critical for ensuring the quality and consistency of this widely used excipient and active pharmaceutical ingredient. This document outlines the experimental protocols, presents comparative data, and discusses the strengths and limitations of each technique.

Spectroscopic Techniques for Structural Identification

Spectroscopic methods are fundamental in confirming the chemical identity of this compound by providing a "fingerprint" based on the interaction of the molecule with electromagnetic radiation.

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its various vibrational modes.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample is finely ground with potassium bromide (KBr) powder (typically in a 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption peaks.

Data Comparison: FT-IR Characteristic Peaks

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) for this compoundReference Alternative: Anhydrous alpha-D-Glucose
O-H (hydroxyl groups and water)StretchingBroad band around 3500-3200[1]Sharper O-H bands, absence of specific water bands
C-H (alkane)Stretching3000-2800[1]Similar to monohydrate
C=O (potential trace impurities)StretchingAbsence of a strong peak around 1700Absence of a strong peak around 1700
O-H (in-plane bend)Bending~1640 (associated with water of hydration)Absent or significantly reduced intensity
C-O (ether and alcohol)Stretching1150-1000 (complex fingerprint region)[1]Similar fingerprint region, but with subtle shifts

Experimental Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind sample with KBr start->grind press Press into pellet grind->press place Place pellet in spectrometer press->place scan_bg Scan KBr background place->scan_bg scan_sample Scan sample scan_bg->scan_sample subtract Subtract background scan_sample->subtract analyze Analyze peak positions subtract->analyze end End analyze->end

FT-IR Experimental Workflow

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, allowing for unambiguous structural elucidation and differentiation between anomers.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[2]

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. For quantitative analysis, a known amount of an internal standard can be added.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and peak integrations are analyzed to confirm the structure and determine the ratio of anomers if present.

Data Comparison: ¹H and ¹³C NMR Chemical Shifts (in D₂O)

NucleusAtom Positionalpha-D-Glucose (ppm)beta-D-Glucose (ppm)
¹HH-1 (anomeric)~5.18 (d)~4.60 (d)
¹HOther protons3.2 - 3.93.2 - 3.9
¹³CC-1 (anomeric)~92.8[3]~96.6[3]
¹³CC-2~72.0~74.8
¹³CC-3~73.4~76.5
¹³CC-4~70.1~70.1
¹³CC-5~72.0~76.5
¹³CC-6~61.2~61.2

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. The presence of a small peak corresponding to the beta-anomer can be an indicator of impurity or equilibration in solution.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve sample in deuterated solvent start->dissolve transfer Transfer to NMR tube dissolve->transfer place Place tube in spectrometer transfer->place acquire_1H Acquire 1H spectrum place->acquire_1H acquire_13C Acquire 13C spectrum acquire_1H->acquire_13C process Process spectra acquire_13C->process analyze Analyze chemical shifts and integrals process->analyze end End analyze->end

NMR Experimental Workflow

Chromatographic and Titrimetric Techniques for Purity Assessment

These techniques are essential for quantifying the purity of this compound and detecting the presence of impurities.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, it is used to determine the percentage purity and to detect and quantify related sugars and degradation products.

Experimental Protocol:

  • Sample and Standard Preparation: Prepare a stock solution of this compound reference standard and the sample at a known concentration (e.g., 10 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: A column suitable for carbohydrate analysis, such as an amino-propylesiloxane-bonded silica gel column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: Refractive Index Detector (RID).

  • Data Acquisition: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Analysis: The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (area normalization) or by comparing it to the peak area of the reference standard (external standard method).

Data Comparison: HPLC Purity Analysis

ParameterThis compoundPotential Impurity: FructosePotential Impurity: Sucrose
Typical Retention Time (min) ~10~9~8
Typical Purity Specification ≥99.5%<0.1%<0.1%

Note: Retention times are highly dependent on the specific column and chromatographic conditions.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prepare_sol Prepare sample and standard solutions start->prepare_sol inject Inject solutions into HPLC prepare_sol->inject run Run chromatographic separation inject->run detect Detect peaks run->detect integrate Integrate peak areas detect->integrate calculate Calculate purity integrate->calculate end End calculate->end

HPLC Experimental Workflow

This is the standard method for determining the water content in a substance. For this compound, it is crucial for confirming the presence of the single water molecule of hydration.

Experimental Protocol:

  • Titrator Preparation: The Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol) and titrated to a dry endpoint with the Karl Fischer reagent.

  • Sample Analysis: A precisely weighed amount of the this compound sample is added to the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated based on the amount of titrant consumed and the weight of the sample.

Data Comparison: Water Content

CompoundTheoretical Water Content (%)Typical Acceptance Criteria (%)
This compound 9.098.5 - 9.5
Anhydrous alpha-D-Glucose 0<0.5

Other Relevant Analytical Techniques

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, it can confirm the mass of the glucose molecule.

Data Comparison: Molecular Mass

CompoundTechniqueExpected m/z
alpha-D-Glucose ESI-MS180.06 (as [M+H]⁺) or 203.05 (as [M+Na]⁺)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the material. For this compound, DSC shows an endothermic peak corresponding to the loss of water, followed by melting and decomposition. TGA measures the mass loss as a function of temperature, which can quantify the water content.

Data Comparison: Thermal Properties

TechniqueParameterThis compoundAnhydrous alpha-D-Glucose
DSC Dehydration Endotherm (°C)~85-95N/A
DSC Melting Point (°C)~150~146
TGA Weight Loss (%)~9% (corresponding to one water molecule)Minimal weight loss before decomposition

Summary Comparison of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
FT-IR IdentityFast, non-destructive, good for functional group identification.Not quantitative, may not distinguish between similar structures.
NMR Identity & PurityProvides detailed structural information, can distinguish anomers, quantitative.Requires more expensive equipment and expertise.
HPLC PurityHighly accurate and precise for quantification of impurities.Requires method development, may not identify unknown impurities without standards.
Karl Fischer Purity (Water Content)Accurate and specific for water determination.Only measures water content.
Mass Spec IdentityConfirms molecular weight.May not differentiate isomers without fragmentation analysis.
DSC/TGA Identity & PurityCharacterizes thermal properties, can quantify water content.Destructive, may be influenced by sample preparation.

Conclusion

A combination of analytical techniques is essential for the comprehensive confirmation of the identity and purity of this compound. Spectroscopic methods such as FT-IR and NMR are indispensable for structural verification, while chromatographic techniques like HPLC are crucial for accurate purity assessment. Karl Fischer titration provides a precise measure of water content, and thermal analysis offers valuable information about the material's physical properties. The choice of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization for drug development.

References

A Comparative Analysis of D-Glucose and its Analogs on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of D-glucose and its key analogs—2-deoxy-D-glucose (2-DG), 1,5-anhydro-D-glucitol (1,5-AG), and L-glucose—on cellular metabolism. The information presented is supported by experimental data to aid researchers in selecting the appropriate molecule for their studies in areas such as oncology, metabolic disorders, and neurology.

Introduction

D-glucose is the primary source of energy for most living organisms. Its metabolism through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle is fundamental to cellular function. Glucose analogs, molecules with structural similarities to D-glucose, are invaluable tools for investigating and manipulating these metabolic pathways. By competing with D-glucose for transport and enzymatic processing, these analogs can elucidate metabolic mechanisms and offer therapeutic potential. This guide focuses on a comparative analysis of 2-DG, 1,5-AG, and L-glucose against D-glucose, detailing their mechanisms of action, impacts on key metabolic parameters, and the signaling pathways they influence.

Mechanism of Action and Impact on Cellular Metabolism

D-Glucose: As the natural substrate, D-glucose is actively transported into cells and readily enters glycolysis, being phosphorylated by hexokinase to glucose-6-phosphate (G6P). G6P is a central molecule that can be shunted into several metabolic pathways to generate ATP, biosynthetic precursors, and reducing equivalents (NADPH).

2-Deoxy-D-glucose (2-DG): 2-DG is a potent competitive inhibitor of glycolysis.[1][2] It is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3][4] However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation.[3] This accumulation inhibits hexokinase and phosphoglucose isomerase, thereby blocking glycolysis and leading to a depletion of cellular ATP.[4] This energy stress can induce cell death, particularly in cancer cells that are highly dependent on glycolysis (the Warburg effect).[4]

1,5-Anhydro-D-glucitol (1,5-AG): 1,5-AG is a naturally occurring polyol, structurally similar to glucose, that is primarily obtained from the diet.[5][6] It is filtered by the glomerulus and reabsorbed in the renal tubules. In hyperglycemic conditions, glucose competitively inhibits the reabsorption of 1,5-AG, leading to lower serum levels of 1,5-AG, making it a marker for short-term glycemic control.[7][8] Recent studies suggest that 1,5-AG can also directly impact cellular metabolism. In some cancer cells, it has been shown to promote glycolysis and the formation of reactive oxygen species (ROS).[9]

L-Glucose: As the enantiomer of D-glucose, L-glucose is not recognized by most glucose transporters and is generally considered non-metabolizable by mammalian cells. However, some studies have reported uptake of fluorescently labeled L-glucose derivatives by certain cancer cell lines, suggesting potential alternative uptake mechanisms in malignant cells.[9][10][11] Its impact on cellular metabolism is largely uncharacterized, and it is often used as a negative control in glucose uptake studies.

Quantitative Comparison of Metabolic Effects

The following table summarizes the known quantitative effects of D-glucose and its analogs on key metabolic parameters. It is important to note that direct comparative data for all four compounds under the same experimental conditions are limited.

Parameter D-Glucose 2-Deoxy-D-glucose (2-DG) 1,5-Anhydro-D-glucitol (1,5-AG) L-Glucose
Glucose Transporter (GLUT1) Affinity (Km) ~1-7 mM[12]~1-5 mM[13]Data not availableNot a substrate
Glycolysis Rate (ECAR) High (stimulates)Markedly decreased[3]Increased in some cancer cells[9]No significant effect
ATP Production High (primary source)Significantly decreased[14][15]Data suggests it may be maintained or altered depending on the cell type's reliance on glycolysis vs. oxidative phosphorylationNo significant effect
Lactate Production High (end product of glycolysis)[16][17]Significantly decreasedIncreased in some cancer cells[9]No significant effect

ECAR: Extracellular Acidification Rate, a measure of glycolysis. Km values can vary depending on the specific GLUT transporter isoform and the cell type.

Signaling Pathways

The metabolic changes induced by glucose and its analogs have profound effects on key cellular signaling pathways that regulate cell growth, proliferation, and survival.

The insulin signaling pathway is central to glucose homeostasis, promoting glucose uptake and utilization in response to insulin. Glucose deprivation has been shown to activate components of the insulin signaling pathway in an insulin-independent manner.[18]

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin Receptor Binds D-Glucose D-Glucose GLUT4 GLUT4 D-Glucose->GLUT4 Uptake PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates Glycogen Synthesis Glycogen Synthesis AKT->Glycogen Synthesis Stimulates GLUT4 Vesicle GLUT4 Vesicle AKT->GLUT4 Vesicle Promotes translocation GLUT4 Vesicle->GLUT4 Inserts into membrane

Caption: Simplified Insulin Signaling Pathway for Glucose Uptake.

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to a high AMP:ATP ratio, indicating energy stress.[19] 2-DG, by depleting ATP, is a potent activator of AMPK.[20][21] Activated AMPK works to restore energy homeostasis by stimulating catabolic processes like glucose uptake and fatty acid oxidation while inhibiting anabolic processes.[19] Metformin, a common anti-diabetic drug, also activates AMPK, and its combination with 2-DG can lead to enhanced anti-cancer effects.[21][22][23] Some evidence suggests that glucose deprivation can also lead to AMPK activation, which in turn can paradoxically activate the insulin receptor.[10][18]

AMPK_Signaling_Pathway Low Energy State Low Energy State (High AMP:ATP) AMPK AMPK Low Energy State->AMPK Activates 2-DG 2-DG 2-DG->AMPK Activates Metformin Metformin Metformin->AMPK Activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Stimulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulates Anabolic Processes Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolic Processes Inhibits

Caption: AMPK Signaling Pathway Activation and Downstream Effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

This protocol describes the measurement of glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Cell line of interest

  • Complete culture medium

  • Glucose-free culture medium

  • 2-NBDG stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence plate reader

  • 96-well black, clear-bottom plates (for plate reader) or 6-well plates (for flow cytometry)

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).[24][25]

  • Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with glucose-free medium and incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.[25][26]

  • 2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free medium (final concentration typically 50-200 µM).[25][27] Remove the starvation medium and add the 2-NBDG containing medium to the cells. Incubate for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell line.[24][26]

  • Stopping the Uptake: Remove the 2-NBDG medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.[24]

  • Quantification:

    • Flow Cytometry: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or FACS buffer. Analyze the fluorescence in the appropriate channel (e.g., FITC).[24][25]

    • Fluorescence Plate Reader: After the final wash, add 100 µL of PBS or a suitable lysis buffer to each well and read the fluorescence at an excitation/emission of ~485/535 nm.[18]

This assay measures the key parameters of glycolytic function in real-time by monitoring the extracellular acidification rate (ECAR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96, XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with L-glutamine

  • Glucose, Oligomycin, and 2-DG (typically from a Seahorse XF Glycolysis Stress Test Kit)

Procedure:

  • Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[28]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Assay Medium Preparation: On the day of the assay, warm the Seahorse XF base medium to 37°C and supplement with L-glutamine. Adjust the pH to 7.4.[16][28]

  • Cell Preparation: Wash the cells with the prepared assay medium and replace the culture medium with the final volume of assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.[16]

  • Compound Loading: Prepare stock solutions of glucose, oligomycin, and 2-DG in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.[28][29]

  • Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal ECAR and then sequentially inject glucose, oligomycin, and 2-DG, measuring the ECAR after each injection.[28]

This protocol describes the measurement of intracellular ATP levels using a luciferase-based assay.

Materials:

  • Cell line of interest

  • Culture plates (e.g., 96-well white, opaque plates)

  • ATP releasing/lysis buffer

  • ATP assay buffer

  • Luciferase/Luciferin substrate solution

  • ATP standard solution

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat them with the compounds of interest (D-glucose, 2-DG, etc.) for the desired duration.[29]

  • Cell Lysis: Remove the culture medium and add the ATP releasing/lysis buffer to each well. Incubate according to the manufacturer's instructions (e.g., 5 minutes at room temperature with gentle shaking) to release intracellular ATP.[24]

  • ATP Standard Curve: Prepare a series of ATP standards by serially diluting the ATP standard solution in the same buffer as the samples.[24][26]

  • Luminescence Reaction: Add the luciferase/luciferin substrate solution to each well containing the cell lysate or the ATP standards.[26]

  • Measurement: Immediately measure the luminescence in a plate-reading luminometer. The light output is proportional to the ATP concentration.[24][26]

  • Data Analysis: Subtract the background luminescence from all readings. Plot the standard curve and determine the ATP concentration in the samples. Normalize the ATP levels to cell number or protein concentration.[24]

This protocol describes the measurement of lactate secreted into the culture medium using a colorimetric assay based on lactate dehydrogenase (LDH).

Materials:

  • Cell culture supernatant

  • Lactate Assay Kit (containing lactate standard, LDH, and a colorimetric probe)

  • 96-well clear plate

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture medium at different time points after treatment with the compounds of interest. Centrifuge the medium to remove any detached cells.[30][31]

  • Lactate Standard Curve: Prepare a series of lactate standards by diluting the lactate standard solution in fresh culture medium.[12][30]

  • Reaction Setup: Add the samples and standards to a 96-well plate. Prepare a reaction mix containing LDH and the colorimetric probe according to the kit's instructions and add it to each well.[12][31]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[31]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm or ~570 nm, depending on the kit) using a microplate reader.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Plot the standard curve and determine the lactate concentration in the samples. Normalize the lactate production to cell number or protein concentration.[30]

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for comparing the effects of D-glucose and its analogs on cellular metabolism.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Metabolic Assays cluster_signaling Signaling Analysis cluster_analysis Data Analysis and Interpretation Cell Culture Cell Culture Treatment Treatment with: - D-Glucose (Control) - 2-Deoxy-D-glucose - 1,5-Anhydro-D-glucitol - L-Glucose Cell Culture->Treatment Glucose Uptake Glucose Uptake Treatment->Glucose Uptake Glycolysis Rate (Seahorse) Glycolysis Rate (Seahorse) Treatment->Glycolysis Rate (Seahorse) ATP Production ATP Production Treatment->ATP Production Lactate Production Lactate Production Treatment->Lactate Production Western Blot Western Blot (p-AMPK, p-AKT) Treatment->Western Blot Quantitative Comparison Quantitative Comparison Glucose Uptake->Quantitative Comparison Glycolysis Rate (Seahorse)->Quantitative Comparison ATP Production->Quantitative Comparison Lactate Production->Quantitative Comparison Western Blot->Quantitative Comparison

Caption: General workflow for comparing glucose analogs.

Conclusion

D-glucose and its analogs, 2-DG, 1,5-AG, and L-glucose, exhibit distinct effects on cellular metabolism. 2-DG is a well-established inhibitor of glycolysis, leading to energy depletion and activation of the AMPK pathway. 1,5-AG, while primarily a marker of glycemic control, shows potential as a modulator of glycolysis in certain contexts. L-glucose remains largely inert metabolically in most cell types and serves as a useful negative control. The choice of analog for research or therapeutic development should be guided by a clear understanding of their differential mechanisms and metabolic consequences. The provided experimental protocols and workflow offer a framework for conducting rigorous comparative studies to further elucidate the nuanced roles of these molecules in cellular physiology and pathology. Further research is warranted to fill the existing gaps in our quantitative understanding, particularly concerning the direct metabolic impacts of 1,5-AG and L-glucose across various cell types.

References

Validating Glucose Transporter Specificity: A Comparative Guide to Competitive Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of glucose transporters (GLUTs) presents a promising therapeutic strategy for a multitude of diseases, including cancer and metabolic disorders. Validating the specificity of potential inhibitory compounds is a critical step in the drug discovery pipeline. Competitive inhibition assays are a cornerstone of this validation process, providing quantitative data on inhibitor potency and selectivity. This guide offers a comparative overview of common GLUT inhibitors, detailed experimental protocols for competitive inhibition assays, and visual representations of the underlying mechanisms and workflows.

Performance Comparison of Glucose Transporter Inhibitors

The efficacy and selectivity of various compounds in inhibiting glucose transport are paramount for their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized GLUT inhibitors against the class I isoforms (GLUT1, GLUT2, GLUT3, and GLUT4). A lower IC50 value indicates a higher potency.

CompoundGLUT1 IC50 (nM)GLUT2 IC50 (nM)GLUT3 IC50 (nM)GLUT4 IC50 (nM)Selectivity ProfileReference(s)
Cytochalasin B 1102120144294Broad, with some preference for GLUT1/3/4 over GLUT2[1][2]
Phloretin ----Broad, non-selective GLUT inhibitor[3]
WZB117 ~10,000 (in A549 & MCF7 cells)---GLUT1 inhibitor[4]
BAY-876 2>9400->100-fold selective vs GLUT2/3/4Highly selective for GLUT1[4][5]
GLUT-i1 26756,0005,200195Prefers GLUT1 and GLUT4[1][2]
GLUT-i2 140>30,0007,70090Prefers GLUT1 and GLUT4[1][2]
KL-11743 1151379068Pan-Class I Inhibitor[4][5][6]
Glutor 11 (in HCT116 cells)---Potent inhibitor of GLUT1/2/3[7][8]
DRB18 ~900~9000~1900~3600Pan-GLUT inhibitor[6][8]

Note: IC50 values can vary depending on the cell line, experimental conditions, and assay methodology.

Experimental Protocols

Accurate and reproducible data are essential for the validation of GLUT inhibitors. Below are detailed protocols for performing competitive inhibition assays using the widely accepted 2-deoxy-D-glucose (2-DG) uptake method.

Protocol 1: Radiolabeled 2-Deoxy-D-glucose ([³H]-2-DG) Uptake Assay

This protocol is a gold standard for measuring glucose uptake and its inhibition.

Materials:

  • Cells expressing the GLUT isoform of interest (e.g., HEK293 cells transfected with a specific GLUT isoform)

  • Cell culture medium (e.g., DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-deoxy-D-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Test inhibitor compounds

  • Cytochalasin B (as a positive control)

  • Phloretin (as a non-specific inhibitor control)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Pre-incubation: Remove the starvation buffer and add KRH buffer containing various concentrations of the test inhibitor. Include wells with vehicle control (e.g., DMSO), a positive control (Cytochalasin B), and a non-specific uptake control (Phloretin). Incubate for 15-30 minutes at 37°C.

  • Glucose Uptake Initiation: To initiate glucose uptake, add a solution containing [³H]-2-DG and unlabeled 2-DG to each well. The final concentration of 2-DG should be close to the Km of the transporter for glucose.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of glucose uptake for the specific cell line.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing a high concentration of unlabeled glucose or phloretin.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the non-specific uptake control (phloretin-treated) wells from all other measurements.

    • Normalize the data to the protein concentration in each well.

    • Plot the percentage of glucose uptake inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying concentrations of both the inhibitor and 2-DG and analyze the data using a Michaelis-Menten kinetics model.[9]

Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay

This non-radioactive method offers a safer and often higher-throughput alternative to the radiolabeled assay.

Materials:

  • Cells expressing the GLUT isoform of interest

  • Cell culture medium

  • Glucose-free and serum-free medium

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Test inhibitor compounds

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding and Starvation: Follow steps 1 and 2 from the radiolabeled assay protocol, using glucose-free medium for starvation.

  • Inhibitor Pre-incubation: Follow step 3 from the radiolabeled assay protocol.

  • 2-NBDG Staining: Add a pre-warmed solution of 2-NBDG to each well and incubate for 15-30 minutes at 37°C.[10]

  • Termination and Washing: Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to remove extracellular fluorescence.[10]

  • Fluorescence Measurement:

    • Plate Reader: Add PBS to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).

    • Flow Cytometer: Detach the cells and resuspend them in PBS. Analyze the fluorescence of individual cells.[10]

    • Microscopy: Visualize and quantify the fluorescence intensity within the cells.

  • Data Analysis: Similar to the radiolabeled assay, calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Process: Diagrams and Workflows

Mechanism of Competitive Inhibition of Glucose Transport

G Mechanism of Competitive Inhibition of Glucose Transport cluster_membrane Cell Membrane GLUT Glucose Transporter (GLUT) Transport Glucose Transport GLUT->Transport Conformational Change NoTransport No Transport GLUT->NoTransport Binding Site Blocked Glucose Glucose (Substrate) Glucose->GLUT Binds to Active Site Inhibitor Competitive Inhibitor Inhibitor->GLUT Binds to Active Site

Caption: Competitive inhibitor binds to the GLUT active site, preventing glucose binding and transport.

Experimental Workflow for a Competitive Inhibition Assay

G Experimental Workflow: Competitive Inhibition Assay A 1. Seed Cells B 2. Starve Cells (Deplete intracellular glucose) A->B C 3. Pre-incubate with Inhibitor (Varying concentrations) B->C D 4. Add Labeled Glucose Analog (e.g., [3H]-2-DG or 2-NBDG) C->D E 5. Incubate (Allow uptake) D->E F 6. Stop Uptake & Wash (Remove extracellular label) E->F G 7. Lyse Cells & Measure Signal (Scintillation or Fluorescence) F->G H 8. Data Analysis (Calculate % Inhibition, IC50, Ki) G->H

Caption: Step-by-step workflow for determining inhibitor potency in a cell-based glucose uptake assay.

References

Literature review comparing the use of different glucose isotopes in metabolic tracing.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic tracing, a cornerstone technique in biological research, utilizes isotopically labeled molecules to track their journey through intricate metabolic networks. Glucose, as a central node in cellular metabolism, is a frequently used tracer. The choice of glucose isotope is critical and dictates the experimental design, the biological questions that can be addressed, and the analytical techniques required. This guide provides an objective comparison of commonly used glucose isotopes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tracer for their studies.

Core Principles of Isotopic Tracers

Isotopes are variants of a particular chemical element which differ in neutron number. In metabolic tracing, atoms in a substrate like glucose are replaced with their heavier, less abundant isotopes. These labeled molecules are chemically identical to their unlabeled counterparts and are processed by cells in the same manner. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish and quantify these heavier isotopes in downstream metabolites, allowing for the elucidation of active metabolic pathways and the quantification of metabolic fluxes.[1][2] This provides a dynamic view of cellular metabolism that is unattainable with traditional metabolomics, which offers only a static snapshot.[1]

There are two main categories of isotopes used in metabolic tracing: stable isotopes and radioactive isotopes.

  • Stable Isotopes: These isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), do not decay and are non-radioactive.[1][3] Their primary advantage is safety, as they pose no radiation risk to researchers or subjects, which simplifies handling, storage, and disposal procedures.[3]

  • Radioactive Isotopes: Isotopes like Carbon-14 (¹⁴C) are unstable and emit radiation as they decay.[4] This property makes them highly sensitive to detect, but also necessitates specialized handling, safety protocols, and disposal methods due to the associated radiation risks.[4][5]

Comparison of Glucose Isotopes

The selection of a glucose isotope depends on the specific metabolic pathway or process being investigated.

IsotopePrimary ApplicationAdvantagesLimitations
¹³C-Glucose Tracing the carbon skeleton through central carbon metabolism (Glycolysis, TCA Cycle, Pentose Phosphate Pathway).[6]Provides detailed information on pathway activity and carbon transitions.[6] Versatile with various positional labeling options (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose) to probe specific pathways.[6][7]Higher cost compared to some other tracers.[8] Complex labeling patterns can arise from carbon scrambling in interconnected pathways, making data analysis challenging.[9]
²H-Glucose (Deuterium) Measuring whole-body glucose turnover and endogenous glucose production (EGP).[6][10][6,6-²H₂]glucose is considered the "gold standard" for measuring glucose turnover as the deuterium atoms on carbon 6 are not lost during glycolysis.[10] Can provide complementary information on hydrogen flow and redox metabolism.[9]The deuterium label can be lost to water in certain metabolic reactions, which can lead to an overestimation of the rate of glucose appearance if the wrong tracer is used (e.g., [2-²H]glucose).[10] Potential for kinetic isotope effects.[8]
¹⁴C-Glucose High-sensitivity studies measuring overall substrate oxidation.Extremely high sensitivity allows for the use of very small tracer amounts.[4][5] Straightforward detection using liquid scintillation counting.[4]Radioactive nature requires specialized handling, safety precautions, and disposal, increasing experimental complexity and cost.[3][4] Provides less detailed information on specific carbon transitions within pathways compared to ¹³C-glucose.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic tracing experiments. Below are generalized protocols for in vitro (cell culture) and in vivo (animal studies) tracing experiments.

In Vitro Stable Isotope Tracing with Labeled Glucose

This protocol outlines a typical experiment using cultured cells to trace the metabolism of labeled glucose.[1]

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency (typically 75-80%) in standard growth medium.[11]
  • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).[1]
  • Add pre-warmed labeling medium containing the desired concentration of the labeled glucose isotope (e.g., [U-¹³C₆]glucose). The medium should also contain dialyzed fetal bovine serum to avoid interference from unlabeled glucose present in standard serum.
  • Incubate the cells for a specific period, which can range from minutes to several hours, depending on the metabolic pathway of interest and the expected rate of label incorporation.[1] Time-course experiments are often performed to determine when a metabolic steady-state is reached.[1]

2. Metabolite Extraction:

  • Rapidly aspirate the labeling medium.
  • Wash the cells with ice-cold saline to remove any remaining extracellular labeled glucose.
  • Quench metabolism immediately by adding a cold extraction solvent. A common solvent is 80% methanol pre-cooled on dry ice.[11]
  • Scrape the cells in the cold solvent and collect the cell lysate into a microcentrifuge tube.[1][11]
  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[1][12]
  • Collect the supernatant, which contains the polar metabolites.[1]
  • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator, before storing at -80°C for later analysis.[1]

3. Sample Preparation for Analysis (GC-MS):

  • Resuspend the dried metabolite extract in a derivatization agent. A common method involves resuspending in anhydrous pyridine containing methoxyamine hydrochloride, followed by heating.[13]
  • Add a second derivatization reagent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and heat again to create stable, volatile derivatives suitable for GC-MS analysis.[13]

4. Data Analysis:

  • Inject the derivatized sample into a GC-MS system.
  • Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a standard library.
  • Quantify the level of isotopic enrichment by analyzing the mass isotopomer distribution for each metabolite.
  • Correct for the natural abundance of heavy isotopes.

In Vivo Stable Isotope Tracing in Mice

This protocol describes a method for infusing a stable isotope-labeled glucose tracer in mice to study tumor metabolism in vivo.[13][14]

1. Animal Preparation and Catheter Placement:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee.[13]
  • Fast the mice for a period (e.g., 12-16 hours) to achieve higher fractional enrichment of the tracer in the plasma.[13]
  • Anesthetize the mouse using an approved method.[13]
  • Place a catheter in the lateral tail vein for intravenous infusion.[13]

2. Isotope Infusion:

  • Infuse the labeled glucose (e.g., ¹³C₆-glucose) intravenously. A common procedure involves an initial bolus injection to rapidly increase the plasma concentration of the tracer, followed by a continuous infusion to maintain a steady-state.[13]
  • Example Infusion Protocol for ¹³C₆-glucose:
  • Bolus: 0.6 mg/g body mass over 1 minute in 150 µL of saline.[13]
  • Continuous Infusion: 0.0138 mg/g body mass per minute for 3-4 hours.[13]

3. Sample Collection and Processing:

  • At the end of the infusion period, euthanize the animal.
  • Quickly dissect the tissues of interest (e.g., tumor, liver, brain) and immediately freeze them in liquid nitrogen to halt all metabolic activity.[1] Store tissues at -80°C.[1]
  • For metabolite extraction from tissues, homogenize the frozen tissue in a cold solvent mixture (e.g., methanol:water:chloroform).
  • Perform a phase separation by adding water and chloroform, followed by vortexing and centrifugation. The polar metabolites will be in the upper aqueous phase.[1]
  • Collect the aqueous phase and dry it down before derivatization and analysis by MS or NMR.[1]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of isotopes through metabolic pathways and for visualizing experimental procedures.

glycolysis_ppp_tca cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->Citrate

Caption: Central carbon metabolism pathways traced by glucose isotopes.

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Cell Culture A2 Isotope Labeling A1->A2 A3 Metabolite Extraction A2->A3 A4 Sample Derivatization A3->A4 A5 MS or NMR Analysis A4->A5 B1 Animal Preparation B2 Isotope Infusion B1->B2 B3 Tissue Collection B2->B3 B4 Metabolite Extraction B3->B4 B5 MS or NMR Analysis B4->B5

Caption: Generalized workflow for metabolic tracing experiments.

Conclusion

The choice between different glucose isotopes is a critical decision in the design of metabolic tracing studies. For detailed, quantitative analysis of metabolic pathway activity and the elucidation of complex metabolic networks, the stable isotope ¹³C, coupled with mass spectrometry, is the undisputed tool of choice.[4] For studies focusing on whole-body glucose homeostasis and endogenous production, ²H-labeled glucose tracers are superior.[6][10] Conversely, for studies requiring high sensitivity to measure overall substrate oxidation or for screening purposes where detailed pathway information is not the primary goal, the radioactive isotope ¹⁴C remains a valuable and highly sensitive tracer.[4] A thorough understanding of the fundamental differences between these powerful isotopic tracers will empower researchers to design more insightful experiments, leading to significant advancements in our understanding of metabolism in health and disease.

References

Safety Operating Guide

Proper Disposal of alpha-D-Glucose Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the proper disposal of alpha-D-Glucose monohydrate, a common non-hazardous laboratory chemical. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. The information presented here is synthesized from safety data sheets and general laboratory chemical waste guidelines to provide a comprehensive operational plan.

I. Waste Characterization and Segregation

The initial and most critical step in the proper disposal of any laboratory chemical is to accurately characterize the waste. For this compound, the primary determination is whether it is contaminated with any hazardous materials.

  • Uncontaminated this compound: Pure, unused, or solutions of this compound that have not come into contact with any hazardous substances.

  • Contaminated this compound: this compound that has been mixed with or is otherwise contaminated by hazardous chemicals (e.g., flammable solvents, toxic compounds, corrosives).

Proper segregation of these two waste streams is mandatory to prevent chemical reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner.

II. Disposal Procedures for Uncontaminated this compound

Given that this compound is not classified as a hazardous substance, the disposal procedures for uncontaminated material are relatively straightforward.[1][2] However, it is imperative to consult local regulations as requirements may vary.

Solid Waste:

  • Containerization: Place the solid this compound in a securely sealed, clearly labeled container.

  • Disposal: In many jurisdictions, uncontaminated solid this compound can be disposed of in the regular trash.[3] The container should be clearly labeled as "Non-Hazardous: this compound" to avoid confusion by waste management personnel.

Aqueous Solutions:

  • Dilution: For small quantities (typically a few hundred grams or milliliters per day), dilute the aqueous solution of this compound with a large amount of water (at least 20 parts water to 1 part solution).[3]

  • Drain Disposal: The diluted solution can typically be poured down a laboratory sink with running water.[3] It is important to use only laboratory sinks for this purpose and never storm drains.[3]

  • Caution: Avoid disposing of large quantities down the drain at once to prevent potential issues with the plumbing system.[4]

III. Disposal Procedures for Contaminated this compound

If this compound is contaminated with hazardous substances, it must be treated as hazardous waste.[5][6] The disposal procedure will be dictated by the nature of the contaminants.

  • Waste Identification: Identify all hazardous components in the waste mixture.

  • Containerization:

    • Use a compatible, leak-proof container with a secure screw-top cap.[4] Plastic containers are often preferred.[6]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

    • The container must be clearly labeled with a "Hazardous Waste" tag, and all chemical constituents must be listed.

  • Storage:

    • Store the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

    • The SAA must be at or near the point of generation.[6]

    • Keep the waste container closed at all times, except when adding waste.[4][5]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for the collection and disposal of the hazardous waste.[6]

    • Do not dispose of hazardous waste down the drain or in the regular trash.[5]

    • Evaporation of hazardous waste, even in a fume hood, is not a permissible disposal method.[4][5]

IV. Disposal of Empty Containers

The procedure for disposing of empty this compound containers also depends on whether the original material was contaminated.

  • Uncontaminated Containers:

    • Rinsing: Triple-rinse the empty container with water.[5]

    • Rinsate Disposal: The rinsate from uncontaminated containers can typically be disposed of down the sanitary sewer.[7]

    • Container Disposal: Deface or remove the original chemical label and dispose of the container in the regular trash or recycling, as appropriate for your facility.[5]

  • Contaminated Containers:

    • Rinsing: Triple-rinse the empty container with a solvent capable of removing the contaminants.[5]

    • Rinsate Disposal: The rinsate must be collected and disposed of as hazardous waste, following the procedures outlined in Section III.[5][7]

    • Container Disposal: After triple-rinsing and allowing it to dry, deface the label and dispose of the container as regular trash.[5]

V. Quantitative Data Summary

ParameterGuidelineSource
Drain Disposal Limit (Uncontaminated) A few hundred grams or milliliters per day[3]
Dilution Ratio for Drain Disposal At least 20 parts water to 1 part solutionGeneral laboratory practice
Hazardous Waste Accumulation Limit (SAA) Maximum of 55 gallons[6]
Acutely Toxic Waste Limit (SAA) Maximum of 1 quart (liquid) or 1 kg (solid)[6]
Container Headspace At least one inch[4]
Triple Rinse Solvent Volume ~5% of the container volume for each rinse[5]

VI. Experimental Protocols

Protocol for Triple Rinsing of Empty Containers:

  • Objective: To decontaminate an empty chemical container for proper disposal.

  • Materials:

    • Empty container that held this compound.

    • Appropriate solvent (water for uncontaminated, or a suitable solvent for contaminated).

    • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

    • Hazardous waste container (if applicable).

  • Procedure:

    • Ensure all residual product has been removed from the container.

    • Add a volume of the appropriate solvent equal to approximately 5% of the container's volume.[5]

    • Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

    • Pour the rinsate into the appropriate waste stream (drain for uncontaminated, hazardous waste container for contaminated).[7]

    • Repeat steps 2-4 two more times for a total of three rinses.

    • Allow the container to air dry completely.

    • Deface the original label before disposal.

VII. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: alpha-D-Glucose Monohydrate Waste characterize Characterize Waste: Contaminated with Hazardous Material? start->characterize solid_or_solution Solid or Aqueous Solution? characterize->solid_or_solution No hazardous_waste Treat as Hazardous Waste characterize->hazardous_waste Yes uncontaminated Uncontaminated contaminated Contaminated dispose_trash Dispose in Regular Trash solid_or_solution->dispose_trash Solid dispose_drain Dilute and Dispose Down Drain solid_or_solution->dispose_drain Aqueous solid_waste Solid Waste solution_waste Aqueous Solution end End of Process dispose_trash->end dispose_drain->end collect_ehs Collect for EHS Pickup hazardous_waste->collect_ehs collect_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling alpha-D-Glucose monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is fundamental to a secure and efficient research environment. While alpha-D-Glucose monohydrate is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2][3] This guide provides immediate safety, operational, and disposal information for handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure safe handling and minimize any potential exposure to this compound powder.

Protection TypeRecommended PPESpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or safety goggles.Conforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles.[4][5]
Hand Protection Disposable nitrile gloves.Provides sufficient protection for incidental contact.[6]
Body Protection Laboratory coat.Protects skin and personal clothing from dust and spills.[5][6]
Respiratory Protection Generally not required for small quantities.A respirator with a P1 filter may be necessary if handling large quantities that generate significant dust.[1][7]

Operational Plan: A Step-by-Step Guide for Safe Handling

A structured workflow is crucial for the safe and effective handling of this compound. The following procedural steps outline a comprehensive operational plan from receipt to use.

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the product label correctly identifies the contents as this compound.

  • Storage : Store the container in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed to prevent moisture absorption and potential contamination.[5]

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Prepare all necessary equipment, such as weighing paper or boats, spatulas, and labeled destination containers.

  • Handling :

    • Handle in a well-ventilated area to minimize dust inhalation.[5] For procedures that may generate significant dust, use a chemical fume hood.[8][9]

    • Don the appropriate PPE as outlined in the table above.

    • Minimize the generation of dust when transferring the powder.[5] Avoid scooping or pouring from a height.

    • Close the container securely immediately after use.

  • Cleaning : Clean the work area with a damp cloth to remove any residual powder. Avoid dry sweeping, which can create airborne dust.[5] Dispose of any contaminated cleaning materials in the designated waste container.[6]

Disposal Plan

Proper disposal of this compound and associated waste is necessary to maintain a safe laboratory and comply with regulations.

  • Unused Product : While not classified as hazardous waste, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[1][10]

  • Contaminated Materials : Items such as gloves, weighing boats, and paper towels that have come into contact with this compound should be collected in a designated, labeled waste container.[6]

  • Empty Containers : Handle uncleaned, empty containers in the same manner as the product itself.[1] They can then be disposed of according to institutional guidelines.

Below is a visual workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Clean Work Area don_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_area->don_ppe weigh Weigh/Handle in Ventilated Area don_ppe->weigh receive Receive and Inspect Container store Store in Cool, Dry, Well-Ventilated Area receive->store store->prep_area use Use in Experiment weigh->use clean_area Clean Work Area with Damp Cloth use->clean_area dispose_waste Dispose of Contaminated Waste in Labeled Container clean_area->dispose_waste dispose_product Dispose of Unused Product per Regulations dispose_waste->dispose_product

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.